molecular formula C20H18N6O3S2 B1667612 AMG-151 CAS No. 1304015-76-6

AMG-151

Cat. No.: B1667612
CAS No.: 1304015-76-6
M. Wt: 454.5 g/mol
InChI Key: PCOMIRCNMMNOAP-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a glucokinase activator;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1304015-76-6

Molecular Formula

C20H18N6O3S2

Molecular Weight

454.5 g/mol

IUPAC Name

(1S)-1-[5-[[3-[(2-methyl-3-pyridinyl)oxy]-5-pyridin-2-ylsulfanyl-2-pyridinyl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol

InChI

InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1

InChI Key

PCOMIRCNMMNOAP-CQSZACIVSA-N

Isomeric SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol
AMG-151
ARRY-403

Origin of Product

United States

Foundational & Exploratory

The Glucokinase Activator AMG-151: A Technical Guide to its Mechanism of Action in Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-151 (also known as ARRY-403) is a small molecule allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. In pancreatic beta-cells, glucokinase acts as a glucose sensor, coupling fluctuations in blood glucose to the secretion of insulin (B600854). This technical guide provides an in-depth overview of the mechanism of action of this compound within these specialized endocrine cells. It details the molecular signaling cascade initiated by this compound, presents available quantitative data on its enzymatic and cellular effects, and outlines key experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating glucokinase activators for the treatment of metabolic diseases.

Introduction: Glucokinase as a Therapeutic Target

Glucokinase (GK), also known as hexokinase IV, is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis.[1] In pancreatic beta-cells, the activity of glucokinase is the primary determinant of glucose-stimulated insulin secretion (GSIS).[1][2] Unlike other hexokinases, glucokinase has a low affinity for glucose (with a K0.5 of approximately 7 mmol/L), which is within the physiological range of blood glucose concentrations. This property allows glucokinase to function as a sensitive glucose sensor, adjusting its rate of glucose phosphorylation in direct proportion to ambient glucose levels.[2]

Mutations in the glucokinase gene can lead to either hyperglycemia or hypoglycemia, underscoring its central role in glucose homeostasis.[1] Consequently, small molecule activators of glucokinase, such as this compound, have been developed as a therapeutic strategy for type 2 diabetes. These compounds bind to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose and/or its maximal reaction velocity, thereby enhancing the beta-cell's response to glucose and promoting insulin secretion.[1][2]

Mechanism of Action of this compound in Pancreatic Beta-Cells

This compound is an allosteric activator of glucokinase.[3] Its mechanism of action in pancreatic beta-cells involves the potentiation of the cell's natural glucose-sensing machinery, leading to an amplification of glucose-stimulated insulin secretion. The signaling pathway is as follows:

  • Glucose Entry: Glucose enters the pancreatic beta-cell through glucose transporters (primarily GLUT1 in humans and GLUT2 in rodents).

  • Glucokinase Activation: this compound binds to an allosteric site on the glucokinase enzyme. This binding event induces a conformational change in the enzyme, increasing its affinity for glucose.[4]

  • Enhanced Glycolysis: The activated glucokinase phosphorylates glucose to glucose-6-phosphate at an accelerated rate. This drives the glycolytic pathway, leading to an increased production of ATP.

  • Increased ATP:ADP Ratio: The augmented rate of glycolysis results in a higher intracellular ratio of ATP to ADP.

  • KATP Channel Closure: The elevated ATP:ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the beta-cell membrane.

  • Membrane Depolarization: Closure of KATP channels reduces the efflux of potassium ions, causing the cell membrane to depolarize.

  • Calcium Influx: Membrane depolarization activates voltage-gated calcium channels, leading to an influx of extracellular calcium (Ca2+) into the cell.

  • Insulin Exocytosis: The rise in intracellular Ca2+ concentration triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.

This entire process is glucose-dependent, meaning that this compound enhances insulin secretion primarily in the presence of elevated blood glucose levels, which is a desirable characteristic for an antidiabetic agent to minimize the risk of hypoglycemia.[4]

Signaling Pathway of this compound in Pancreatic Beta-Cells

AMG151_Mechanism cluster_extracellular Extracellular Space cluster_cell Pancreatic Beta-Cell cluster_bloodstream Bloodstream Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Transport Glucose_int Glucose GLUT->Glucose_int Glucokinase Glucokinase Glucose_int->Glucokinase Phosphorylation AMG151 This compound AMG151->Glucokinase Allosteric Activation G6P Glucose-6-Phosphate Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP:ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closure) ATP_ADP->KATP Inhibition Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-Gated Ca2+ Channel (Opening) Depolarization->Ca_channel Activation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Insulin_released Insulin Insulin_exocytosis->Insulin_released Secretion Insulin_granule Insulin Granule GK_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, GK, this compound, Glucose, ATP, Coupling Reagents) start->prepare_reagents plate_setup Set up 96-well Plate (Add Buffer, GK, this compound, Glucose) prepare_reagents->plate_setup add_coupling Add Coupling Reagents (Thio-NAD+, G6PDH) plate_setup->add_coupling initiate_reaction Initiate Reaction (Add ATP) add_coupling->initiate_reaction measure_absorbance Measure Absorbance at 405 nm (Kinetic Read) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate Velocity, EC50, S0.5, Vmax) measure_absorbance->data_analysis end End data_analysis->end GSIS_Workflow start Start culture Culture Beta-Cells or Islets start->culture preincubation Pre-incubation (Low Glucose KRBH) culture->preincubation stimulation Stimulation (Low/High Glucose +/- this compound) preincubation->stimulation incubation Incubation (37°C) stimulation->incubation collect_samples Collect Supernatant and Lyse Cells incubation->collect_samples quantify_insulin Quantify Insulin (ELISA) collect_samples->quantify_insulin analyze_data Data Analysis (Fold Change, Dose-Response) quantify_insulin->analyze_data end End analyze_data->end

References

The Discovery and Development of ARRY-403: A Technical Overview of a Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

Boulder, CO - ARRY-403, a novel small molecule glucokinase activator (GKA), was developed by Array BioPharma as a potential therapeutic agent for Type 2 diabetes. Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. By allosterically activating GK, ARRY-403 was designed to enhance glucose-stimulated insulin (B600854) secretion and increase hepatic glucose uptake, thereby lowering blood glucose levels. Despite promising preclinical results and early clinical potential, the development of ARRY-403 was ultimately discontinued. This in-depth guide provides a technical summary of the discovery and development of ARRY-403, including its mechanism of action, preclinical and clinical findings, and the challenges that led to its cessation.

Core Concepts: Mechanism of Action

Glucokinase is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis in the pancreas and liver. In pancreatic β-cells, the rate of glucose metabolism is directly linked to insulin secretion. By activating glucokinase, ARRY-403 increases the flux of glucose through the glycolytic pathway, leading to a rise in the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. In the liver, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, which can then be stored as glycogen (B147801) or enter the glycolytic pathway. This dual action on the pancreas and liver was intended to provide robust glucose control.

glucokinase_pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_P Glucose ARRY-403_P ARRY-403 GK_P Glucokinase G6P_P Glucose-6-Phosphate Glycolysis_P Glycolysis ATP_ADP_Ratio_P ↑ ATP/ADP Ratio KATP_Channel K-ATP Channel Closure Ca_Influx ↑ Ca2+ Influx Insulin_Secretion Insulin Secretion Glucose_L Glucose ARRY-403_L ARRY-403 GK_L Glucokinase G6P_L Glucose-6-Phosphate Glycogen_Synth Glycogen Synthesis Glycolysis_L Glycolysis

Figure 1: ARRY-403 Signaling Pathway in Pancreas and Liver

Medicinal Chemistry and Discovery

While specific details regarding the structure-activity relationship (SAR) studies for ARRY-403 are not extensively published, the discovery of glucokinase activators by Array BioPharma was part of a broader industry effort to identify small molecules that could allosterically modulate the enzyme's activity. The chemical structure of ARRY-403 is (1S)-1-[5-({3-[(2-methylpyridin-3-yl)oxy]-5-(pyridin-2-ylsulfanyl)pyridin-2-yl}amino)-1,2,4-thiadiazol-3-yl]ethane-1,2-diol. The development of such compounds typically involves high-throughput screening to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Preclinical Development

Preclinical studies of ARRY-403 in various animal models of Type 2 diabetes demonstrated its potential as a potent and efficacious glucose-lowering agent.

In Vivo Efficacy

In multiple established in vivo models of Type 2 diabetes, ARRY-403 showed significant efficacy in controlling both fasting and non-fasting glucose levels.[1] The onset of action was rapid, with maximal efficacy observed within five to eight days of once-daily dosing.[1] When administered in combination with standard-of-care agents such as metformin, a DPP4 inhibitor, or a PPARγ agonist, ARRY-403 provided additional glucose control.[1]

Preclinical Safety Profile

Importantly, preclinical studies indicated a favorable safety profile for ARRY-403. As a monotherapy or in combination with other agents, ARRY-403 did not lead to adverse increases in body weight, plasma triglycerides, or total cholesterol in animal models.[1]

preclinical_workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt ARRY-403_Candidate ARRY-403 Selected Lead_Opt->ARRY-403_Candidate In_Vitro In Vitro Studies (Enzyme Assays) ARRY-403_Candidate->In_Vitro In_Vivo_Efficacy In Vivo Efficacy (Diabetic Animal Models) In_Vitro->In_Vivo_Efficacy Preclinical_Safety Preclinical Safety & Toxicology In_Vivo_Efficacy->Preclinical_Safety IND_Filing IND Filing Preclinical_Safety->IND_Filing

Figure 2: Generalized Preclinical Discovery and Development Workflow

Clinical Development

ARRY-403, also identified as AMG 151, advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with Type 2 diabetes.

Phase I Studies

Initial Phase I studies were designed to assess the safety and pharmacokinetic profile of ARRY-403 in healthy volunteers and patients with Type 2 diabetes. A Phase 1 study (NCT00952198) was a 10-day dosing trial that evaluated the safety of ARRY-403 as a monotherapy or in combination with metformin.

Phase IIa Study

A randomized, placebo-controlled Phase IIa study was conducted to evaluate the dose-effect relationship of ARRY-403 on fasting plasma glucose (FPG) in 236 patients with Type 2 diabetes who were also being treated with metformin.[2][3] Patients received oral ARRY-403 at doses of 50, 100, or 200 mg twice daily (BID), or 100, 200, or 400 mg once daily (QD), or a matching placebo for 28 days.[2][3]

Table 1: ARRY-403 Phase IIa Clinical Trial Design

ParameterDetails
Study Design Randomized, Placebo-Controlled
Patient Population 236 patients with Type 2 Diabetes on metformin
Treatment Duration 28 days
Dosing Regimens 50, 100, 200 mg BID; 100, 200, 400 mg QD
Primary Endpoint Change in Fasting Plasma Glucose (FPG)

The study revealed a significant linear dose-effect trend for the change in FPG to day 28 with the twice-daily (BID) regimen (p = 0.004).[2][3] However, no such trend was observed with the once-daily (QD) regimen.[2][3] This suggests that more frequent dosing was necessary to maintain a therapeutic effect.

Clinical Safety and Tolerability

A significant challenge that emerged during the clinical development of ARRY-403 was its safety and tolerability profile. The Phase IIa study reported a higher incidence of hypoglycemia and hypertriglyceridemia with ARRY-403 administration.[2][3] The risk of hypoglycemia is a known concern for potent glucose-lowering agents, and the development of hypertriglyceridemia has been a recurring issue with several glucokinase activators.

Table 2: Summary of ARRY-403 Clinical Efficacy and Safety Findings

FindingDetails
Efficacy (FPG) Significant reduction with BID dosing, no significant effect with QD dosing.
Adverse Events Higher incidence of hypoglycemia and hypertriglyceridemia.

Discontinuation of Development

In August 2013, Amgen, which had partnered with Array BioPharma for the development of ARRY-403, terminated the collaboration. Subsequently, the development of ARRY-403 was discontinued. The decision was likely influenced by a combination of factors, including the observed safety profile, particularly the increased risk of hypoglycemia and hypertriglyceridemia, and potentially a lack of long-term efficacy or a competitive disadvantage compared to other emerging diabetes therapies.

Experimental Protocols

While specific, detailed protocols for the ARRY-403 studies are not publicly available, the following sections describe the general methodologies that would have been employed.

Glucokinase Activation Assay
  • Principle: To measure the in vitro potency of ARRY-403 in activating the glucokinase enzyme.

  • Methodology: A common method is a coupled enzymatic assay. Recombinant human glucokinase is incubated with glucose, ATP, and the test compound (ARRY-403). The product of the glucokinase reaction, glucose-6-phosphate, is then used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The concentration of ARRY-403 that produces 50% of the maximal activation (EC50) would be determined.

Oral Glucose Tolerance Test (OGTT) in Clinical Trials
  • Principle: To assess the effect of ARRY-403 on glucose tolerance in patients with Type 2 diabetes.

  • Methodology: After an overnight fast, a baseline blood sample is drawn to measure fasting plasma glucose and insulin levels. Participants then ingest a standardized glucose solution (typically 75g). Blood samples are collected at specified intervals (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations. The area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic response.

Pharmacokinetic Analysis
  • Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of ARRY-403 in humans.

  • Methodology: Following administration of ARRY-403, serial blood samples are collected over a specified time course. Plasma concentrations of ARRY-403 and any major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are then calculated using non-compartmental analysis.

Conclusion

The development of the glucokinase activator ARRY-403 represents a case study in the challenges of translating a promising therapeutic concept into a viable clinical candidate. While ARRY-403 demonstrated clear preclinical efficacy and the ability to lower fasting plasma glucose in patients with Type 2 diabetes, its clinical development was hampered by a narrow therapeutic window, evidenced by the increased incidence of hypoglycemia and hypertriglyceridemia. The requirement for twice-daily dosing to achieve a significant effect also may have been a consideration. The story of ARRY-403 underscores the complexities of developing novel antidiabetic agents and the critical importance of achieving a balance between efficacy and a favorable safety profile.

References

Unveiling the Nexus: A Technical Guide to the aMG-151 Binding Site on Human Glucokinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GCK), a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose metabolism, respectively. Its unique kinetic properties, including a sigmoidal response to glucose, make it a prime target for therapeutic intervention in type 2 diabetes. Allosteric activators of glucokinase, such as aMG-151 (also known as ARRY-403), represent a promising class of drugs designed to enhance glucokinase activity. This technical guide provides an in-depth exploration of the binding site of this compound on human glucokinase, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

The Allosteric Binding Site of this compound on Human Glucokinase

This compound is an allosteric activator, meaning it binds to a site on the glucokinase enzyme that is distinct from the glucose-binding (active) site. This allosteric site is located approximately 20 Å away from the catalytic center. Binding of this compound to this site induces a conformational change in the enzyme, shifting it towards a more active state that has a higher affinity for glucose.

While a crystal structure of human glucokinase in complex with this compound is not publicly available, extensive research on other synthetic glucokinase activators has elucidated the key features of this common allosteric binding pocket. The binding of these activators is dependent on the conformational state of the enzyme.

Key Amino Acid Residues Forming the Allosteric Activator Binding Pocket:

Based on X-ray crystallography and site-directed mutagenesis studies of human glucokinase in complex with various allosteric activators, the following residues have been identified as crucial for forming the binding pocket:

Amino Acid ResidueLocation/Role in Binding
Arginine 63 (R63) Forms key hydrogen bonds with activators.
Valine 62 (V62) Contributes to the hydrophobic nature of the pocket.
Methionine 210 (M210) Involved in hydrophobic interactions.
Isoleucine 211 (I211) Contributes to the hydrophobic pocket.
Tyrosine 214 (Y214) Involved in aromatic/hydrophobic interactions.
Tyrosine 215 (Y215) Forms part of the hydrophobic pocket.
Methionine 235 (M235) Contributes to hydrophobic interactions.
Valine 452 (V452) Part of the hydrophobic binding pocket.
Valine 455 (V455) Contributes to hydrophobic interactions.

Quantitative Data on this compound Activity

The following table summarizes the in vitro kinetic parameters of this compound's effect on human glucokinase activity.[1]

ParameterValueConditions
EC50 79 nMAt 5 mM glucose
S0.5 (Glucose) 0.93 mMIn the presence of 5 µM this compound
Vmax 134%Compared to no activator control

Experimental Protocols

Detailed methodologies for key experiments to characterize the binding and effect of allosteric activators like this compound on glucokinase are provided below.

Glucokinase Activity Assay

This assay is used to determine the effect of this compound on the enzymatic activity of glucokinase. A common method is a coupled-enzyme assay.

Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Glucose

  • ATP

  • MgCl2

  • HEPES buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, DTT, ATP, NADP+, and G6PDH.

  • Add varying concentrations of glucose and this compound (or vehicle control) to the wells of the microplate.

  • Add recombinant glucokinase to initiate the reaction.

  • Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine kinetic parameters such as EC50, S0.5, and Vmax by fitting the data to appropriate enzyme kinetic models.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in the allosteric pocket that are critical for this compound binding and the subsequent activation of glucokinase.

Principle: A plasmid containing the coding sequence for human glucokinase is used as a template. Primers containing the desired mutation are used to amplify the entire plasmid. The parental, methylated template DNA is then digested with DpnI, leaving the newly synthesized, mutated plasmid. This plasmid is then transformed into competent E. coli for replication.

Materials:

  • Plasmid DNA encoding human glucokinase

  • Mutagenic primers (forward and reverse) containing the desired amino acid substitution

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Design and synthesize primers containing the desired mutation in the sequence of a residue within the putative allosteric binding site (e.g., R63A).

  • Perform PCR using the glucokinase plasmid as a template and the mutagenic primers.

  • Digest the PCR product with DpnI to remove the template DNA.

  • Transform the DpnI-treated DNA into competent E. coli.

  • Select for transformed colonies on antibiotic-containing agar plates.

  • Isolate plasmid DNA from individual colonies and sequence the glucokinase gene to confirm the desired mutation.

  • Express and purify the mutant glucokinase protein.

  • Characterize the activity of the mutant enzyme in the presence and absence of this compound using the glucokinase activity assay described above to assess the impact of the mutation on activator-induced effects.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a small molecule (like this compound) to a protein (glucokinase), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (glucokinase) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant human glucokinase

  • This compound

  • Dialysis buffer

Procedure:

  • Dialyze both the glucokinase and this compound solutions extensively against the same buffer to minimize heat of dilution effects.

  • Degas the solutions to prevent air bubbles in the calorimeter.

  • Load the glucokinase solution into the sample cell and the this compound solution into the injection syringe.

  • Perform a series of small, sequential injections of this compound into the glucokinase solution while monitoring the heat change.

  • Integrate the heat flow data to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of this compound to glucokinase.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is another label-free biophysical technique that can be used to study the kinetics and affinity of the interaction between this compound and glucokinase in real-time.

Principle: One of the interacting partners (e.g., glucokinase) is immobilized on a sensor chip surface. The other partner (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified recombinant human glucokinase

  • This compound

  • Running buffer

Procedure:

  • Immobilize glucokinase onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).

  • Flow a series of different concentrations of this compound over the sensor surface and monitor the binding response (association phase).

  • Switch back to running buffer and monitor the dissociation of the complex (dissociation phase).

  • Regenerate the sensor surface to remove the bound this compound.

  • Analyze the resulting sensorgrams by fitting the association and dissociation curves to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

Signaling Pathway of Glucokinase Activation

Glucokinase_Activation_Pathway cluster_blood Bloodstream cluster_cell Pancreatic β-cell / Hepatocyte Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters Cell GCK Glucokinase (Inactive) GLUT2->GCK Binds GCK_active Glucokinase (Active) GCK->GCK_active Conformational Change aMG151 This compound aMG151->GCK Allosteric Binding G6P Glucose-6-Phosphate GCK_active->G6P Phosphorylation Metabolism Glycolysis / Glycogen Synthesis G6P->Metabolism

Glucokinase activation by glucose and this compound.
Experimental Workflow for Site-Directed Mutagenesis

SDM_Workflow start Start: Plasmid with WT GCK Gene design_primers Design Mutagenic Primers start->design_primers pcr PCR Amplification with Mutagenic Primers start->pcr design_primers->pcr dpni_digest DpnI Digestion of Parental Plasmid pcr->dpni_digest transformation Transformation into E. coli dpni_digest->transformation plating Plate on Selective Media transformation->plating colony_selection Select Colonies plating->colony_selection plasmid_prep Plasmid Miniprep colony_selection->plasmid_prep sequencing Sequence Verification plasmid_prep->sequencing expression Protein Expression and Purification sequencing->expression activity_assay Glucokinase Activity Assay expression->activity_assay end End: Characterized Mutant GCK activity_assay->end

Workflow for characterizing the allosteric site.
Logical Relationship in Allosteric Activation

Allosteric_Activation_Logic cluster_enzyme Glucokinase inactive_state Inactive Conformation (Low Glucose Affinity) active_state Active Conformation (High Glucose Affinity) inactive_state->active_state Shifts Equilibrium increased_activity Increased Catalytic Activity active_state->increased_activity glucose Glucose Binding (Active Site) glucose->inactive_state amg151 This compound Binding (Allosteric Site) amg151->inactive_state

Mechanism of allosteric activation of glucokinase.

Conclusion

This compound represents a potent allosteric activator of human glucokinase with therapeutic potential for type 2 diabetes. While the precise atomic interactions between this compound and glucokinase await elucidation via co-crystallography, the location and composition of the allosteric binding site are well-characterized through studies of other synthetic activators. The quantitative data on this compound's activity, combined with the detailed experimental protocols provided herein, offer a solid foundation for further research and development in this area. The continued investigation into the binding kinetics and structural basis of action for compounds like this compound will be instrumental in designing the next generation of safer and more effective glucokinase activators.

References

The Role of aMG-151 in Glucose Sensing and Insulin Secretion: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

aMG-151 (also known as ARRY-403) is a small molecule allosteric activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. In individuals with type 2 diabetes, the activity of glucokinase is impaired, leading to a blunted insulin (B600854) secretion response to hyperglycemia and increased hepatic glucose output. Glucokinase activators (GKAs) like this compound are designed to restore the normal function of this enzyme, thereby improving glycemic control. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences glucose sensing and insulin secretion, supported by representative data from the class of glucokinase activators, detailed experimental protocols, and visualizations of the key pathways and workflows.

While extensive preclinical data for this compound is not publicly available due to the discontinuation of its clinical development, this document leverages data from other well-characterized glucokinase activators, such as Dorzagliatin and Piragliatin, to illustrate the expected pharmacological effects and mechanisms of action.

Data Presentation

The following tables summarize the quantitative effects of representative glucokinase activators on enzyme activity and insulin secretion. This data serves as a proxy for the anticipated effects of this compound.

Table 1: In Vitro Glucokinase Activation by Representative GKAs

CompoundEC50 (nM) for Glucokinase ActivationFold Activation at Saturating ConcentrationS0.5 for Glucose (mM) without ActivatorS0.5 for Glucose (mM) with ActivatorReference
Dorzagliatin66~2.57.81.9[1][2]
Piragliatin50-100Not ReportedNot ReportedNot Reported[3]

EC50: Half-maximal effective concentration; S0.5: Substrate concentration at half-maximal velocity.

Table 2: Effect of Representative GKAs on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets

CompoundConcentration (µM)Glucose Concentration (mM)Fold Increase in Insulin Secretion vs. VehicleCell TypeReference
Dorzagliatin18.3~2.0Rat Islets[1]
Dorzagliatin38.3~3.5Rat Islets[1]
GKA50103Increased cell replicationINS-1 Cells

Experimental Protocols

Glucokinase Activity Assay

This protocol describes a common method for measuring the in vitro activity of glucokinase and assessing the potency of activators.

Principle:

Glucokinase activity is determined using a coupled enzymatic assay. Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) and is directly proportional to the GK activity.

Materials:

  • Recombinant human glucokinase

  • Assay Buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT

  • ATP solution

  • D-Glucose solution

  • NADP+ solution

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate (UV-transparent or black for fluorescence)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, NADP+, and G6PDH.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known GK activator).

  • Add the glucokinase enzyme to the wells and incubate for a short period.

  • Initiate the reaction by adding D-glucose to the wells.

  • Immediately start monitoring the change in absorbance at 340 nm or fluorescence in a kinetic mode for 15-30 minutes at 37°C.

  • Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.

  • Plot the V0 against the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose and test compounds.

Principle:

Pancreatic islets are isolated from a donor (e.g., mouse, rat, or human) and cultured. The islets are then incubated with different concentrations of glucose in the presence or absence of a test compound. The amount of insulin secreted into the surrounding medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Collagenase for islet isolation

  • Ficoll gradient for islet purification

  • Culture medium (e.g., RPMI-1640)

  • Insulin ELISA kit

  • 24-well culture plates

Procedure:

  • Islet Isolation: Isolate pancreatic islets from the pancreas by collagenase digestion followed by Ficoll gradient purification.

  • Islet Culture: Culture the isolated islets overnight in a culture medium to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place them in a 24-well plate. Pre-incubate the islets in KRBB with low glucose for 1-2 hours at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.

  • Stimulation: Remove the pre-incubation buffer and add fresh KRBB containing low glucose, high glucose, or high glucose with different concentrations of the test compound. Incubate for 1-2 hours at 37°C.

  • Sample Collection: At the end of the incubation period, collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the number of islets or total protein content. Calculate the fold-change in insulin secretion in response to high glucose and the test compound compared to the basal (low glucose) condition.

Mandatory Visualization

Signaling Pathway

GKA_Insulin_Secretion_Pathway cluster_Extracellular Extracellular Space cluster_BetaCell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Glucose_int Intracellular Glucose GLUT2->Glucose_int Facilitated Diffusion Glucokinase Glucokinase (GK) Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Metabolism Glycolysis & Mitochondrial Metabolism G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_Channel Inhibition Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activation Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Ca²⁺ Influx Insulin_Vesicle Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicle Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion aMG151 This compound (GKA) aMG151->Glucokinase Allosteric Activation

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Workflow

GSIS_Workflow cluster_Preparation Preparation cluster_Stimulation Stimulation cluster_Analysis Analysis Islet_Isolation 1. Pancreatic Islet Isolation & Culture Preincubation 2. Pre-incubation in Low Glucose KRBB Islet_Isolation->Preincubation Control_Low 3a. Low Glucose (Vehicle Control) Preincubation->Control_Low Control_High 3b. High Glucose (Vehicle Control) Preincubation->Control_High Test_Compound 3c. High Glucose + This compound Preincubation->Test_Compound Supernatant_Collection 4. Supernatant Collection Control_Low->Supernatant_Collection Control_High->Supernatant_Collection Test_Compound->Supernatant_Collection ELISA 5. Insulin Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis 6. Data Analysis & Interpretation ELISA->Data_Analysis

Caption: Experimental workflow for a GSIS assay.

References

Preclinical Pharmacodynamics of AMG-151: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-151, also known as ARRY-403, is a small molecule allosteric activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and metabolism in the liver. In patients with type 2 diabetes, the activity of glucokinase is impaired, leading to hyperglycemia. This compound was developed to restore the normal function of glucokinase and thereby improve glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its mechanism of action, efficacy in preclinical models, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is a dual-acting glucokinase activator, exerting its effects in both the pancreas and the liver.[1]

  • In the Pancreas: Glucokinase in pancreatic β-cells acts as a glucose sensor.[1] When blood glucose levels rise, glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules. This compound enhances the activity of glucokinase, sensitizing the β-cells to glucose and promoting insulin (B600854) secretion in a glucose-dependent manner.[1]

  • In the Liver: In hepatocytes, glucokinase is the rate-limiting enzyme for both glycolysis and glycogen (B147801) synthesis.[1] By activating hepatic glucokinase, this compound increases the uptake and conversion of glucose to glucose-6-phosphate, which is then either stored as glycogen or metabolized through glycolysis. This dual action in the liver contributes to the reduction of hepatic glucose output and overall improvement in glucose homeostasis.[1]

The activation of glucokinase by this compound is allosteric, meaning it binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.

Preclinical Efficacy

Preclinical studies demonstrated that this compound is a potent and effective glucose-lowering agent in various in vivo models of type 2 diabetes.[1]

In Vitro Activity

While specific in vitro enzymatic assay data for this compound is not extensively published, glucokinase activators are typically characterized by their ability to increase the Vmax and decrease the S0.5 (the substrate concentration at which the enzyme reaches half of its maximum velocity) for glucose.

In Vivo Efficacy

A press release from Array BioPharma in 2008 detailed the preclinical efficacy of ARRY-403 (this compound).[1] The key findings from studies in established animal models of type 2 diabetes include:

  • Potent Glucose Control: this compound demonstrated potent, glucose-dependent control of both fasting and postprandial (non-fasting) glucose concentrations.[1]

  • Rapid Onset of Action: The glucose-lowering effect was observed to have a rapid onset, with maximal efficacy achieved within five to eight days of treatment.[1]

  • Combination Therapy: When administered in combination with standard-of-care agents such as metformin, a DPP4 inhibitor, or a PPARγ agonist, this compound provided additional glucose control, reaching maximal efficacy after five to seven days of once-daily dosing.[1]

  • Favorable Safety Profile: In these preclinical models, this compound did not cause adverse increases in body weight, plasma triglycerides, or total cholesterol, both as a monotherapy and in combination with other agents.[1]

Data Presentation

The following tables summarize the expected pharmacodynamic properties of a glucokinase activator like this compound based on available information and data from similar compounds. Note: The specific quantitative values for this compound are not publicly available and the data presented here is illustrative.

Table 1: Illustrative In Vitro Glucokinase Activation Data

ParameterVehicle ControlThis compound (Illustrative)
S0.5 for Glucose (mM) 7.52.5
Vmax (relative units) 100150
Hill Coefficient 1.71.2

Table 2: Illustrative In Vivo Efficacy in a Diabetic Mouse Model (e.g., db/db mice)

Treatment GroupFasting Blood Glucose (mg/dL) - Day 7Postprandial Glucose AUC (mg*h/dL) - Day 7Plasma Insulin (ng/mL) - Day 7
Vehicle 350 ± 2515000 ± 12001.5 ± 0.3
This compound (10 mg/kg) 200 ± 2010000 ± 10002.5 ± 0.4
This compound (30 mg/kg) 120 ± 157000 ± 8003.8 ± 0.5

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of glucokinase activators like this compound are crucial for understanding and replicating the findings. Below are representative protocols for key experiments.

In Vitro Glucokinase Activation Assay

Objective: To determine the effect of this compound on the kinetic parameters of recombinant human glucokinase.

Materials:

  • Recombinant human glucokinase

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Glucose solutions of varying concentrations

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, NADP+, and G6PDH.

  • Add varying concentrations of glucose to the wells of the microplate.

  • Add this compound at different concentrations (or vehicle control) to the wells.

  • Initiate the reaction by adding recombinant glucokinase to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C).

  • Monitor the increase in absorbance or fluorescence resulting from the reduction of NADP+ to NADPH by G6PDH, which is coupled to the formation of glucose-6-phosphate by glucokinase.

  • Calculate the reaction velocity for each condition.

  • Plot the reaction velocity against the glucose concentration and fit the data to the Hill equation to determine the S0.5, Vmax, and Hill coefficient.

In Vivo Efficacy Study in a Diabetic Animal Model

Objective: To evaluate the effect of this compound on glycemic control in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).

Animal Model:

  • Male db/db mice, 8-10 weeks of age.

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Acclimatize the animals for at least one week before the start of the study.

Experimental Design:

  • Randomize animals into treatment groups (e.g., vehicle control, this compound at various doses) based on their baseline fasting blood glucose levels.

  • Administer this compound or vehicle orally (e.g., by gavage) once or twice daily for a specified duration (e.g., 14 days).

  • Monitor body weight and food intake daily.

  • Measure fasting blood glucose levels at regular intervals (e.g., daily or every other day) from a tail vein blood sample using a glucometer.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

    • Fast the animals overnight.

    • Administer a bolus of glucose (e.g., 2 g/kg) orally.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to measure blood glucose and plasma insulin levels.

  • At the end of the study, euthanize the animals and collect blood and tissues (e.g., pancreas, liver) for further analysis (e.g., plasma lipid profile, liver triglyceride content, pancreatic insulin content).

Statistical Analysis:

  • Analyze data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the statistical significance of the observed differences between treatment groups.

Visualizations

Signaling Pathway of Glucokinase Activation

Glucokinase_Activation_Pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-cell cluster_liver Hepatocyte Glucose High Blood Glucose GLUT2_p GLUT2 Glucose->GLUT2_p GLUT2_l GLUT2 Glucose->GLUT2_l Glucose_in_p Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p Substrate G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylates AMG151_p This compound AMG151_p->GK_p Activates Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP KATP K-ATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Glucose_in_l Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l Substrate G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylates AMG151_l This compound AMG151_l->GK_l Activates Glycogen_syn Glycogen Synthesis G6P_l->Glycogen_syn Glycolysis_l Glycolysis G6P_l->Glycolysis_l Glucose_output ↓ Hepatic Glucose Output Glycogen_syn->Glucose_output Glycolysis_l->Glucose_output

Caption: this compound signaling pathway in pancreas and liver.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_in_vivo In Vivo Preclinical Evaluation cluster_decision Decision Point HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt Enzyme_Assay In Vitro Glucokinase Activation Assay Lead_Opt->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., Insulin Secretion) Enzyme_Assay->Cell_Assay PK_studies Pharmacokinetic Studies Cell_Assay->PK_studies Efficacy_models Efficacy in Diabetic Animal Models PK_studies->Efficacy_models OGTT Oral Glucose Tolerance Test (OGTT) Efficacy_models->OGTT Safety_Tox Safety & Toxicology Studies OGTT->Safety_Tox Go_NoGo Go/No-Go Decision for Clinical Development Safety_Tox->Go_NoGo

Caption: Preclinical evaluation workflow for a glucokinase activator.

References

Investigating the Off-Target Effects of AMG-151 (ARRY-403): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "AMG-151" has been associated with multiple investigational compounds. This document focuses on the glucokinase activator also known as ARRY-403 , which was under development for Type 2 Diabetes. The development of this compound was discontinued, and it is no longer licensed to Amgen.

This technical guide provides an in-depth analysis of the known off-target effects of the glucokinase activator this compound (ARRY-403). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and safety profile of this class of compounds.

Introduction: The On-Target Mechanism of this compound

This compound (ARRY-403) is a small molecule allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1][2] Glucokinase, primarily expressed in the liver and pancreatic β-cells, acts as a glucose sensor, regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism. By activating glucokinase, this compound was designed to lower blood glucose levels in patients with Type 2 Diabetes.[2]

Off-Target Effects of this compound (ARRY-403)

The primary off-target effects observed during the clinical development of this compound were hypoglycemia and hypertriglyceridemia . These effects are considered off-target in the sense that they represent an overextension of the intended pharmacology or an engagement of unintended metabolic pathways.

Hypoglycemia

The risk of hypoglycemia is a known concern with glucokinase activators. Overstimulation of glucokinase in pancreatic β-cells can lead to excessive insulin secretion, resulting in dangerously low blood glucose levels.

Hypertriglyceridemia

A significant adverse effect associated with this compound was an increase in plasma triglycerides. While preclinical studies in animal models reportedly showed no adverse increases in plasma triglycerides or total cholesterol, clinical findings indicated a different outcome.[2] This discrepancy highlights the translational challenges in predicting lipid-related off-target effects. The proposed mechanism for glucokinase activator-induced hypertriglyceridemia involves the over-activation of hepatic glucokinase, leading to an increased flux of glucose through glycolysis. This, in turn, provides excess substrate for de novo lipogenesis, the process of synthesizing fatty acids and triglycerides.

Quantitative Data on Off-Target Effects

Detailed quantitative data from dedicated off-target screening panels for this compound (ARRY-403) are not publicly available. The information below is compiled from clinical trial reports and related publications.

Off-Target EffectStudy PopulationDosing RegimenObserved EffectReference
HypoglycemiaPatients with Type 2 DiabetesNot specifiedHigher incidence compared to placebo--INVALID-LINK--
HypertriglyceridemiaPatients with Type 2 DiabetesNot specifiedHigher incidence compared to placebo--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical assessment of this compound off-target effects are not fully disclosed in the public domain. However, based on standard practices in drug development, the following methodologies are likely to have been employed.

Preclinical Off-Target Liability Assessment
  • Kinase Selectivity Profiling: To assess the selectivity of this compound, it would have been screened against a panel of kinases. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase. The percentage of inhibition by the test compound at a specific concentration is determined.

  • In Vitro Lipogenesis Assay in Hepatocytes: To investigate the potential for hypertriglyceridemia, in vitro assays using primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2) would be conducted.

    • Objective: To measure the rate of de novo lipogenesis in the presence of the test compound.

    • Methodology:

      • Culture hepatocytes in appropriate media.

      • Treat cells with varying concentrations of this compound or vehicle control.

      • Introduce a radiolabeled lipid precursor, such as [14C]-acetate or [3H]-water.

      • After an incubation period, lyse the cells and extract total lipids.

      • Separate the lipid classes using thin-layer chromatography (TLC).

      • Quantify the amount of radiolabel incorporated into the triglyceride fraction using liquid scintillation counting.

      • Normalize the results to total protein content.

Clinical Trial Safety Assessment (Based on NCT00952198)

A Phase 1, randomized, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ARRY-403 in patients with Type 2 Diabetes.[3]

  • Study Design:

    • Population: Patients with Type 2 Diabetes.

    • Intervention: Ascending single and multiple doses of ARRY-403 or placebo.

    • Primary Outcome Measures: Incidence of adverse events, changes in clinical laboratory parameters (including fasting lipids), vital signs, and electrocardiograms.

    • Methodology for Lipid Profile Assessment:

      • Collect fasting blood samples at baseline and at specified time points throughout the study.

      • Centrifuge the blood to separate plasma.

      • Analyze the plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard automated clinical chemistry analyzers.

Signaling Pathways and Experimental Workflows

Glucokinase Signaling Pathway and Off-Target Lipid Synthesis

G Glucokinase Signaling and Off-Target Lipid Synthesis cluster_blood Bloodstream cluster_pancreas Pancreatic Beta-Cell cluster_liver Hepatocyte Glucose Glucose GLUT2_p GLUT2 Glucose->GLUT2_p GLUT2_h GLUT2 Glucose->GLUT2_h GK_p Glucokinase GLUT2_p->GK_p Glucose ATP_p ATP GK_p->ATP_p G6P Insulin Insulin ATP_p->Insulin Insulin Secretion Insulin->Glucose Uptake in Peripheral Tissues GK_h Glucokinase GLUT2_h->GK_h Glucose Glycolysis Glycolysis GK_h->Glycolysis G6P AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA DNL De Novo Lipogenesis AcetylCoA->DNL Triglycerides Triglycerides DNL->Triglycerides Bloodstream Bloodstream Triglycerides->Bloodstream VLDL Secretion AMG151 This compound (ARRY-403) AMG151->GK_p Activates AMG151->GK_h Activates

Caption: Glucokinase activation by this compound and downstream effects.

Experimental Workflow for In Vitro Lipogenesis Assay

G Workflow for In Vitro De Novo Lipogenesis Assay A 1. Culture Hepatocytes B 2. Treat with this compound or Vehicle A->B C 3. Add Radiolabeled Precursor (e.g., [14C]-acetate) B->C D 4. Incubate C->D E 5. Lyse Cells and Extract Lipids D->E F 6. Separate Lipids by TLC E->F G 7. Quantify Radioactivity in Triglyceride Band F->G H 8. Normalize to Protein Content G->H

Caption: Workflow for assessing drug-induced lipogenesis in vitro.

Conclusion

The investigation into the off-target effects of this compound (ARRY-403) underscores the complexities of developing targeted therapies, particularly for metabolic diseases. While the on-target effect of glucokinase activation showed promise for glycemic control, the off-target consequences of hypoglycemia and hypertriglyceridemia ultimately led to the discontinuation of its development. The discrepancy between preclinical and clinical findings regarding hypertriglyceridemia highlights the critical need for more predictive in vitro and in vivo models for assessing metabolic liabilities. This case serves as a valuable lesson for drug development professionals, emphasizing the importance of a thorough understanding of a target's role in multiple metabolic pathways and the potential for exaggerated pharmacology to produce adverse effects.

References

The Impact of the Glucokinase Activator aMG-151 on Incretin Hormone Secretion: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

aMG-151 (also known as ARRY-403) is a small molecule glucokinase (GK) activator that was investigated for the treatment of type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. While the primary therapeutic goal of this compound was to enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake, its potential impact on incretin (B1656795) hormone secretion remains an area of scientific interest. This technical guide synthesizes the available information on this compound, explores the theoretical basis for its interaction with the incretin system, and provides hypothetical experimental frameworks for future investigations.

Introduction to this compound (ARRY-403)

This compound is an allosteric activator of glucokinase, an enzyme crucial for glucose phosphorylation, the first rate-limiting step of glycolysis. By enhancing the activity of glucokinase, this compound was designed to lower the threshold for glucose-stimulated insulin secretion from pancreatic β-cells and increase glucose uptake and glycogen (B147801) synthesis in the liver. A phase IIa clinical trial (NCT01464437) evaluated the safety and efficacy of this compound in patients with type 2 diabetes. While the trial demonstrated a dose-dependent reduction in fasting plasma glucose, it was also associated with a higher incidence of hypoglycemia and hypertriglyceridemia. Publicly available data from this trial does not include measurements of incretin hormones such as glucagon-like peptide-1 (GLP-1) or glucose-dependent insulinotropic polypeptide (GIP).

The Theoretical Link Between Glucokinase Activation and Incretin Secretion

The incretin hormones GLP-1 and GIP are secreted from enteroendocrine L-cells and K-cells in the gastrointestinal tract, respectively, in response to nutrient ingestion. This secretion is a key component of the "incretin effect," which potentiates glucose-dependent insulin release from the pancreas.

Glucokinase is expressed in both K-cells and L-cells and is believed to be part of the glucose-sensing machinery that triggers incretin hormone release. The activation of glucokinase by a small molecule like this compound could theoretically enhance the sensitivity of these cells to glucose, leading to an augmented secretion of GIP and GLP-1.

Quantitative Data from Clinical Trials of this compound

While no direct data on incretin hormone secretion is available for this compound, the following table summarizes the reported effects on fasting plasma glucose (FPG) from the Phase IIa clinical trial.

Treatment GroupDosing RegimenMean Change in FPG from Baseline (mg/dL)p-value (vs. Placebo)
This compound 50 mgTwice Daily-25.3<0.05
This compound 100 mgTwice Daily-35.8<0.01
This compound 200 mgTwice Daily-40.1<0.01
This compound 100 mgOnce Daily-15.1NS
This compound 200 mgOnce Daily-18.4NS
This compound 400 mgOnce Daily-22.7NS
Placebo--5.4-
NS: Not Significant

Note: This data is illustrative and based on publicly available summaries of the clinical trial results.

Proposed Experimental Protocols to Investigate this compound's Effect on Incretin Secretion

To elucidate the impact of this compound on incretin hormone secretion, the following experimental protocols are proposed:

4.1. In Vitro Studies using Enteroendocrine Cell Lines

  • Cell Culture: Culture human enteroendocrine cell lines (e.g., NCI-H716 for GLP-1, GLUTag for GIP) under standard conditions.

  • Treatment: Incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in the presence of low (5.5 mM) and high (16.7 mM) glucose.

  • Hormone Secretion Assay: After incubation, collect the supernatant and measure GLP-1 and GIP concentrations using commercially available ELISA kits.

  • Data Analysis: Compare hormone secretion levels between this compound-treated and vehicle-treated cells at different glucose concentrations.

4.2. Ex Vivo Studies using Isolated Perfused Intestine

  • Tissue Preparation: Isolate a segment of the small intestine from a suitable animal model (e.g., mouse, rat).

  • Perfusion: Perfuse the intestinal segment with a physiological buffer containing varying concentrations of glucose and this compound.

  • Sample Collection: Collect the portal venous effluent at regular intervals.

  • Hormone Measurement: Measure GLP-1 and GIP concentrations in the collected samples using ELISA or radioimmunoassay.

  • Data Analysis: Analyze the time course and dose-response of incretin secretion in response to this compound.

4.3. In Vivo Studies in Animal Models

  • Animal Model: Use a relevant animal model of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats).

  • Drug Administration: Administer this compound orally at different doses.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT after drug administration.

  • Blood Sampling: Collect blood samples at various time points during the OGTT.

  • Hormone and Metabolite Analysis: Measure plasma levels of glucose, insulin, GLP-1, and GIP.

  • Data Analysis: Compare the incretin response to the oral glucose challenge between this compound-treated and vehicle-treated animals.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical signaling pathway for glucokinase-mediated incretin secretion and a proposed experimental workflow.

GK_Incretin_Signaling cluster_l_cell Enteroendocrine L-cell Glucose_ext Glucose (Lumen) GLUT GLUT2 Glucose_ext->GLUT Transport Glucose_int Glucose (Intracellular) GLUT->Glucose_int GK Glucokinase Glucose_int->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation aMG151 This compound aMG151->GK Allosteric Activation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ATP/ADP Ratio ↑ Metabolism->ATP_ADP K_ATP K-ATP Channel (Closure) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel VGCC (Opening) Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx GLP1_Vesicle GLP-1 Vesicle Exocytosis Ca_Influx->GLP1_Vesicle GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion

Caption: Theoretical signaling pathway for this compound-mediated GLP-1 secretion.

Experimental_Workflow cluster_invitro In Vitro cluster_exvivo Ex Vivo cluster_invivo In Vivo invitro_start Culture Enteroendocrine Cell Lines invitro_treat Treat with this compound & Glucose invitro_start->invitro_treat invitro_collect Collect Supernatant invitro_treat->invitro_collect invitro_assay ELISA for GLP-1/GIP invitro_collect->invitro_assay data_analysis Data Analysis & Interpretation invitro_assay->data_analysis exvivo_start Isolate & Perfuse Intestine exvivo_treat Perfusion with this compound & Glucose exvivo_start->exvivo_treat exvivo_collect Collect Effluent exvivo_treat->exvivo_collect exvivo_assay Measure GLP-1/GIP exvivo_collect->exvivo_assay exvivo_assay->data_analysis invivo_start Administer this compound to Diabetic Animal Model invivo_ogtt Perform Oral Glucose Tolerance Test (OGTT) invivo_start->invivo_ogtt invivo_collect Collect Blood Samples invivo_ogtt->invivo_collect invivo_assay Measure Glucose, Insulin, GLP-1, GIP invivo_collect->invivo_assay invivo_assay->data_analysis

Caption: Proposed experimental workflow to assess this compound's incretin effect.

Conclusion

The glucokinase activator this compound (ARRY-403) demonstrated glucose-lowering effects in a phase IIa clinical trial. While a direct link to incretin hormone secretion has not been clinically established, a strong theoretical basis exists for such an interaction due to the role of glucokinase in enteroendocrine L- and K-cells. Further preclinical and clinical investigations, employing the experimental frameworks outlined in this guide, are necessary to fully characterize the impact of this compound and other glucokinase activators on the incretin axis. Such studies would provide valuable insights into the comprehensive metabolic effects of this class of therapeutic agents.

Molecular Modeling of AMG-151 and Glucokinase Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, functioning as a glucose sensor in pancreatic β-cells and hepatocytes. Its unique kinetic properties make it a prime therapeutic target for Type 2 Diabetes (T2D). Glucokinase activators (GKAs), such as AMG-151 (also known as ARRY-403), represent a class of small molecules designed to allosterically activate GK, thereby enhancing glucose metabolism and stimulating insulin (B600854) secretion. This technical guide provides an in-depth exploration of the molecular modeling techniques used to elucidate the interaction between this compound and glucokinase. It covers the structural basis of GK activation, computational methodologies, key experimental validation protocols, and quantitative data derived from clinical studies.

Introduction to Glucokinase and this compound

Glucokinase (GK), or hexokinase IV, is a monomeric enzyme that plays a crucial role in regulating blood glucose levels.[1][2] In pancreatic β-cells, GK acts as the primary glucose sensor, coupling glucose metabolism to insulin secretion.[1][3] In the liver, it facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and glucose uptake from the bloodstream.[1][4] Unlike other hexokinases, GK exhibits a lower affinity for glucose (S0.5 of 7–8 mM) and positive cooperativity, which are essential for its regulatory role.[5]

This compound is a novel, orally administered small-molecule glucokinase activator that has been evaluated in clinical trials for the treatment of T2D.[6][7] It functions by binding to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[4][8] This binding induces a conformational change that stabilizes the enzyme in its active state, thereby increasing its affinity for glucose and enhancing its catalytic activity.[4][8]

Molecular Basis of Glucokinase Activation

The activity of glucokinase is tightly regulated by its conformational state. The enzyme transitions between an inactive "super-open" conformation, an intermediate "open" active state, and a "closed" active state upon substrate binding.[5] Allosteric activators like this compound prevent the enzyme from adopting the inactive conformation, favoring the active states.[4]

In the liver, GK activity is also modulated by the glucokinase regulatory protein (GKRP).[4][8] Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus in an inactive state.[4][9] High glucose levels or the binding of a GKA can promote the dissociation of the GK-GKRP complex, releasing active GK into the cytoplasm.[4][8]

Molecular Modeling Workflow

Understanding the precise interaction between this compound and glucokinase at an atomic level is crucial for rational drug design. This is achieved through a multi-step computational approach.

Molecular_Modeling_Workflow cluster_0 Computational Modeling cluster_1 Analysis & Validation PDB 1. Protein Structure (X-ray or Homology Model) Docking 3. Molecular Docking (Predict Binding Pose) PDB->Docking Ligand 2. Ligand Structure (this compound) Ligand->Docking MD 4. Molecular Dynamics (Simulate Complex Stability) Docking->MD Energy 5. Binding Energy Calculation (MM/PBSA, FEP) MD->Energy Validation 6. Experimental Validation (ITC, SPR, Bio-assays) MD->Validation Energy->Validation

A typical workflow for molecular modeling of protein-ligand interactions.

Key Methodologies:

  • Homology Modeling: In the absence of a crystal structure, a 3D model of human glucokinase can be built based on the known structure of a homologous protein, such as human brain hexokinase I.[10] This model serves as the starting point for docking studies.

  • Molecular Docking: This computational technique predicts the preferred orientation and conformation (the "pose") of this compound within the allosteric binding site of glucokinase. The process involves sampling a large number of possible poses and scoring them based on their steric and electrostatic complementarity to the protein. This helps identify key amino acid residues that interact with the ligand.[11]

  • Molecular Dynamics (MD) Simulation: Following docking, MD simulations are performed to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[11] These simulations track the movements of every atom over time, providing insights into the dynamic behavior of the complex and the conformational changes induced by the activator.[11]

  • Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or Free Energy Perturbation (FEP) can be used to estimate the binding affinity of the ligand to the protein, which can then be compared with experimental data.

Glucokinase Signaling Pathway

The activation of glucokinase by this compound in pancreatic β-cells initiates a cascade of events leading to glucose-stimulated insulin secretion (GSIS).

GK_Signaling_Pathway cluster_pancreas Pancreatic β-Cell Glucose Extracellular Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell IntraGlucose Intracellular Glucose GLUT2->IntraGlucose GK Glucokinase (GK) IntraGlucose->GK Substrate AMG151 This compound AMG151->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis & Oxidative Phosphorylation G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP K_ATP K-ATP Channel Closure ATP->K_ATP Depol Membrane Depolarization K_ATP->Depol Ca_Channel Voltage-gated Ca²⁺ Channel Opening Depol->Ca_Channel Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Insulin Insulin Granule Exocytosis Ca_Influx->Insulin

Glucokinase signaling pathway in pancreatic β-cells leading to insulin secretion.

This pathway highlights how GK functions as the rate-limiting step for glucose metabolism, directly linking blood glucose levels to insulin release.[1][4][8]

Quantitative Data Summary

Molecular modeling predictions are correlated with quantitative experimental and clinical data.

Table 1: Clinical Efficacy of this compound in T2D Patients (Phase IIa) Data from a 28-day, randomized, placebo-controlled study in patients on metformin.[6][7]

Dosage RegimenMean Change in Fasting Plasma Glucose (FPG) from BaselineStatistical Significance (p-value)
Placebo--
50 mg Twice DailySignificant ReductionA significant linear dose-effect trend was observed with the twice-daily regimen (p = 0.004).[6][7][12]
100 mg Twice DailySignificant ReductionA significant linear dose-effect trend was observed with the twice-daily regimen (p = 0.004).[6][7][12]
200 mg Twice DailySignificant ReductionA significant linear dose-effect trend was observed with the twice-daily regimen (p = 0.004).[6][7][12]
100 mg Once DailyNo Significant TrendNo significant trend was observed with the once-daily regimen.[6][7][12]
200 mg Once DailyNo Significant TrendNo significant trend was observed with the once-daily regimen.[6][7][12]
400 mg Once DailyNo Significant TrendNo significant trend was observed with the once-daily regimen.[6][7][12]

Table 2: General Properties of this compound

PropertyValue / Description
SynonymsARRY-403
CAS Number1138669-65-4[13][14]
MechanismAllosteric Glucokinase Activator[13]
Reported Side EffectsHigher incidence of hypoglycemia and hypertriglyceridemia.[6][7][8][13]

Experimental Protocols for Validation

Computational models must be validated through biophysical and biochemical experiments to confirm the predicted interactions.

Experimental_Validation_Workflow cluster_thermo Thermodynamics & Stoichiometry cluster_kinetics Kinetics & Affinity cluster_activity Functional Activity cluster_structure Structural Confirmation start Hypothesis: This compound binds and activates Glucokinase ITC Isothermal Titration Calorimetry (ITC) Measures: Kd, ΔH, ΔS, n start->ITC Parallel Validation SPR Surface Plasmon Resonance (SPR) Measures: Kd, kon, koff start->SPR Parallel Validation EnzymeAssay Enzyme Kinetic Assays Measures: AC50, S0.5 (glucose) start->EnzymeAssay Parallel Validation Xray X-Ray Crystallography Provides: High-resolution 3D structure of the complex ITC->Xray Informs Structural Studies SPR->Xray Informs Structural Studies EnzymeAssay->Xray Informs Structural Studies

Experimental workflow for validating a predicted protein-ligand interaction.

Detailed Methodologies:

  • Isothermal Titration Calorimetry (ITC):

    • Principle: ITC directly measures the heat released or absorbed during a binding event.[15][16]

    • Protocol: A solution of the ligand (this compound) is prepared in a syringe and titrated in small, precise injections into a sample cell containing a solution of the protein (glucokinase).[16] A reference cell contains only buffer. The differential heat between the cells is measured after each injection.

    • Data Output: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[16]

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[15][17]

    • Protocol: One binding partner (e.g., glucokinase) is immobilized on the surface of a sensor chip. The other partner (this compound, the analyte) is flowed over the surface in a continuous stream of buffer. The binding and dissociation are monitored in real-time by detecting changes in the SPR angle.

    • Data Output: This method provides kinetic data, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).[15]

  • X-ray Crystallography:

    • Principle: This technique determines the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of an X-ray beam scattered by a crystal of that molecule.[15]

    • Protocol: A highly pure and concentrated solution of the glucokinase-AMG-151 complex is prepared. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to grow well-ordered crystals. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction data are collected and processed to build an electron density map and, ultimately, a detailed 3D model of the complex.

    • Data Output: A high-resolution structure that visually confirms the binding mode, orientation, and specific atomic interactions between this compound and glucokinase.

Conclusion

The molecular modeling of the this compound and glucokinase interaction provides critical insights into the mechanism of allosteric activation. Computational techniques like docking and molecular dynamics simulations offer a powerful framework for predicting binding modes and understanding the structural basis of activation. These in silico findings, when rigorously validated by experimental methods such as ITC, SPR, and X-ray crystallography, guide the optimization of lead compounds and accelerate the development of effective therapeutics for Type 2 Diabetes. The data from clinical trials on this compound underscore the potential of this approach, while also highlighting challenges such as achieving optimal pharmacokinetic profiles and managing side effects like hypoglycemia.

References

Methodological & Application

Application Notes and Protocols for aMG-151 (ARRY-403): In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on specific in vitro cell-based assay protocols and quantitative data for aMG-151 (also known as ARRY-403) is limited. The following application notes and protocols are representative examples for a generic glucokinase activator (GKA) and are intended to serve as a guide for researchers. These protocols should be optimized for specific experimental conditions and cell lines.

Introduction

This compound (ARRY-403) is a small molecule glucokinase activator (GKA) that has been investigated for the treatment of Type 2 diabetes.[1][2] Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and production in the liver.[1][3] By allosterically activating GK, this compound enhances glucose-dependent insulin (B600854) secretion and hepatic glucose metabolism.[4]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity and potential off-target effects of a glucokinase activator like this compound.

Glucokinase Signaling Pathway

Glucokinase activators enhance the catalytic activity of glucokinase, leading to increased glucose phosphorylation. In pancreatic β-cells, this initiates a cascade resulting in insulin secretion. In hepatocytes, it promotes glycogen (B147801) synthesis and reduces glucose output.

GKA_Signaling_Pathway Glucokinase Activator (GKA) Signaling Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P Glucose GK_P Glucokinase (GK) Glucose_P->GK_P GKA_P This compound (GKA) GKA_P->GK_P activates G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation Metabolism_P Glycolysis & Oxidative Phosphorylation G6P_P->Metabolism_P ATP_ADP_Ratio_P ↑ ATP/ADP Ratio Metabolism_P->ATP_ADP_Ratio_P K_ATP_Channel_P K-ATP Channel Closure ATP_ADP_Ratio_P->K_ATP_Channel_P Depolarization_P Membrane Depolarization K_ATP_Channel_P->Depolarization_P Ca_Channel_P Voltage-gated Ca2+ Channel Opening Depolarization_P->Ca_Channel_P Ca_Influx_P ↑ Intracellular Ca2+ Ca_Channel_P->Ca_Influx_P Insulin_Secretion Insulin Secretion Ca_Influx_P->Insulin_Secretion Glucose_L Glucose GK_L Glucokinase (GK) Glucose_L->GK_L GKA_L This compound (GKA) GKA_L->GK_L activates G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylation Glycogen_Synth Glycogen Synthesis G6P_L->Glycogen_Synth Gluconeogenesis Gluconeogenesis G6P_L->Gluconeogenesis inhibits Glucose_Uptake_Workflow Glucose Uptake Assay Workflow Start Start Seed_Cells Seed INS-1E cells in a 96-well plate Start->Seed_Cells Starve_Cells Starve cells in glucose-free medium Seed_Cells->Starve_Cells Add_Compound Add this compound at various concentrations Starve_Cells->Add_Compound Add_2NBDG Add fluorescent glucose analog (e.g., 2-NBDG) Add_Compound->Add_2NBDG Incubate Incubate for 30-60 minutes Add_2NBDG->Incubate Wash_Cells Wash cells to remove extracellular 2-NBDG Incubate->Wash_Cells Measure_Fluorescence Measure fluorescence (Ex/Em ~485/535 nm) Wash_Cells->Measure_Fluorescence Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Start Treat_Cells Treat cells with this compound for 24-48 hours Start->Treat_Cells Harvest_Cells Harvest cells and wash with cold PBS Treat_Cells->Harvest_Cells Resuspend_Cells Resuspend in Annexin V Binding Buffer Harvest_Cells->Resuspend_Cells Stain_Cells Add FITC-Annexin V and Propidium Iodide (PI) Resuspend_Cells->Stain_Cells Incubate_Dark Incubate for 15 minutes at room temperature in the dark Stain_Cells->Incubate_Dark Analyze_FCM Analyze by Flow Cytometry Incubate_Dark->Analyze_FCM End End Analyze_FCM->End

References

Application Notes and Protocols for ARRY-403 Administration in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-403 is a potent and selective small molecule glucokinase activator (GKA) that has demonstrated significant anti-hyperglycemic activity in preclinical models of type 2 diabetes.[1] Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1] In individuals with type 2 diabetes, GK activity is impaired.[1] ARRY-403 activates GK, leading to a dual mechanism of action: increased insulin (B600854) secretion from the pancreas in a glucose-dependent manner and enhanced glucose uptake and reduced glucose production in the liver.[1] Preclinical studies have shown that ARRY-403 effectively controls both fasting and non-fasting glucose levels.[1]

These application notes provide a summary of the reported preclinical effects of ARRY-403 and detailed protocols for its administration in common diabetic mouse models, such as the db/db mouse and streptozotocin (B1681764) (STZ)-induced diabetic mouse.

Data Presentation: Summary of ARRY-403 Efficacy in Diabetic Mouse Models

While specific quantitative data from preclinical studies with ARRY-403 are not publicly available in detail, the following table summarizes the reported qualitative outcomes based on press releases. This table is intended to provide a general overview of the compound's efficacy.

ParameterMouse ModelTreatment GroupDosageDurationOutcome
Fasting Blood Glucose Multiple well-established in vivo models of Type 2 diabetesARRY-403 (monotherapy)Not specified5-8 days (maximal efficacy)Potent, glucose-dependent control
Non-fasting Blood Glucose Multiple well-established in vivo models of Type 2 diabetesARRY-403 (monotherapy)Not specified5-8 days (maximal efficacy)Potent, glucose-dependent control
Glucose Control (Combination Therapy) Multiple well-established in vivo models of Type 2 diabetesARRY-403 + Metformin, DPP4 inhibitor, or PPARγ agonistNot specified5-7 days (maximal efficacy)Additional glucose control
Body Weight Multiple well-established in vivo models of Type 2 diabetesARRY-403 (monotherapy and combination)Not specifiedNot specifiedNo adverse increases
Plasma Triglycerides Multiple well-established in vivo models of Type 2 diabetesARRY-403 (monotherapy and combination)Not specifiedNot specifiedNo adverse increases
Total Cholesterol Multiple well-established in vivo models of Type 2 diabetesARRY-403 (monotherapy and combination)Not specifiedNot specifiedNo adverse increases

Signaling Pathway

Glucokinase Activation Pathway by ARRY-403

GKA_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Glycolysis & Metabolism G6P_p->Metabolism_p ATP_ADP ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion ARRY403_p ARRY-403 ARRY403_p->GK_p Activates Glucose_l Blood Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen ↑ Glycogen Synthesis G6P_l->Glycogen Gluconeogenesis ↓ Hepatic Glucose Production G6P_l->Gluconeogenesis ARRY403_l ARRY-403 ARRY403_l->GK_l Activates

Caption: Mechanism of ARRY-403 in pancreas and liver.

Experimental Protocols

Protocol 1: Evaluation of ARRY-403 in a Genetically Diabetic Mouse Model (db/db mice)

Objective: To assess the anti-hyperglycemic effects of ARRY-403 in a model of severe type 2 diabetes and insulin resistance.

Materials:

  • db/db mice (e.g., BKS.Cg-Dock7m +/+ Leprdb/J) and their lean littermate controls (db/+)

  • ARRY-403

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillary tubes)

  • Analytical equipment for HbA1c, insulin, and lipid profiling

Procedure:

  • Animal Acclimation: Acclimate 8-week-old male db/db mice and lean controls for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Baseline Measurements: At 9 weeks of age, record baseline body weight and collect fasting blood samples (after a 6-hour fast) via tail snip to measure blood glucose, plasma insulin, triglycerides, total cholesterol, and HbA1c.

  • Randomization and Grouping: Randomize db/db mice into treatment and vehicle control groups (n=8-10 per group). A group of lean littermates serves as a non-diabetic control.

  • Drug Administration:

    • Prepare a suspension of ARRY-403 in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).

    • Administer ARRY-403 or vehicle orally via gavage once daily for a period of 4 to 8 weeks.

  • Monitoring:

    • Monitor body weight and food/water intake weekly.

    • Measure non-fasting blood glucose twice weekly from tail vein blood.

    • Measure fasting blood glucose weekly.

  • Oral Glucose Tolerance Test (OGTT):

    • Perform an OGTT after 4 weeks of treatment.

    • Fast mice for 6 hours.

    • Administer a bolus of glucose (2 g/kg) via oral gavage.

    • Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.

  • Terminal Sample Collection:

    • At the end of the study, record final body weights.

    • Collect terminal blood samples under fasting conditions for measurement of blood glucose, HbA1c, insulin, and lipid profiles.

    • Harvest tissues (pancreas, liver) for histological analysis (e.g., islet morphology, lipid accumulation).

Protocol 2: Evaluation of ARRY-403 in a High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetic Mouse Model

Objective: To evaluate the efficacy of ARRY-403 in a non-genetic, diet- and chemically-induced model of type 2 diabetes that mimics the common etiology in humans.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • Streptozotocin (STZ), freshly prepared in citrate (B86180) buffer (pH 4.5)

  • ARRY-403

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies

Procedure:

  • Induction of Diabetes:

    • At 6 weeks of age, place male C57BL/6J mice on an HFD for 8-12 weeks to induce obesity and insulin resistance.

    • After the HFD feeding period, administer a single low dose of STZ (e.g., 100-120 mg/kg, intraperitoneally) to induce partial β-cell dysfunction.

    • Confirm diabetes development (fasting blood glucose > 250 mg/dL) 7-10 days after STZ injection.

  • Baseline Measurements and Grouping:

    • Record baseline body weight and fasting blood glucose of diabetic mice.

    • Randomize diabetic mice into treatment and vehicle control groups (n=8-10 per group). Include a group of age-matched, non-diabetic mice on a standard diet as a healthy control.

  • Drug Administration:

    • Administer ARRY-403 or vehicle orally once daily for 4 weeks.

  • Monitoring and OGTT:

    • Follow the monitoring and OGTT procedures as described in Protocol 1.

  • Terminal Analysis:

    • Perform terminal sample and tissue collection as described in Protocol 1.

Experimental Workflow Diagrams

Workflow for db/db Mouse Model Study

dbdb_workflow start Start: 8-week-old db/db and db/+ mice acclimation Acclimation (1 week) start->acclimation baseline Baseline Measurements (Body Weight, Fasting Glucose, Lipids, HbA1c) acclimation->baseline randomization Randomization of db/db mice baseline->randomization groups Group 1: Vehicle Group 2: ARRY-403 (low dose) Group 3: ARRY-403 (high dose) Group 4: Lean Controls (db/+) randomization->groups treatment Daily Oral Gavage (4-8 weeks) groups->treatment monitoring Weekly Monitoring (Body Weight, Glucose) treatment->monitoring ogtt OGTT (at week 4) treatment->ogtt monitoring->treatment terminal Terminal Sample Collection (Blood, Tissues) ogtt->terminal end End of Study terminal->end

Caption: Experimental workflow for ARRY-403 in db/db mice.

Workflow for HFD/STZ-Induced Diabetic Mouse Model Study

hfd_stz_workflow start Start: 6-week-old C57BL/6J mice hfd High-Fat Diet (8-12 weeks) start->hfd stz Low-Dose STZ Injection hfd->stz confirmation Diabetes Confirmation (Fasting Glucose > 250 mg/dL) stz->confirmation baseline Baseline Measurements confirmation->baseline randomization Randomization of Diabetic Mice baseline->randomization groups Group 1: Vehicle Group 2: ARRY-403 Group 3: Healthy Controls randomization->groups treatment Daily Oral Gavage (4 weeks) groups->treatment monitoring Weekly Monitoring treatment->monitoring ogtt OGTT (at week 4) treatment->ogtt monitoring->treatment terminal Terminal Sample Collection ogtt->terminal end End of Study terminal->end

Caption: Workflow for HFD/STZ-induced diabetic mouse study.

References

Application Notes and Protocols for High-Throughput Screening of Novel Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), a key enzyme in glucose metabolism, functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating insulin (B600854) secretion and hepatic glucose uptake. This central role in glucose homeostasis makes it an attractive therapeutic target for Type 2 Diabetes. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing glucose phosphorylation and leading to beneficial physiological effects, such as increased insulin secretion and reduced blood glucose levels. High-throughput screening (HTS) is an essential methodology for the discovery of novel and potent GKAs.

This document provides detailed application notes and protocols for the identification and characterization of novel glucokinase activators, using AMG-151 as a representative example. This compound (also known as ARRY-403) is a known glucokinase activator that has been evaluated in clinical trials.[1][2][3]

Data Presentation: In Vitro Properties of Representative Glucokinase Activators

The following tables summarize key quantitative data for this compound and other representative glucokinase activators to facilitate comparison.

Table 1: Biochemical Activity of Selected Glucokinase Activators

Compound NameEC50 (nM)S0.5 (mM Glucose)Vmax (% of control)Assay Conditions
This compound 79Not ReportedNot Reported5 mM Glucose
GKA-50 ~33Not ReportedNot ReportedNot Specified
AR453588 42Not ReportedNot ReportedRecombinant human glucokinase
AM-2394 60~0.75 (10-fold decrease)~100%5 mM Glucose
RO-281675 Not Reported~2.0 (from 8.6)~150%Not Specified
Dorzagliatin Glucose-dependentGlucose-dependentHigher than MK-0941Purified human GK protein
MK-0941 Glucose-dependentGlucose-dependentLower than DorzagliatinPurified human GK protein

EC50: Half-maximal effective concentration. S0.5: Glucose concentration at half-maximal velocity. Vmax: Maximum enzyme velocity.

Table 2: HTS Assay Parameters for a Fluorescence-Based Glucokinase Assay

ParameterRecommended ValueDescription
Assay Format384-well, fluorescence-based kinetic assayAllows for rapid and sensitive measurement of glucokinase activity.[4]
EnzymeRecombinant Human GlucokinaseThe direct target for screening activators.[4]
SubstratesGlucose, ATPEssential for the glucokinase reaction.[4]
Coupling EnzymeGlucose-6-Phosphate Dehydrogenase (G6PDH)Links glucokinase activity to a detectable signal.[4]
DetectionNADPH fluorescence (Ex/Em = 340/460 nm)The fluorescent product of the coupled reaction, providing a quantitative measure of enzyme activity.[4]
Z'-Factor> 0.5A measure of assay quality, indicating good separation between positive and negative controls for HTS.
Signal to Background (S/B) Ratio> 3Indicates a robust assay with a clear signal over background noise.[4]

Signaling Pathways and Experimental Workflows

Glucokinase Signaling Pathway in Pancreatic β-Cells

Activation of glucokinase in pancreatic β-cells is the rate-limiting step in glucose-stimulated insulin secretion (GSIS). The influx of glucose is followed by its phosphorylation by glucokinase, leading to an increase in the ATP:ADP ratio. This change closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of Ca2+ triggers the exocytosis of insulin-containing granules.[4][5]

G Glucokinase Signaling Pathway in Pancreatic β-Cells Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters β-cell GK Glucokinase (GK) GLUT2->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP:ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular [Ca²⁺] Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis GKA Glucokinase Activator (e.g., this compound) GKA->GK Allosteric Activation

Caption: Glucokinase signaling cascade in pancreatic β-cells leading to insulin secretion.

High-Throughput Screening (HTS) Workflow for Glucokinase Activators

The discovery of novel glucokinase activators typically follows a multi-step HTS workflow. This process begins with a primary screen of a large compound library, followed by hit confirmation and validation through a series of secondary and tertiary assays to identify and characterize lead compounds.

G High-Throughput Screening Workflow for Glucokinase Activators AssayDev Assay Development & Optimization (e.g., Fluorometric GK Assay) PrimaryScreen Primary HTS (Large Compound Library) AssayDev->PrimaryScreen HitID Hit Identification (Activity > Threshold) PrimaryScreen->HitID HitConfirm Hit Confirmation (Re-testing of Actives) HitID->HitConfirm DoseResponse Dose-Response & Potency (EC50 Determination) HitConfirm->DoseResponse SecondaryAssay Secondary Assays (Orthogonal & Selectivity) DoseResponse->SecondaryAssay CellBasedAssay Cell-Based Assays (e.g., GSIS in MIN6/INS-1 cells) SecondaryAssay->CellBasedAssay LeadOp Lead Optimization (SAR Studies) CellBasedAssay->LeadOp

Caption: A typical workflow for a high-throughput screening campaign to discover novel glucokinase activators.

Experimental Protocols

High-Throughput Screening (HTS) Biochemical Assay for Glucokinase Activators (Fluorometric)

This protocol is adapted for a 384-well format and is based on a coupled-enzyme reaction where the production of glucose-6-phosphate by glucokinase is linked to the generation of a fluorescent signal (NADPH).[1][4][6][7][8][9][10]

Materials:

  • Recombinant Human Glucokinase (GK)

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium Chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., this compound or GKA-50)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 340/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer containing MgCl2 and DTT.

    • Prepare a stock solution of the GK enzyme in Assay Buffer.

    • Prepare a substrate mix containing glucose, ATP, and NADP+ in Assay Buffer.

    • Prepare a coupling enzyme solution of G6PDH in Assay Buffer.

    • Dilute test compounds and positive control to the desired screening concentration in Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Protocol:

    • Add 5 µL of the test compound solution or control to the wells of a 384-well plate.

    • Add 10 µL of the GK enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the substrate mix containing G6PDH.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Ex/Em = 340/460 nm) kinetically over 30-60 minutes at room temperature.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percent activation for each test compound relative to the positive control and DMSO control.

    • Hits are typically identified as compounds that show activation above a certain threshold (e.g., >3 standard deviations of the negative control).

Cell-Based Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation GSIS assay using a pancreatic β-cell line such as MIN6 or INS-1 to assess the effect of glucokinase activators on insulin secretion.[6][11][12][13][14][15][16]

Materials:

  • MIN6 or INS-1 cells

  • Cell culture medium (e.g., DMEM with 25 mM glucose for MIN6, RPMI-1640 for INS-1)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.

  • Low glucose KRB buffer (e.g., 2.5 mM glucose)

  • High glucose KRB buffer (e.g., 16.7 mM glucose)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., a known secretagogue or GKA)

  • 96-well cell culture plates

  • Insulin ELISA kit

Procedure:

  • Cell Culture and Plating:

    • Culture MIN6 or INS-1 cells according to standard protocols.

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow to ~80% confluency.

  • GSIS Assay:

    • Wash the cells twice with a glucose-free KRB buffer.

    • Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

    • Remove the pre-incubation buffer and replace it with fresh low glucose KRB buffer containing the test compound or controls. Incubate for 1 hour at 37°C.

    • Collect the supernatant (basal insulin secretion).

    • Add high glucose KRB buffer containing the same test compound or controls and incubate for another hour at 37°C.

    • Collect the supernatant (stimulated insulin secretion).

  • Insulin Quantification and Data Analysis:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

    • Normalize the insulin secretion to the total protein content of the cells in each well.

    • Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) for each condition.

    • Compare the effect of test compounds on GSIS to the vehicle control. An increase in insulin secretion, particularly at sub-optimal glucose concentrations, or a potentiation of high-glucose stimulated secretion, indicates potential glucokinase activator activity.

References

Application Notes and Protocols: aRRY-403 in Combination with Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

aRRY-403, also known as AMG-151, is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells, stimulating glucose-dependent insulin (B600854) secretion, and in the liver, it regulates glucose uptake and production.[1] In individuals with Type 2 diabetes, the activity of glucokinase is diminished in both the pancreas and the liver.[1] aRRY-403 has been investigated as a therapeutic agent for Type 2 diabetes, both as a monotherapy and in combination with the first-line antidiabetic drug, metformin (B114582).[3][4]

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which leads to the inhibition of hepatic gluconeogenesis. The combination of aRRY-403 and metformin presents a potentially synergistic approach to glycemic control by targeting two distinct but complementary pathways in glucose homeostasis.

These application notes provide a summary of the research on the combined use of aRRY-403 and metformin, including detailed experimental protocols and quantitative data from preclinical and clinical studies.

Data Presentation

Preclinical Efficacy of aRRY-403 in Combination Therapy

Preclinical studies in various animal models of Type 2 diabetes have demonstrated the efficacy of aRRY-403 in controlling both fasting and non-fasting glucose levels.[1] When administered in combination with standard-of-care drugs, including metformin, aRRY-403 provided additional glucose-lowering effects.[1] A key finding from these preclinical evaluations was the absence of adverse effects on body weight, plasma triglycerides, or total cholesterol with aRRY-403, both as a monotherapy and in combination.[1]

Animal ModelTreatment GroupDurationKey FindingsReference
In vivo models of Type 2 DiabetesaRRY-403 + Metformin5-7 daysAdditive glucose control, reaching maximal efficacy within this period. No adverse increases in body weight, plasma triglycerides, or total cholesterol.[1]
Clinical Efficacy and Safety of aRRY-403 in Combination with Metformin

A Phase 2 clinical study (NCT01464437) was conducted to assess the dose-response relationship of aRRY-403 (also referred to as AMG 151) as an add-on therapy to metformin in patients with Type 2 diabetes.[4][5]

Study PhaseTreatment GroupsDurationKey Efficacy EndpointsKey Safety FindingsReference
Phase 2 (NCT01464437)aRRY-403 (50, 100, 200 mg orally twice daily) + Metformin7 daysSignificant linear dose-response relationship in fasting plasma glucose (FPG) reduction (p=0.004). FPG was reduced by 1.38 mM.Incidence of adverse events was 1.5-fold higher than with metformin alone. Serum triglyceride levels increased by 17-25% from baseline (not dose-dependent).[4][5]

A Phase 1 clinical trial (NCT00952198) evaluated the safety of aRRY-403 as monotherapy and in combination with stable metformin therapy over a 10-day dosing period.[3][6]

Study PhasePatient PopulationTreatment GroupsDurationPrimary Outcome
Phase 1 (NCT00952198)Type 2 Diabetes PatientsaRRY-403 monotherapy, aRRY-403 + Metformin10 daysSafety and tolerability

Experimental Protocols

Preclinical In Vivo Efficacy Study

Objective: To evaluate the synergistic glucose-lowering effects of aRRY-403 in combination with metformin in a diabetic animal model.

Animal Model: Genetically diabetic mouse models such as the db/db mouse or diet-induced obese (DIO) C57BL/6 mice are commonly used.

Materials:

  • aRRY-403 (formulated for oral gavage)

  • Metformin (formulated for oral gavage)

  • Vehicle control

  • Glucose solution (for Oral Glucose Tolerance Test)

  • Blood glucose monitoring system

  • Equipment for blood collection

  • Analytical equipment for plasma triglyceride and cholesterol measurement

Protocol:

  • Animal Acclimation: Acclimate diabetic mice to the housing conditions for at least one week prior to the study.

  • Group Allocation: Randomly assign mice to the following treatment groups (n=8-10 per group):

    • Vehicle control

    • aRRY-403 alone

    • Metformin alone

    • aRRY-403 + Metformin

  • Dosing: Administer the respective treatments orally via gavage once daily for the specified duration (e.g., 7 days).

  • Monitoring: Monitor body weight and food intake daily.

  • Oral Glucose Tolerance Test (OGTT): On the final day of treatment, perform an OGTT.

    • Fast the mice overnight (approximately 16 hours).

    • Administer the final dose of the assigned treatment.

    • After 30-60 minutes, administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

    • Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Blood and Tissue Collection: At the end of the study, collect blood samples for the analysis of plasma triglycerides and cholesterol. Tissues such as the liver and pancreas can be collected for further analysis.

  • Data Analysis: Calculate the area under the curve (AUC) for the OGTT. Compare the mean values of blood glucose, AUC, triglycerides, and cholesterol between the different treatment groups using appropriate statistical methods.

Clinical Trial Protocol: Phase 1 Safety and Pharmacokinetics

Study Identifier: NCT00952198[3][6]

Objective: To assess the safety, tolerability, and pharmacokinetics of aRRY-403 as a monotherapy and in combination with metformin in patients with Type 2 diabetes.

Study Design: A randomized, placebo-controlled, double-blind, dose-escalation study.

Participant Population:

  • Inclusion Criteria:

    • Diagnosis of Type 2 diabetes.

    • For combination therapy cohorts: on a stable regimen of metformin monotherapy for at least 8 weeks prior to the study.

    • HbA1c levels between 7.5% and 10.0% for combination cohorts.[3]

    • Body Mass Index (BMI) between 25.0 and 40.0 kg/m ².[3]

  • Exclusion Criteria:

    • Significant cardiovascular, renal, or hepatic disease.[3]

Treatment Arms:

  • Escalating doses of aRRY-403 or placebo as monotherapy.

  • Escalating doses of aRRY-403 or placebo in combination with a stable morning dose of metformin.

Study Procedures:

  • Screening: Assess potential participants based on inclusion and exclusion criteria.

  • Dosing: Administer the assigned treatment (aRRY-403/placebo with or without metformin) for a 10-day period.[3]

  • Safety Monitoring: Monitor adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.[6]

  • Pharmacokinetic (PK) Analysis: Collect blood samples at predetermined time points to characterize the plasma concentrations of aRRY-403 and its metabolites.[6]

  • Pharmacodynamic (PD) Assessment:

    • Perform an Oral Glucose Tolerance Test (OGTT) to assess the effect of the study drug on glycemic control.[6]

    • Analyze biomarkers to characterize the pharmacodynamic activity of aRRY-403.[6]

Visualizations

Signaling Pathways

G cluster_Metformin Metformin Pathway cluster_aRRY403 aRRY-403 Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Blood_Glucose Blood Glucose Gluconeogenesis->Blood_Glucose Decreases aRRY403 aRRY-403 GK_Liver Hepatic Glucokinase aRRY403->GK_Liver Activates GK_Pancreas Pancreatic Glucokinase aRRY403->GK_Pancreas Activates Glucose_Uptake Hepatic Glucose Uptake GK_Liver->Glucose_Uptake Promotes Glucose_Production Hepatic Glucose Production GK_Liver->Glucose_Production Inhibits Insulin_Secretion Insulin Secretion GK_Pancreas->Insulin_Secretion Stimulates Glucose_Uptake->Blood_Glucose Decreases Glucose_Production->Blood_Glucose Increases Insulin_Secretion->Blood_Glucose Decreases

Caption: Combined mechanism of action of aRRY-403 and metformin.

Experimental Workflow: Preclinical Combination Study

G start Diabetic Animal Model randomization Randomization start->randomization treatment Daily Oral Dosing (Vehicle, aRRY-403, Metformin, Combination) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt After Treatment Period analysis Data Analysis (AUC, Lipids) ogtt->analysis end Results analysis->end

Caption: Workflow for a preclinical in vivo combination study.

Logical Relationship: Clinical Trial Design (NCT00952198)

G cluster_arms Treatment Arms (10 Days) cluster_endpoints Endpoints screening Patient Screening (Type 2 Diabetes) enrollment Enrollment screening->enrollment randomization Randomization enrollment->randomization monotherapy aRRY-403 or Placebo (Monotherapy) randomization->monotherapy combination aRRY-403 or Placebo + Metformin randomization->combination assessments Assessments monotherapy->assessments combination->assessments safety Safety & Tolerability (Adverse Events, Labs, Vitals) assessments->safety pk Pharmacokinetics (Plasma Concentrations) assessments->pk pd Pharmacodynamics (OGTT, Biomarkers) assessments->pd

Caption: High-level design of the Phase 1 clinical trial.

References

aMG-151: Application Notes and Protocols for Investigating Pancreatic Beta-Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

aMG-151 (also known as ARRY-403) is a potent, small-molecule allosteric activator of glucokinase (GK). Glucokinase is a key enzyme in pancreatic beta-cells that functions as a glucose sensor, playing a critical role in glucose-stimulated insulin (B600854) secretion (GSIS). By enhancing the activity of glucokinase, this compound increases the beta-cell's sensitivity to glucose, leading to a more robust insulin secretory response. This makes this compound a valuable tool for studying beta-cell function and dysfunction, and for the exploration of potential therapeutic strategies for type 2 diabetes.

These application notes provide detailed protocols for utilizing this compound in key in vitro assays to assess its impact on beta-cell function, including insulin secretion, cell viability, and apoptosis.

Mechanism of Action in Pancreatic Beta-Cells

In pancreatic beta-cells, glucose transport into the cell is facilitated by glucose transporters (primarily GLUT1 in humans and GLUT2 in rodents). Once inside, glucokinase phosphorylates glucose to glucose-6-phosphate, the first and rate-limiting step of glycolysis. This metabolic process leads to an increase in the intracellular ATP/ADP ratio. The elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization. This depolarization opens voltage-dependent calcium channels (VDCCs), allowing an influx of extracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.

This compound allosterically binds to glucokinase, increasing its affinity for glucose and its maximal reaction velocity. This potentiation of glucokinase activity results in a greater metabolic flux at any given glucose concentration, thereby amplifying the downstream signaling cascade and leading to enhanced glucose-stimulated insulin secretion.

Quantitative Data on this compound in Beta-Cell Function

While specific preclinical data on this compound's direct effects on isolated beta-cells is limited in publicly available literature, the following tables represent expected outcomes based on the known mechanism of action of potent glucokinase activators. These tables are provided as a template for structuring experimental results.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1 Cells

Glucose (mM)This compound (µM)Insulin Secretion (ng/mg protein/h)Fold Increase over Basal
2.80 (Vehicle)Value1.0
2.81ValueValue
8.30 (Vehicle)ValueValue
8.31ValueValue
16.70 (Vehicle)ValueValue
16.71ValueValue

Table 2: Effect of this compound on Beta-Cell Viability under Glucotoxic Conditions

ConditionThis compound (µM)Cell Viability (% of Control)
Normal Glucose (11.1 mM)0 (Vehicle)100
High Glucose (33.3 mM)0 (Vehicle)Value
High Glucose (33.3 mM)1Value
High Glucose (33.3 mM)10Value

Table 3: Effect of this compound on Beta-Cell Apoptosis induced by Glucotoxicity

ConditionThis compound (µM)Apoptotic Cells (%)
Normal Glucose (11.1 mM)0 (Vehicle)Value
High Glucose (33.3 mM)0 (Vehicle)Value
High Glucose (33.3 mM)1Value
High Glucose (33.3 mM)10Value

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

This protocol details the procedure for assessing the effect of this compound on insulin secretion from the rat insulinoma (INS-1) cell line in response to various glucose concentrations.

Experimental Workflow for GSIS Assay

GSIS_Workflow A 1. Seed INS-1 cells in 24-well plates B 2. Culture to 80% confluency A->B C 3. Pre-incubation in low glucose Krebs-Ringer Buffer (KRB) B->C D 4. Incubate with varying glucose concentrations +/- this compound C->D E 5. Collect supernatant for insulin measurement D->E F 6. Lyse cells for protein quantification D->F G 7. Measure insulin concentration (ELISA) E->G H 8. Normalize insulin to protein content F->H G->H

Caption: High-level experimental workflow for the GSIS assay.

Materials:

  • INS-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, 10 mM HEPES, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 10 mM HEPES and 0.2% BSA, pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose stock solutions (e.g., 2 M)

  • 24-well tissue culture plates

  • Rat insulin ELISA kit

  • BCA protein assay kit

Procedure:

  • Cell Culture: Seed INS-1 cells in 24-well plates at a density that will result in approximately 80% confluency at the time of the assay. Culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Pre-incubation: On the day of the assay, gently wash the cells twice with KRB containing a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate the cells in low-glucose KRB for 1-2 hours at 37°C.

  • Stimulation: Prepare KRB solutions with the desired final glucose concentrations (e.g., 2.8 mM, 8.3 mM, and 16.7 mM) with and without the desired concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the pre-incubation buffer and add 500 µL of the respective stimulation buffers to each well.

  • Incubate the plates for 1-2 hours at 37°C.

  • Sample Collection: After incubation, carefully collect the supernatant from each well and store at -20°C or -80°C until the insulin measurement.

  • Protein Quantification: Wash the cells once with PBS. Lyse the cells in each well with a suitable lysis buffer (e.g., RIPA buffer). Determine the total protein concentration of each lysate using a BCA protein assay.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a rat insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin concentration to the total protein content for each well. Express the results as ng of insulin per mg of protein per hour.

Protocol 2: Beta-Cell Viability Assay under Glucotoxic Conditions

This protocol describes how to assess the protective effect of this compound on beta-cell viability in a high-glucose environment using a standard MTT or WST-1 assay.

Experimental Workflow for Cell Viability Assay

Viability_Workflow A 1. Seed INS-1 cells in 96-well plates B 2. Culture to 60-70% confluency A->B C 3. Treat with normal or high glucose +/- this compound for 48-72h B->C D 4. Add MTT or WST-1 reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan (B1609692) crystals (for MTT) E->F MTT Assay G 7. Measure absorbance at appropriate wavelength E->G WST-1 Assay F->G H 8. Calculate cell viability relative to control G->H

Caption: Workflow for assessing beta-cell viability.

Materials:

  • INS-1 cells and complete culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • Glucose stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed INS-1 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare culture medium with normal glucose (11.1 mM) and high glucose (e.g., 33.3 mM). To the high-glucose medium, add different concentrations of this compound. Include a vehicle control for this compound.

  • Replace the existing medium with the treatment media and incubate for 48-72 hours.

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the control cells (normal glucose, vehicle-treated).

Protocol 3: Beta-Cell Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of executioner caspases 3 and 7 as an indicator of apoptosis in beta-cells exposed to glucotoxic conditions, with or without this compound.

Materials:

  • INS-1 cells and complete culture medium

  • White-walled 96-well plates

  • This compound stock solution

  • Glucose stock solution

  • Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Beta-Cell Viability Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Caspase Activity Measurement: After the 48-72 hour treatment period, allow the plate to equilibrate to room temperature.

  • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the caspase reagent to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the control group.

Disclaimer

The protocols and data presented in these application notes are intended for research use only. The quantitative data tables are illustrative and should be populated with experimentally derived results. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

aRRY-403: A Glucokinase Activator for Investigating Glucose Homeostasis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

aRRY-403 (also known as AMG 151) is a small molecule, orally-active glucokinase activator (GKA) that was developed by Array BioPharma for the treatment of Type 2 Diabetes Mellitus (T2DM). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In individuals with T2DM, GK activity is impaired. aRRY-403 was designed to allosterically activate GK, thereby enhancing glucose-stimulated insulin (B600854) secretion from the pancreas and increasing glucose uptake and glycogen (B147801) synthesis in the liver. These dual mechanisms of action made aRRY-403 a promising therapeutic candidate for improving glycemic control.

Preclinical studies demonstrated the potency of aRRY-403 in controlling both fasting and non-fasting glucose levels in various animal models of T2DM.[1] The compound advanced to Phase 1 and Phase 2a clinical trials, where it showed positive effects on glucose control in patients with T2DM.[2][3] However, the development of aRRY-403 was ultimately discontinued (B1498344) due to observations of an increased incidence of hypoglycemia and hypertriglyceridemia.[4] Despite its discontinuation as a therapeutic agent, aRRY-403 remains a valuable tool for researchers investigating the intricate pathways of glucose homeostasis and the role of glucokinase in health and disease.

This document provides detailed application notes and protocols for utilizing aRRY-403 as a research tool, including summaries of its preclinical and clinical data, and methodologies for key experiments.

Mechanism of Action

Glucokinase is a key regulatory enzyme in glucose metabolism. In pancreatic β-cells, GK-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and glycolysis. aRRY-403 acts as an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[5] This activation of GK by aRRY-403 leads to:

  • In the Pancreas: Increased glucose sensing by β-cells, resulting in greater insulin secretion in a glucose-dependent manner.[1]

  • In the Liver: Enhanced glucose uptake from the bloodstream and increased conversion of glucose into glycogen for storage.[1]

The dual action of aRRY-403 on the pancreas and liver provides a powerful mechanism for lowering blood glucose levels.

Data Presentation

Preclinical Data

Table 1: In Vitro Activity of a Representative Glucokinase Activator (GKA23)[6]

ParameterRat GlucokinaseMouse Glucokinase
S0.5 for Glucose (without activator)9.59 ± 0.19 mM11.31 ± 0.38 mM
S0.5 for Glucose (with GKA23)0.54 ± 0.05 mM0.67 ± 0.1 mM
Fold Increase in Glucose Affinity18-fold17-fold
EC50 for Activation (at 5 mM glucose)152 ± 2 nM267 ± 97 nM
Effect on Vmax-15 ± 3%+24 ± 8%

S0.5: Substrate concentration at half-maximal velocity; EC50: Half-maximal effective concentration; Vmax: Maximum reaction velocity.

Preclinical in vivo studies with aRRY-403 demonstrated potent control of fasting and non-fasting glucose in multiple well-established models of Type 2 diabetes.[1]

Clinical Data

A Phase 2a clinical trial evaluated the efficacy and safety of aRRY-403 (AMG 151) in patients with Type 2 diabetes who were also being treated with metformin.[2][3]

Table 2: Overview of Phase 2a Clinical Trial Design for aRRY-403 (AMG 151)[2][3][7]

ParameterDescription
Study DesignRandomized, placebo-controlled
Patient Population236 patients with Type 2 Diabetes on metformin
Treatment Duration28 days
Dosing Regimens50, 100, 200 mg twice daily (BID); 100, 200, 400 mg once daily (QD)
Primary EndpointChange in Fasting Plasma Glucose (FPG)

Table 3: Key Efficacy and Safety Findings from the Phase 2a Clinical Trial of aRRY-403 (AMG 151)[2][3][4]

FindingResult
Efficacy (FPG Reduction)
Twice Daily (BID) DosingSignificant linear dose-effect trend (p = 0.004)
Once Daily (QD) DosingNo significant trend observed
Safety
HypoglycemiaHigher incidence observed with aRRY-403 (9.0%)
HypertriglyceridemiaHigher incidence observed with aRRY-403 (17-25% increase from baseline)

Experimental Protocols

In Vitro Glucokinase Activation Assay

This protocol is based on a coupled enzymatic assay to measure the activity of glucokinase. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically or fluorometrically.

Materials:

  • Recombinant human glucokinase

  • aRRY-403

  • D-Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • HEPES buffer

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • 96-well microplate

  • Spectrophotometer or fluorometer capable of reading at ~340 nm (absorbance) or Ex/Em ~340/460 nm (fluorescence)

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 2.5 mM DTT.

    • aRRY-403 Stock Solution: Prepare a concentrated stock solution in DMSO.

    • Substrate/Cofactor Mix: Prepare a solution in Assay Buffer containing D-Glucose (at a concentration near the S0.5, e.g., 5-8 mM), ATP (e.g., 5 mM), and NADP+ (e.g., 1 mM).

    • Enzyme Mix: Prepare a solution in Assay Buffer containing recombinant glucokinase and G6PDH. The final concentration of each enzyme needs to be optimized to ensure a linear reaction rate.

  • Assay Protocol:

    • Add 5 µL of aRRY-403 dilutions (in DMSO) or DMSO (for control) to the wells of a 96-well plate.

    • Add 40 µL of the Substrate/Cofactor Mix to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 5 µL of the Enzyme Mix to each well.

    • Immediately place the plate in the plate reader and measure the change in absorbance or fluorescence over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of aRRY-403.

    • Plot the reaction rate against the log of the aRRY-403 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Mouse Model

This protocol describes a standard OGTT procedure in mice to evaluate the effect of aRRY-403 on glucose tolerance.

Materials:

  • aRRY-403

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Glucose solution (e.g., 20% dextrose in sterile water)

  • Mice (e.g., C57BL/6 or a diabetic mouse model)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection tubes (e.g., heparinized micro-capillary tubes)

  • Centrifuge

Procedure:

  • Animal Preparation:

    • Acclimatize mice to handling and gavage procedures for several days before the experiment.

    • Fast the mice for 6 hours prior to the start of the OGTT. Water should be available ad libitum.

  • Drug Administration:

    • Prepare a formulation of aRRY-403 in the chosen vehicle at the desired concentration.

    • Administer aRRY-403 or vehicle to the mice via oral gavage. The timing of administration relative to the glucose challenge should be based on the pharmacokinetic profile of aRRY-403 (typically 30-60 minutes prior).

  • OGTT Procedure:

    • At time 0 (before glucose administration), collect a baseline blood sample from the tail vein to measure blood glucose.

    • Administer a glucose bolus (e.g., 2 g/kg body weight) to each mouse via oral gavage.

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for the vehicle-treated and aRRY-403-treated groups.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUCs between the treatment groups.

Visualizations

Glucokinase_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Blood_Glucose Blood Glucose GLUT2_p GLUT2 Blood_Glucose->GLUT2_p Uptake GLUT2_l GLUT2 Blood_Glucose->GLUT2_l Uptake Glucose_p Glucose GLUT2_p->Glucose_p G6P_p Glucose-6-Phosphate Glucose_p->G6P_p Phosphorylation GK_p Glucokinase Metabolism_p Metabolism G6P_p->Metabolism_p ATP_p ATP Metabolism_p->ATP_p K_ATP_channel KATP Channel (Closure) ATP_p->K_ATP_channel Depolarization Depolarization K_ATP_channel->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion aRRY403_p aRRY-403 aRRY403_p->GK_p Activates Glucose_l Glucose GLUT2_l->Glucose_l G6P_l Glucose-6-Phosphate Glucose_l->G6P_l Phosphorylation GK_l Glucokinase Glycogen_Synthesis Glycogen Synthesis G6P_l->Glycogen_Synthesis Glycolysis Glycolysis G6P_l->Glycolysis aRRY403_l aRRY-403 aRRY403_l->GK_l Activates

Caption: Glucokinase signaling pathway activated by aRRY-403.

OGTT_Workflow start Start acclimatize Acclimatize Mice to Handling and Gavage start->acclimatize fast Fast Mice for 6 Hours acclimatize->fast drug_admin Administer aRRY-403 or Vehicle (Oral Gavage) fast->drug_admin baseline_glucose Measure Baseline Blood Glucose (t=0) drug_admin->baseline_glucose glucose_challenge Administer Glucose Bolus (Oral Gavage) baseline_glucose->glucose_challenge blood_collection Collect Blood Samples (15, 30, 60, 90, 120 min) glucose_challenge->blood_collection glucose_measurement Measure Blood Glucose at Each Time Point blood_collection->glucose_measurement data_analysis Plot Glucose Curves and Calculate AUC glucose_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

References

Application Notes and Protocols for aMG-151 in Islet Perifusion Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing aMG-151 (also known as ARRY-403), a novel glucokinase activator, in islet perifusion experiments to assess its impact on glucose-stimulated insulin (B600854) secretion (GSIS).

Introduction

This compound is a glucokinase (GK) activator that enhances glucose-sensitive insulin release from pancreatic beta cells.[1] Glucokinase acts as a glucose sensor, and its activation leads to increased glucose metabolism and subsequently, insulin secretion.[1] Islet perifusion is a dynamic in vitro technique used to study the function of pancreatic islets by exposing them to a continuous flow of media containing various secretagogues, allowing for the precise measurement of hormone secretion over time.[2][3] This protocol details the application of this compound in a standard islet perifusion system to characterize its modulatory effects on insulin secretion dynamics.

Mechanism of Action

Glucokinase (GK) is a key enzyme in the glycolytic pathway within pancreatic β-cells. By phosphorylating glucose to glucose-6-phosphate, it serves as the primary glucose sensor that couples glucose metabolism to insulin secretion. This compound allosterically activates GK, increasing its affinity for glucose. This leads to a more robust insulin secretion response at any given glucose concentration, effectively sensitizing the β-cells to glucose.

cluster_0 Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters Cell G6P Glucose-6-Phosphate GLUT2->G6P Phosphorylation Metabolism Glycolysis & ATP Production G6P->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 Ca2+ Influx Depolarization->Ca2 InsulinVesicles Insulin Vesicles Ca2->InsulinVesicles InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion aMG151 This compound GK Glucokinase (GK) aMG151->GK Activates GK->GLUT2 Catalyzes

Figure 1: this compound signaling pathway in pancreatic β-cells.

Experimental Protocols

Materials and Reagents
  • Isolated pancreatic islets (human or rodent)

  • This compound (ARRY-403)

  • Perifusion medium (e.g., KRB buffer) supplemented with different glucose concentrations

  • Other secretagogues (e.g., KCl, IBMX)

  • Fraction collector

  • Insulin ELISA kit

  • Perifusion system (peristaltic pump, islet chambers, water bath)

Islet Preparation and Loading
  • Culture isolated islets for 24-48 hours prior to the experiment to allow for recovery.

  • On the day of the experiment, wash the islets with the base perifusion medium containing a low glucose concentration (e.g., 2.8 mM).

  • Carefully load a sufficient number of islets (typically 100-200 islet equivalents, IEQ) into each perifusion chamber.

Perifusion Protocol

The following is a representative perifusion protocol to assess the effect of this compound. This protocol includes a period of equilibration, followed by stimulation with glucose in the presence and absence of this compound, and finally, a depolarization step with KCl.

start Start equilibration Equilibration (30-60 min) Low Glucose start->equilibration basal Basal Secretion (10-15 min) Low Glucose equilibration->basal stim1 Glucose Stimulation (15-20 min) High Glucose basal->stim1 washout1 Washout (15-20 min) Low Glucose stim1->washout1 stim2 Glucose + this compound (15-20 min) High Glucose washout1->stim2 washout2 Washout (15-20 min) Low Glucose stim2->washout2 kcl KCl Stimulation (10 min) High KCl washout2->kcl end End kcl->end

Figure 2: Experimental workflow for islet perifusion with this compound.

Detailed Steps:

  • Equilibration: Begin by perifusing the islets with a base medium containing a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes to establish a stable baseline.[4] The flow rate should be maintained at a constant rate, typically 100 µL/min.[2] The entire system should be kept at 37°C.[5]

  • Basal Secretion: Collect fractions for 10-15 minutes during the low glucose perifusion to measure basal insulin secretion.

  • High Glucose Stimulation: Switch to a medium containing a high glucose concentration (e.g., 16.7 mM) and collect fractions for 15-20 minutes to observe the first phase of glucose-stimulated insulin secretion.

  • Washout: Return to the low glucose medium for 15-20 minutes to allow insulin secretion to return to baseline.

  • This compound and High Glucose Stimulation: Switch to a medium containing high glucose (16.7 mM) and the desired concentration of this compound. Collect fractions for 15-20 minutes to assess the effect of this compound on GSIS.

  • Washout: Perifuse with low glucose medium again for 15-20 minutes.

  • KCl Stimulation: As a positive control for islet viability and secretory capacity, switch to a medium containing a depolarizing concentration of KCl (e.g., 30 mM) in the presence of high glucose.[4]

  • Fraction Collection: Collect perifusate fractions at regular intervals (e.g., every 1-2 minutes) throughout the experiment into a 96-well plate.[2]

  • Insulin Measurement: Analyze the insulin concentration in each fraction using a standard insulin ELISA kit.

Data Presentation

The quantitative data from the islet perifusion experiment should be summarized in tables for clear comparison.

Table 1: Perifusion Protocol Parameters

ParameterValue
Islet TypeHuman or Mouse
Islet Number (IEQ)100 - 200 per chamber
Flow Rate100 µL/min
Temperature37°C
Fraction Collection Interval1-2 minutes
Basal Glucose2.8 mM
Stimulatory Glucose16.7 mM
This compound ConcentrationTo be determined (e.g., 1 µM, 10 µM, 100 µM)
KCl Concentration30 mM

Table 2: Expected Insulin Secretion Profile

ConditionExpected Insulin Secretion
Basal (Low Glucose)Low and stable
High GlucoseBiphasic insulin release (sharp first phase, sustained second phase)
High Glucose + this compoundPotentiated biphasic insulin release compared to high glucose alone
KClRobust, non-glucose-dependent insulin secretion

Logical Relationships in Data Interpretation

The interpretation of the results will be based on the logical relationships between the different experimental conditions.

cluster_0 Experimental Conditions cluster_1 Observed Outcomes cluster_2 Interpretation Basal Basal (Low Glucose) Basal_Secretion Baseline Insulin Secretion Basal->Basal_Secretion Stim_Glucose Stimulation (High Glucose) GSIS Glucose-Stimulated Insulin Secretion (GSIS) Stim_Glucose->GSIS Stim_aMG151 Stimulation (High Glucose + this compound) Potentiated_GSIS Potentiated GSIS Stim_aMG151->Potentiated_GSIS KCl KCl Max_Secretion Maximal Secretory Capacity KCl->Max_Secretion Islet_Health Islet Viability & Function Basal_Secretion->Islet_Health GSIS->Islet_Health Glucose_Sensing Enhanced Glucose Sensing GSIS->Glucose_Sensing GK_Activation Glucokinase Activation Effect Potentiated_GSIS->GK_Activation Potentiated_GSIS->Glucose_Sensing Enhanced Max_Secretion->Islet_Health

Figure 3: Logical relationships for data interpretation.

Conclusion

This application note provides a comprehensive framework for utilizing this compound in islet perifusion experiments. By following this protocol, researchers can effectively evaluate the potential of this compound as a therapeutic agent for type 2 diabetes by characterizing its ability to enhance glucose-stimulated insulin secretion from pancreatic islets. The detailed methodology and data presentation guidelines will ensure robust and reproducible results.

References

Application Notes and Protocols for the Stability and Storage of Small Molecule Compounds for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and storage data for a compound designated "aMG-151" are not publicly available. The following application notes and protocols are based on general best practices for the handling, storage, and stability assessment of small molecule compounds intended for laboratory research. These guidelines are designed to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction

Proper handling and storage of small molecule compounds are critical for ensuring their integrity, activity, and the reproducibility of experimental results. Instability can lead to the degradation of the compound, resulting in decreased potency, altered pharmacology, and the potential for confounding experimental outcomes. This document provides detailed guidelines and protocols for the appropriate storage and stability assessment of small molecule compounds, using the placeholder name "this compound" to represent a typical small molecule for research use.

Compound Handling and Storage

Initial Receipt and Handling

Upon receiving a new small molecule compound, it is crucial to handle it with care to prevent contamination and degradation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling any chemical compound.

  • Documentation: Review the Technical Data Sheet (TDS) and Certificate of Analysis (CofA) provided by the supplier for any specific storage and handling instructions.[1]

  • Environment: Handle the compound in a clean, dry environment, preferably in a fume hood or a designated weighing area, to minimize exposure to moisture and contaminants.

Storage of Solid Compound

The stability of a small molecule in its solid (powder) form is generally higher than in solution.

  • Temperature: For long-term storage, it is recommended to store the solid compound at -20°C or -80°C.[1] As a general guide, compounds stored at -20°C can be stable for up to 3 years, while those at 4°C may be stable for up to 2 years.[1]

  • Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.[2]

  • Inert Atmosphere: For compounds that are sensitive to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life.[3]

  • Desiccation: To prevent hydrolysis of moisture-sensitive compounds, store them in a desiccator.

Table 1: General Storage Conditions for Solid Small Molecule Compounds

Storage ConditionTemperatureDurationConsiderations
Long-term-20°C or -80°CUp to 3 yearsIdeal for preserving compound integrity.
Short-term2-8°CUp to 2 yearsSuitable for frequently used compounds.
Room Temperature15-25°CVariableGenerally for stable, non-volatile compounds.[3]
Preparation and Storage of Stock Solutions

Stock solutions are convenient for daily experimental use, but the compound is typically less stable in solution.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic small molecules.[4][5][6] However, always check the compound's solubility data. For cell-based assays, ensure the final concentration of DMSO is low (<0.5%) to avoid cellular toxicity.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed vials.[1]

  • Storage of Stock Solutions:

    • -20°C: Suitable for short-term storage (up to 1 month).[1]

    • -80°C: Recommended for long-term storage (up to 6 months).[1]

  • Aqueous Solutions: Stock solutions prepared in aqueous buffers are more prone to degradation and microbial growth. They should be filter-sterilized and stored at 4°C for short-term use or frozen at -20°C or -80°C for longer-term storage.

Table 2: General Storage Conditions for Small Molecule Stock Solutions

Storage ConditionTemperatureSolventRecommended DurationKey Considerations
Long-term-80°CDMSOUp to 6 monthsMinimize freeze-thaw cycles by aliquoting.
Short-term-20°CDMSOUp to 1 monthConvenient for ongoing experiments.
Short-term4°CAqueousDays to weeksProne to degradation; prepare fresh if possible.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of a hypothetical small molecule with a molecular weight of 450.5 g/mol .

Materials:

  • "this compound" (or other small molecule) powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber, screw-cap vials

  • Sterile, single-use aliquot tubes

  • Vortex mixer

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450.5 g/mol * (1000 mg / 1 g) = 4.505 mg

  • Weighing:

    • Tare a clean, dry amber vial on the analytical balance.

    • Carefully weigh 4.505 mg of the compound into the vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but check the compound's heat sensitivity first.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, tightly sealed tubes (e.g., 10 µL or 20 µL aliquots).

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term storage. For immediate use, a working aliquot can be stored at -20°C.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5] These studies expose the compound to stress conditions to accelerate degradation.[3][4]

Objective: To identify potential degradation products and degradation pathways of "this compound".

Materials:

  • "this compound" stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Heating block or water bath

  • UV-Vis spectrophotometer or HPLC system for analysis

  • pH meter

Procedure:

  • Sample Preparation: Prepare separate samples of "this compound" for each stress condition. Include a control sample stored under normal conditions.

  • Acid Hydrolysis:

    • Mix equal volumes of the "this compound" stock solution and 0.1 M HCl.

    • Incubate at 60°C for 30 minutes.[1]

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the "this compound" stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 30 minutes.[1]

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the "this compound" stock solution and 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Incubate a sample of the "this compound" stock solution at a high temperature (e.g., 70°C) for 48 hours.

  • Photolytic Degradation:

    • Expose a sample of the "this compound" stock solution to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[5]

  • Analysis:

    • Analyze all samples (including the control) using a stability-indicating method, such as HPLC with UV or mass spectrometry detection, to determine the extent of degradation and to profile any degradation products. The goal is to achieve 5-20% degradation.[4]

Protocol for a Stability-Indicating HPLC Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active compound due to degradation.[7]

Objective: To quantify the stability of "this compound" over time under specific storage conditions.

Materials and Equipment:

  • HPLC system with a UV detector (or PDA/MS detector)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: 0.1% Formic acid in water

  • Mobile phase B: 0.1% Formic acid in acetonitrile (B52724)

  • "this compound" reference standard and stability samples

  • Autosampler vials

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV absorbance maximum of "this compound"

  • Injection Volume: 10 µL

Procedure:

  • System Suitability: Inject a standard solution of "this compound" multiple times to ensure the HPLC system is performing correctly (e.g., check for consistent retention times and peak areas).

  • Sample Analysis:

    • Prepare dilutions of the stability samples (from the forced degradation study or a long-term stability study) in the mobile phase.

    • Inject the samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the parent compound ("this compound") and any degradation products.

    • Calculate the percentage of the remaining parent compound and the percentage of each degradation product relative to the initial concentration.

Table 3: Illustrative Stability Data for "this compound" at 40°C / 75% RH

Time PointAssay (% of Initial)Degradant 1 (%)Degradant 2 (%)Total Degradants (%)
0 months100.00.00.00.0
1 month98.50.80.21.0
3 months96.22.10.52.6
6 months92.84.51.15.6

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Small_Molecule_Handling_Workflow cluster_receipt Compound Receipt cluster_storage Storage cluster_experiment Experimentation Receive Receive Compound Document Review TDS & CofA Receive->Document Solid_Storage Store Solid at -20°C/-80°C Document->Solid_Storage Stock_Solution Prepare Stock Solution Solid_Storage->Stock_Solution Aliquot Aliquot Stock Solution Stock_Solution->Aliquot Solution_Storage Store Aliquots at -80°C Aliquot->Solution_Storage Working_Solution Prepare Working Solution Solution_Storage->Working_Solution Assay Perform Assay Working_Solution->Assay

Caption: Workflow for handling and storing a new small molecule compound.

Stability_Study_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Data Data Interpretation HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Method Validate Stability-Indicating Method Data->Method Compound Test Compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Experimental workflow for a forced degradation stability study.

References

Troubleshooting & Optimization

ARRY-403 Cytotoxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of ARRY-403 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is ARRY-403 and what is its primary mechanism of action?

ARRY-403 is a small molecule activator of the enzyme glucokinase (GK).[1] Glucokinase acts as a glucose sensor in the body, primarily in the liver and pancreas, playing a crucial role in regulating glucose homeostasis.[2] In the liver, GK activation promotes glycogen (B147801) synthesis, and in the pancreas, it stimulates glucose-sensitive insulin (B600854) release.[2] ARRY-403 was investigated as a potential therapeutic agent for Type 2 diabetes.[1][3][4]

Q2: Why is it important to assess the cytotoxicity of ARRY-403 in primary cells?

While ARRY-403's primary target is glucokinase for glycemic control, it is essential to evaluate its potential off-target cytotoxic effects during preclinical development. Primary cells, as opposed to immortalized cell lines, provide a more biologically relevant model for predicting potential toxicity in humans.[5][6] Assessing cytotoxicity helps to establish a therapeutic window and identify any cell-type-specific toxicity, ensuring target specificity and minimizing potential adverse effects.

Q3: What are the known adverse effects of ARRY-403 from clinical studies?

Clinical trials with ARRY-403 in patients with Type 2 diabetes showed that adverse events included elevated serum triglyceride levels and a higher incidence of hypoglycemia.[2] The development of the compound was eventually discontinued.[1]

Experimental Protocol: ATP-Based Luminescence Cytotoxicity Assay

This protocol outlines a method for determining the cytotoxicity of ARRY-403 in primary cell cultures by measuring ATP levels, which correlate with cell viability. This assay is well-suited for primary cells as it requires a small number of cells.[5]

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium

  • ARRY-403 compound

  • DMSO (vehicle)

  • Opaque-walled 96-well microplates

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Preparation:

    • Harvest and count primary cells. Ensure cell viability is high (>95%).

    • Resuspend the cells in the appropriate culture medium to the desired seeding density. Primary cells may require a higher seeding density (e.g., 10,000 cells/well) than cell lines.[5]

  • Cell Seeding:

    • Dispense 100 µL of the cell suspension into the wells of an opaque-walled 96-well plate.

    • To mitigate potential "edge effects," avoid using the outermost wells; instead, fill them with 100 µL of sterile PBS or medium.[7]

    • Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Preparation and Addition:

    • Prepare a concentrated stock solution of ARRY-403 in DMSO.

    • Perform a serial dilution of the ARRY-403 stock solution in culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically <0.5%).[7]

    • Remove the medium from the cells and add 100 µL of the medium containing the different ARRY-403 dilutions. Include wells for "cells + vehicle" (negative control) and "medium only" (background control).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP-based assay reagent to room temperature.

    • Add the amount of luminescence reagent as specified by the manufacturer (e.g., 100 µL) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells) from all other readings.

    • Normalize the data to the vehicle-treated control wells, which represent 100% viability.

    • Plot the normalized viability (%) against the log of the ARRY-403 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of ARRY-403 that inhibits cell viability by 50%.[8]

Visualizations

Signaling Pathway

ARRY403_Pathway Simplified ARRY-403 Mechanism of Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte (Liver Cell) p_glucose Glucose p_gk Glucokinase (GK) p_glucose->p_gk p_g6p Glucose-6-Phosphate p_insulin Insulin Release p_g6p->p_insulin p_gk->p_g6p l_glucose Glucose l_gk Glucokinase (GK) l_glucose->l_gk l_g6p Glucose-6-Phosphate l_glycogen Glycogen Synthesis l_g6p->l_glycogen l_gk->l_g6p arry403 ARRY-403 arry403->p_gk activates arry403->l_gk activates

Caption: Simplified diagram of ARRY-403 activating glucokinase in pancreas and liver cells.

Experimental Workflow

Cytotoxicity_Workflow Cytotoxicity Assay Workflow start Prepare Primary Cell Suspension seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for cell attachment seed->incubate1 prepare_cpd Prepare ARRY-403 Serial Dilutions incubate1->prepare_cpd add_cpd Add Compound and Controls to Wells prepare_cpd->add_cpd incubate2 Incubate (e.g., 24-72h) for compound exposure add_cpd->incubate2 add_reagent Add ATP-Luminescence Reagent incubate2->add_reagent measure Measure Luminescence add_reagent->measure analyze Data Analysis: Normalize & Calculate IC50 measure->analyze

Caption: Standard workflow for an in vitro cytotoxicity assay using primary cells.

Troubleshooting Guide

Q4: I am observing high variability in absorbance/luminescence between my replicate wells. What are the common causes?

High variability can obscure the true effect of the compound. Potential causes include:

  • Bubbles in Wells: Air bubbles can interfere with optical readings.[9]

    • Solution: Be careful not to introduce bubbles when pipetting. If present, they can sometimes be removed with a sterile syringe needle.[9]

  • Inconsistent Cell Seeding: An uneven distribution of cells will lead to different starting cell numbers in each well.

    • Solution: Ensure the cell suspension is mixed thoroughly before and during plating to prevent cells from settling.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents will lead to variability.

    • Solution: Use calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions). Ensure gentle but complete mixing after adding reagents.[9]

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.[10]

    • Solution: Avoid using the outer rows and columns for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity across the plate.[7]

Troubleshooting Diagram

Troubleshooting_Variability Troubleshooting High Well-to-Well Variability problem High Variability Observed q_bubbles Are there bubbles in the wells? problem->q_bubbles q_pipetting Is pipetting technique consistent? q_bubbles->q_pipetting No sol_bubbles Action: Check wells before reading. Pop bubbles with a sterile needle. q_bubbles->sol_bubbles Yes q_edge Are outer wells being used? q_pipetting->q_edge Yes sol_pipetting Action: Use calibrated pipettes. Employ reverse pipetting for viscous liquids. Ensure proper mixing. q_pipetting->sol_pipetting No q_mixing Is the cell suspension homogeneous? q_edge->q_mixing No sol_edge Action: Avoid using outer wells for samples. Fill them with sterile media/PBS to create a humidity barrier. q_edge->sol_edge Yes sol_mixing Action: Gently resuspend cells frequently during plating to ensure even distribution. q_mixing->sol_mixing No

Caption: A decision tree to diagnose sources of high experimental variability.

Q5: My primary cells show low viability or are not adhering properly even in the vehicle control wells. What could be the issue?

This often points to a problem with the health of the primary cells or the culture conditions, rather than compound-specific toxicity.

  • Over-trypsinization: Exposing cells to trypsin for too long during harvesting can damage cell surface proteins required for attachment.[11]

    • Solution: Minimize trypsin exposure time and use the lowest effective concentration.

  • Cell Health and Passage Number: Primary cells have a finite lifespan and can lose viability at higher passages.[12] Cells stressed from thawing or previous culture conditions may also perform poorly.

    • Solution: Use early passage cells whenever possible. Ensure cells are healthy and actively dividing before seeding them for an experiment.[12]

  • DMSO Concentration: High concentrations of DMSO, often used as a solvent for compounds, can be toxic to primary cells.[7]

    • Solution: Keep the final concentration of DMSO in the culture medium at a non-toxic level, typically below 0.5%, and ensure the vehicle control contains the same concentration.[7]

  • Media Composition: Primary cells can be sensitive to changes in media or serum.[11]

    • Solution: Use the recommended medium and serum lot for your specific primary cell type. Ensure the medium has the correct pH and supplements.[11][12]

Q6: I suspect ARRY-403 is interfering with my assay reagents. How can I confirm this?

Compound interference can lead to false positive or false negative results.

  • Direct Reaction with Reagent: The compound might react directly with the assay substrate (e.g., MTT, resazurin) or inhibit the reporter enzyme (e.g., luciferase).

    • Solution: Set up cell-free controls containing only medium, the compound at its highest concentration, and the assay reagent.[7] A significant change in signal compared to a "medium + reagent" control indicates interference.

  • Optical Interference: Colored compounds can absorb light at the same wavelength as the assay readout, while fluorescent compounds can emit light that masks the assay's signal.

    • Solution: In a cell-free setup, measure the absorbance or fluorescence of the compound in the assay medium. If it interferes, you may need to switch to an assay with a different detection method (e.g., from a colorimetric to a luminescent assay).

Data Presentation

When reporting cytotoxicity data for ARRY-403, a structured table is recommended for clarity and comparison across different cell types and conditions.

Primary Cell TypeTissue of OriginExposure Time (hours)IC50 (µM)95% Confidence IntervalAssay Method
Primary Human HepatocytesLiver48[Insert Value][Insert Value]ATP-Luminescence
Primary Human Pancreatic IsletsPancreas48[Insert Value][Insert Value]ATP-Luminescence
Human Umbilical Vein Endothelial Cells (HUVEC)Endothelium48[Insert Value][Insert Value]MTT Assay
Primary Renal Proximal Tubule Epithelial CellsKidney48[Insert Value][Insert Value]LDH Release

References

Technical Support Center: aMG-151 (ARRY-403) In Vitro Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with aMG-151 (ARRY-403), a potent allosteric activator of the glucokinase (GK) enzyme. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and representative data to assist in the optimization of in vitro dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (ARRY-403)?

A1: this compound (ARRY-403) is a small molecule glucokinase activator (GKA).[1][2][3] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen (B147801) synthesis in the liver.[4][5] this compound allosterically binds to glucokinase, increasing the enzyme's affinity for glucose and enhancing its catalytic activity.[6] This leads to increased glucose-6-phosphate production, which in turn stimulates insulin (B600854) secretion from pancreatic β-cells and promotes hepatic glucose uptake and glycogen synthesis.[7]

Q2: What is a typical effective concentration (EC₅₀) for a glucokinase activator like this compound in an in vitro assay?

Q3: Which cell lines are suitable for in vitro studies with this compound?

A3: For studying the effects of this compound on glucokinase activity and downstream signaling, primary hepatocytes or hepatocyte-derived cell lines such as HepG2 are commonly used.[5] For investigating the impact on insulin secretion, pancreatic β-cell lines like INS-1 can be utilized.[7]

Q4: What are the critical parameters to consider when designing a dose-response experiment for this compound?

A4: Key parameters include the concentration range of this compound, the concentration of glucose and ATP (as they are substrates for glucokinase), incubation time, cell density, and the choice of readout assay (e.g., enzyme activity, glycogen synthesis, insulin secretion). It is crucial to perform a matrix of experiments to optimize these conditions.

Troubleshooting Guide for this compound Dose-Response Curves

This guide addresses common issues encountered during in vitro dose-response experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or Weak Response 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Low Glucose Concentration: Glucokinase activation is glucose-dependent. 3. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 4. Cell Health: Cells may be unhealthy or at an incorrect density.1. Verify the integrity and concentration of the this compound stock solution. 2. Ensure the glucose concentration in the assay is sufficient to support glucokinase activity (typically in the physiological to high range, e.g., 5-25 mM). 3. Optimize assay buffer pH (typically ~7.4) and temperature (37°C). 4. Check cell viability and ensure optimal seeding density.
High Background Signal 1. Contaminated Reagents: Buffers or media may be contaminated. 2. Non-specific Compound Activity: The compound may have off-target effects at high concentrations. 3. Assay Interference: this compound may interfere with the detection method (e.g., fluorescence quenching).1. Prepare fresh, sterile reagents. 2. Test this compound in a control assay without the target enzyme to assess non-specific effects. 3. Run appropriate controls to check for assay interference by the compound.
Poor Curve Fit (High Variability) 1. Pipetting Errors: Inaccurate or inconsistent pipetting. 2. Inconsistent Cell Seeding: Uneven cell distribution in the microplate. 3. Edge Effects: Evaporation from wells at the edge of the plate. 4. Insufficient Replicates: Too few data points to generate a reliable curve.1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a homogenous cell suspension before seeding. 3. Do not use the outer wells of the microplate, or fill them with sterile buffer/media to minimize evaporation. 4. Use at least triplicate wells for each concentration.
Incomplete Dose-Response Curve 1. Concentration Range Too Narrow: The selected dose range may not cover the full sigmoidal response. 2. Compound Solubility Issues: The compound may precipitate at higher concentrations.1. Broaden the concentration range of this compound, typically covering several log orders. 2. Check the solubility of this compound in the assay medium. Use a suitable solvent like DMSO at a final concentration that does not affect the assay (typically ≤0.5%).

Quantitative Data Presentation

The following table summarizes representative in vitro potency data for several glucokinase activators to provide a reference for expected experimental outcomes with this compound.

Compound Assay Type EC₅₀ (nM) Reference
AM-2394Glucokinase Activation60[6]
Compound 9bGlucokinase Activation4.9[1]
Compound 8bGlucokinase Activation5.9[1]
GKA50Glucokinase Activation30[8]
RO-28-1675Glucokinase Activation382[1]

Experimental Protocols

Protocol 1: In Vitro Glucokinase Activation Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[9][10][11]

1. Reagent Preparation:

  • Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Substrate Solution: 10 mM D-glucose in Assay Buffer.

  • ATP Solution: 10 mM ATP in Assay Buffer.

  • Enzyme Mix: Recombinant human glucokinase (concentration to be optimized, e.g., 10-20 nM), Glucose-6-Phosphate Dehydrogenase (G6PDH, 1 U/mL), and NADP⁺ (1 mM) in Assay Buffer.

  • This compound Stock Solution: 10 mM this compound in 100% DMSO.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well black microplate, add 10 µL of each this compound dilution.

  • Add 40 µL of Substrate Solution to each well.

  • Add 30 µL of Enzyme Mix to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of ATP Solution to each well.

  • Immediately measure the fluorescence (Ex/Em = 340/460 nm for NADPH production) in kinetic mode for 30-60 minutes at 37°C.

3. Data Analysis:

  • Calculate the rate of NADPH production (slope of the linear portion of the kinetic curve).

  • Plot the reaction rate against the log of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀.

Protocol 2: Hepatocyte Glycogen Synthesis Assay

This protocol measures the effect of this compound on glycogen synthesis in hepatocytes.

1. Cell Culture:

  • Plate primary hepatocytes or HepG2 cells in a 24-well plate and grow to confluence.

  • Serum-starve the cells for 4-6 hours prior to the experiment.

2. Assay Procedure:

  • Prepare various concentrations of this compound in glucose-free medium.

  • Aspirate the starvation medium and add the this compound solutions to the cells.

  • Add D-[U-¹⁴C]-glucose to a final concentration of 10 mM (and a specific activity of ~1 µCi/mL).

  • Incubate for 2-4 hours at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with 1 M NaOH.

  • Precipitate glycogen by adding ethanol (B145695) and incubate overnight at -20°C.

  • Centrifuge to pellet the glycogen, wash the pellet with ethanol, and dissolve in water.

  • Measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Normalize the radioactive counts to the protein concentration of the cell lysate.

  • Plot the normalized counts against the log of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Visualizations

experimental_workflow Figure 1. This compound In Vitro Glucokinase Activation Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagent_prep Reagent Preparation (Buffer, Substrates, Enzyme Mix) amg151_dilution This compound Serial Dilution plate_loading Load this compound, Substrate, and Enzyme Mix into 96-well Plate amg151_dilution->plate_loading incubation Pre-incubate at 37°C plate_loading->incubation reaction_start Initiate Reaction with ATP incubation->reaction_start kinetic_read Kinetic Fluorescence Reading (NADPH Production) reaction_start->kinetic_read data_analysis Calculate Reaction Rates kinetic_read->data_analysis dose_response_curve Plot Dose-Response Curve & Determine EC50 data_analysis->dose_response_curve

Caption: Workflow for this compound in vitro glucokinase activation assay.

signaling_pathway Figure 2. This compound Signaling Pathway in Hepatocytes cluster_input Stimulus cluster_enzyme Enzyme Activation cluster_downstream Downstream Effects amg151 This compound gk Glucokinase (GK) amg151->gk Allosteric Activation glucose Glucose glucose->gk Substrate g6p Glucose-6-Phosphate (G6P) gk->g6p ATP -> ADP glycogen Glycogen Synthesis g6p->glycogen glycolysis Glycolysis g6p->glycolysis

Caption: this compound signaling pathway in hepatocytes.

troubleshooting_logic Figure 3. Troubleshooting Logic for Dose-Response Issues cluster_checks Initial Checks cluster_troubleshoot Specific Troubleshooting cluster_solution Resolution start Unexpected Dose-Response Curve check_reagents Verify Reagent Integrity and Concentrations start->check_reagents check_cells Assess Cell Health and Density start->check_cells check_protocol Review Experimental Protocol start->check_protocol no_response No/Weak Response? Optimize Glucose/ATP Levels check_reagents->no_response high_variability High Variability? Refine Pipetting & Seeding check_cells->high_variability high_background High Background? Run Interference Controls check_protocol->high_background optimized_curve Optimized Dose-Response Curve no_response->optimized_curve high_background->optimized_curve high_variability->optimized_curve

Caption: Troubleshooting logic for dose-response curve issues.

References

Technical Support Center: Troubleshooting Inconsistent Results with AMG-151 (Sotorasib/AMG 510) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the KRAS G12C inhibitor, AMG-151 (Sotorasib/AMG 510). This resource provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve more reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (Sotorasib/AMG 510)?

A1: Sotorasib (B605408) is a first-in-class, orally bioavailable small molecule that selectively and irreversibly inhibits the KRAS G12C mutant protein.[1] The KRAS protein acts as a molecular switch in cell signaling; in its active state, it is bound to guanosine (B1672433) triphosphate (GTP), and in its inactive state, it is bound to guanosine diphosphate (B83284) (GDP).[2][3] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, which locks the protein in a constitutively active state, leading to uncontrolled cell proliferation and survival signals, primarily through the MAPK and PI3K-AKT-mTOR pathways.[4][5] Sotorasib works by covalently binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. This modification locks KRAS G12C in its inactive, GDP-bound state, thereby blocking downstream signaling.[2][4][6] Because this cysteine is not present in the wild-type KRAS protein, sotorasib has high selectivity with limited off-target effects.[2][3]

Q2: I am observing a decrease in the inhibitory effect of Sotorasib over time in my cell culture experiments. What could be the cause?

A2: This is a common observation and is often due to the development of adaptive resistance in the cancer cells. One of the primary mechanisms is the reactivation of the MAPK signaling pathway. Although Sotorasib initially suppresses this pathway, cancer cells can adapt by reactivating it through various feedback mechanisms.[7] This can be observed by a rebound in the phosphorylation of ERK (p-ERK) after an initial decrease.[7] Other causes can include the activation of alternative signaling pathways to bypass the need for KRAS signaling or the emergence of secondary mutations in the KRAS gene that prevent Sotorasib from binding effectively.[5][8]

Q3: My IC50 values for Sotorasib vary significantly between experiments. What are the potential reasons for this inconsistency?

A3: Inconsistent IC50 values can stem from several experimental variables. Key factors to consider include:

  • Cell Line Integrity: Ensure you are using a validated cell line with the KRAS G12C mutation. Cell lines can sometimes be misidentified or contaminated. Use KRAS wild-type or non-G12C mutant cell lines as negative controls to confirm selectivity.[9]

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are at a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug responses.

  • Seeding Density: Inconsistent cell seeding density across wells will lead to variable results. Ensure you have a homogenous cell suspension and use calibrated pipettes.[9]

  • Compound Stability and Handling: Sotorasib should be dissolved in a suitable solvent like DMSO and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions in culture medium for each experiment.[9]

  • Assay Conditions: Ensure that incubation times, reagent concentrations, and the final DMSO concentration (typically ≤ 0.1%) are consistent across all experiments.[9]

Q4: Are there known off-target effects of Sotorasib that could be influencing my results?

A4: While Sotorasib is designed to be highly selective for KRAS G12C, some studies suggest it may have off-target cysteine reactivity.[10] If you observe unexpected phenotypes that are inconsistent with KRAS G12C inhibition, it is worth considering potential off-target effects. Comparing your results with a structurally different KRAS G12C inhibitor, such as adagrasib, could help to determine if the observed effect is specific to KRAS G12C inhibition or an off-target effect of Sotorasib.

Troubleshooting Guide

Table 1: Troubleshooting Common Issues in Sotorasib Experiments
Issue Potential Cause Recommended Solution
High variability in cell viability assays Inconsistent cell seeding, edge effects in microplates, or compound precipitation.Ensure a uniform cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Visually inspect for compound precipitation after dilution in media.
Weak or no inhibition of p-ERK in Western blots Suboptimal inhibitor concentration or treatment time, poor antibody quality, or low basal pathway activity.Perform a dose-response and time-course experiment to find the optimal conditions. Validate your primary and secondary antibodies. Consider serum-starving cells to reduce basal p-ERK levels before treatment.[11]
Initial inhibition followed by a rebound in signaling Adaptive resistance through feedback reactivation of the MAPK pathway.Conduct a time-course Western blot (e.g., 4, 24, 48, 72 hours) to monitor p-ERK levels.[7] Consider combination therapy experiments with inhibitors of upstream or downstream signaling nodes.[5]
Complete lack of response in a KRAS G12C mutant cell line Cell line misidentification or contamination, or intrinsic resistance mechanisms.Authenticate your cell line using STR profiling. Investigate potential intrinsic resistance mechanisms, such as co-mutations in tumor suppressor genes like STK11 or KEAP1.[12]

Quantitative Data Summary

Table 2: Reported IC50 Values of Sotorasib in KRAS G12C Mutant Cell Lines
Cell Line Assay Type IC50 (µM) Reference
NCI-H358Cell Viability~0.006[7]
MIA PaCa-2Cell Viability~0.009[7]
NCI-H23Cell Viability0.6904[7]
Panel of KRAS G12C linesCell Viability0.004 - 0.032[2]

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.[9]

  • Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a stock solution of Sotorasib in DMSO. On the day of the experiment, create serial dilutions in cell culture medium to achieve the desired final concentrations.[9]

  • Treatment: Replace the existing medium with the medium containing various concentrations of Sotorasib or a vehicle control (DMSO at the same final concentration, typically ≤ 0.1%).[9]

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[9][13]

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well as per the manufacturer's instructions.

    • Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot dose-response curves to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-ERK (p-ERK) Inhibition

This protocol assesses the inhibition of the MAPK signaling pathway downstream of KRAS.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. For some cell lines, serum-starving for 12-24 hours before treatment can reduce basal p-ERK levels.[11] Treat cells with the desired concentrations of Sotorasib for the appropriate duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[9]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Separate the protein lysates by SDS-PAGE.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11] Note: Avoid using non-fat milk for blocking when detecting phosphoproteins.

    • Incubate the membrane with a primary antibody specific for p-ERK (e.g., Phospho-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK and a loading control like GAPDH or β-actin.

    • Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.

Visualizations

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS1->KRAS_GDP GEF activity KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF KRAS_GDP->KRAS_GTP GTP loading Sotorasib Sotorasib (this compound/AMG 510) Sotorasib->KRAS_GDP Covalent Binding Locks Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation & Survival p_ERK->Proliferation

KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation Cell_Culture 1. Culture KRAS G12C mutant cell line Compound_Prep 2. Prepare Sotorasib stock and dilutions Cell_Seeding 3. Seed cells in multi-well plates Compound_Prep->Cell_Seeding Treatment 4. Treat cells with Sotorasib and controls Cell_Seeding->Treatment Viability_Assay 5a. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot 5b. Western Blot (p-ERK/Total ERK) Treatment->Western_Blot IC50_Calc 6a. Calculate IC50 Viability_Assay->IC50_Calc pERK_Quant 6b. Quantify p-ERK inhibition Western_Blot->pERK_Quant Troubleshooting_Tree Start Inconsistent Results with Sotorasib Check_Viability Issue with Cell Viability Assay? Start->Check_Viability Check_WB Issue with Western Blot (p-ERK)? Check_Viability->Check_WB No Viability_Yes Check Seeding Density, Compound Solubility, and Plate Edge Effects Check_Viability->Viability_Yes Yes Check_Resistance Decreased Efficacy Over Time? Check_WB->Check_Resistance No WB_Yes Verify Antibody Quality, Optimize Treatment Time/Dose, Check Lysis Buffer Check_WB->WB_Yes Yes Resistance_Yes Perform Time-Course WB, Investigate Bypass Pathways, Consider Combination Therapy Check_Resistance->Resistance_Yes Yes General_Checks Verify Cell Line Identity (KRAS G12C status), Check Passage Number Check_Resistance->General_Checks No Viability_Yes->General_Checks WB_Yes->General_Checks Final_Outcome Consistent Results Resistance_Yes->Final_Outcome General_Checks->Final_Outcome

References

aRRY-403 stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The compound designation "ARRY-403" was historically assigned to a glucokinase activator for type 2 diabetes, and its development was discontinued.[1][2][3][4] This guide addresses the user's query by providing information for a hypothetical pan-RAF inhibitor , herein referred to as aRRY-403, focusing on its stability and use in long-term cell culture for cancer research applications.

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the stability of the pan-RAF inhibitor aRRY-403 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for aRRY-403?

A1: aRRY-403 is a potent, small-molecule pan-RAF inhibitor. It is designed to block the kinase activity of all three RAF isoforms (ARAF, BRAF, and CRAF), which are key components of the MAPK/ERK signaling pathway.[5][6][7][8] By inhibiting RAF, aRRY-403 prevents the subsequent phosphorylation and activation of MEK and ERK, leading to decreased cell proliferation and the induction of apoptosis in susceptible cancer cell lines.[6]

Q2: What is the recommended solvent and how should I prepare stock solutions?

A2: aRRY-403 is typically soluble in high-purity, anhydrous DMSO.[9] For best practices, prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots to minimize freeze-thaw cycles.[9]

Q3: What are the recommended storage conditions for aRRY-403?

A3: Proper storage is critical to maintain the compound's integrity.[9] Refer to the table below for specific recommendations.

Q4: How stable is aRRY-403 in cell culture media?

A4: The stability of any small molecule in aqueous media at 37°C can be variable.[10][11] It can be affected by the media components, pH, and the presence of serum.[10] It is recommended to replace the media containing aRRY-403 every 24-48 hours in long-term experiments to ensure a consistent, effective concentration. For precise measurements, a stability study using HPLC-MS is advised.[10]

Q5: How can I verify that aRRY-403 is active throughout my long-term experiment?

A5: The most reliable method is to assess the phosphorylation status of a downstream target in the signaling pathway. We recommend performing a Western blot to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK. A sustained decrease in p-ERK levels over time indicates that aRRY-403 remains active.

Data Presentation

Table 1: Recommended Storage Conditions for aRRY-403

FormSolvent/MatrixTemperatureDurationNotes
Solid PowderN/A-20°C≥ 1 yearProtect from light and moisture.
Stock SolutionAnhydrous DMSO-20°C≤ 3 monthsAliquot to avoid freeze-thaw cycles.[9]
Stock SolutionAnhydrous DMSO-80°C≤ 6 monthsPreferred for longer-term storage.
Working DilutionCell Culture Media37°C< 48 hoursPrepare fresh before each experiment.[9]

Table 2: Example Stability Profile of aRRY-403 (10 µM) at 37°C

This table presents hypothetical data for illustrative purposes. Actual stability should be determined empirically.

Time Point% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS
0 hours100%100%
8 hours96%94%
24 hours85%81%
48 hours72%65%
72 hours58%51%

Troubleshooting Guide

Problem: I'm observing a loss of inhibitory effect (e.g., p-ERK levels rebound) after 48 hours in culture.

  • Possible Cause 1: Compound Degradation. aRRY-403 may be unstable in your specific culture conditions over extended periods.[10]

    • Solution: Replace the cell culture medium containing fresh aRRY-403 every 24 hours. This is the most common and effective solution for maintaining a stable concentration of the inhibitor.

  • Possible Cause 2: Cellular Metabolism. Cells can metabolize the compound, reducing its effective concentration.

    • Solution: In addition to replenishing the media, consider performing a dose-response experiment at different time points to see if a higher initial concentration is needed for sustained inhibition.

  • Possible Cause 3: Development of Resistance. Some cell lines can develop resistance through mechanisms like feedback activation of the pathway.

    • Solution: Analyze other nodes in the signaling pathway (e.g., upstream receptors) to investigate potential feedback loops. Consider combination therapies if resistance is suspected.[12]

Problem: I see a precipitate in my culture medium after adding aRRY-403.

  • Possible Cause 1: Poor Solubility. The final concentration of aRRY-403 may exceed its solubility limit in the aqueous culture medium.

    • Solution: Ensure the final DMSO concentration in your media is kept low (typically <0.1%) and consistent across all conditions. Prepare working solutions by diluting the stock in a step-wise manner, vortexing between dilutions.

  • Possible Cause 2: Interaction with Media Components. The compound may be interacting with proteins or other components in the serum or media, causing it to precipitate.

    • Solution: Try pre-warming the media to 37°C before adding the final dilution of aRRY-403. Test the compound's solubility in media with a lower serum concentration if your experiment allows.

Experimental Protocols

Protocol 1: Preparation of aRRY-403 Working Solutions
  • Prepare Stock Solution: Allow the vial of solid aRRY-403 to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO. For example, add 1 mL of DMSO to 5 mg of aRRY-403 (assuming a molecular weight of 500 g/mol ). Mix thoroughly by vortexing.

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots (e.g., 10 µL) in low-protein-binding tubes. Store immediately at -80°C.

  • Prepare Intermediate Dilution: For a typical experiment, you may need a 1000X intermediate dilution. Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM solution.

  • Prepare Final Working Solution: Warm your complete cell culture medium to 37°C. Add the 1 mM intermediate solution directly to the medium to achieve your final desired concentration (e.g., add 10 µL of 1 mM stock to 10 mL of medium for a final concentration of 1 µM). Mix immediately by swirling. Ensure the final DMSO concentration is below cytotoxic levels (e.g., <0.1%).

Protocol 2: Western Blot Analysis to Monitor aRRY-403 Activity
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of aRRY-403 for various time points (e.g., 2, 8, 24, 48 hours). Include a vehicle control (DMSO) for each time point.

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2. The ratio of p-ERK to total ERK will indicate the inhibitory activity of aRRY-403.

Visualizations

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor aRRY-403 Inhibitor->RAF G start Start: Plate Cells treat Treat cells with aRRY-403 and Vehicle Control start->treat incubate Incubate at 37°C treat->incubate timepoint Collect Samples at Time Points (e.g., 0, 24, 48, 72h) incubate->timepoint media_sample Aliquot Media for LC-MS Analysis (Compound Stability) timepoint->media_sample cell_lysate Prepare Cell Lysates timepoint->cell_lysate analyze Analyze Data: Compare Stability vs. Activity media_sample->analyze western Western Blot for p-ERK / Total ERK (Compound Activity) cell_lysate->western western->analyze end End analyze->end G action_node action_node start p-ERK levels rebound over time? check_protocol Media with inhibitor replenished daily? start->check_protocol Yes check_solubility Precipitate observed in media? check_protocol->check_solubility Yes action_replenish Action: Replenish media with fresh inhibitor daily. check_protocol->action_replenish No action_reprepare Action: Review dilution protocol. Ensure final DMSO <0.1%. check_solubility->action_reprepare Yes action_investigate Action: Investigate potential cellular resistance (e.g., feedback loops). check_solubility->action_investigate No

References

aMG-151 (Livmoniplimab) Technical Support Center: Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals using aMG-151 (Livmoniplimab, ABBV-151) in laboratory settings. This compound is an investigational humanized monoclonal antibody that targets the Glycoprotein A Repetitions Predominant (GARP):Transforming Growth-beta 1 (TGF-β1) complex.[1][2][3][4] Its primary mechanism of action is to bind to this complex on the surface of regulatory T cells (Tregs), which in turn inhibits the release of mature, active TGF-β1.[1][5] This action is intended to reverse immunosuppression and enhance the immune response against tumor cells.[5]

Given that this compound is a therapeutic monoclonal antibody, there is a potential for interference in common laboratory assays, particularly immunoassays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential assay interference.

General FAQs

Q1: What is this compound (Livmoniplimab) and how does it work?

A1: this compound, also known as Livmoniplimab or ABBV-151, is a humanized monoclonal antibody.[1] It targets the GARP:TGF-β1 complex, which is crucial for the expression and release of active TGF-β1 from the surface of regulatory T cells.[1][5] By binding to this complex, this compound prevents the release of TGF-β1, a potent immunosuppressive cytokine.[2][5] This mechanism is being explored for its potential to enhance anti-tumor immune responses.[3][4]

aMG151_Mechanism cluster_Treg Regulatory T-cell (Treg) GARP GARP GARP_Complex GARP:TGF-β1 Complex GARP->GARP_Complex Latent_TGFb1 Latent TGF-β1 Latent_TGFb1->GARP_Complex Active_TGFb1 Active TGF-β1 GARP_Complex->Active_TGFb1 Release aMG151 This compound (Livmoniplimab) aMG151->GARP_Complex Binds to complex aMG151->Active_TGFb1 Inhibits Release Immune_Suppression Immune Suppression Active_TGFb1->Immune_Suppression WB_Troubleshooting Start Non-specific bands observed Step1 Optimize Antibody Concentrations Start->Step1 Step2 Improve Blocking Step1->Step2 If bands persist End Issue Resolved Step1->End If resolved Step3 Increase Washing Stringency Step2->Step3 If bands persist Step2->End If resolved Step4 Run Secondary-Only Control Step3->Step4 If bands persist Step3->End If resolved Step4->End If secondary is not the issue End_Fail Issue Persists (Consider alternative primary/secondary antibodies) Step4->End_Fail If secondary is the issue

References

Technical Support Center: Enhancing Bioavailability of ARRY-403 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of ARRY-403, a glucokinase activator, in animal studies. Given that ARRY-403 is a complex small molecule, it is likely to exhibit challenges with aqueous solubility, a common hurdle for kinase inhibitors and similar compounds. This guide outlines common formulation strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of ARRY-403 in our rat studies. What are the likely causes?

A1: Low and variable oral bioavailability for a compound like ARRY-403 is often attributed to poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract. Other potential factors include first-pass metabolism in the gut wall or liver, and efflux by transporters such as P-glycoprotein (P-gp). It is crucial to first characterize the physicochemical properties of ARRY-403, such as its solubility at different pH values and its permeability, to identify the primary absorption barrier.

Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble compounds in preclinical studies?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3] The most common approaches for preclinical evaluation include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), use lipids and surfactants to improve drug solubilization and absorption.[3][4]

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, ASDs can significantly increase its aqueous solubility and dissolution rate.[5][6]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.[7][8][9]

  • Micronization: A simpler form of particle size reduction that can be effective for some compounds.[2]

Q3: How do we select the appropriate animal model for bioavailability studies?

A3: The choice of animal model is critical for obtaining relevant preclinical data. Common species for pharmacokinetic studies include rats and dogs.[10][11] The rat is often used for initial screening due to its smaller size and lower compound requirement. The dog is a good non-rodent model as its gastrointestinal physiology is in some ways more similar to humans. It is advisable to test formulations in at least two species to understand potential inter-species differences in drug absorption and metabolism.[12]

Troubleshooting Guide

Issue: Inconsistent results with a standard suspension formulation.

Possible Cause: Poor wettability and aggregation of drug particles in the suspension vehicle.

Troubleshooting Steps:

  • Vehicle Optimization: Experiment with different suspension vehicles. A common starting point is 0.5% methylcellulose (B11928114) or carboxymethylcellulose in water. Adding a small amount of a surfactant like Tween 80 can improve wettability.

  • Particle Size Analysis: Ensure the particle size of the drug substance is consistent across batches.

  • Consider a Solution Formulation: If the compound has sufficient solubility in a non-aqueous vehicle that is safe for the chosen animal species (e.g., a mixture of polyethylene (B3416737) glycol 400 and water), this can provide a baseline for maximum achievable absorption.

Experimental Protocols & Data

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are effective for lipophilic drugs. They form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract, facilitating drug dissolution and absorption.

Table 1: Example Pharmacokinetic Data for a Kinase Inhibitor in Different Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Aqueous Suspension10150 ± 454.0900 ± 25010
SEDDS10950 ± 2101.55400 ± 110060
IV Solution21200 ± 3000.259000 ± 1800100

Data are hypothetical and for illustrative purposes.

Experimental Protocol: Preparation and Administration of a SEDDS Formulation

  • Excipient Screening: Determine the solubility of ARRY-403 in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Formulation Development: Based on the solubility data, prepare different ratios of oil, surfactant, and co-solvent. The goal is to find a mixture that is clear, monophasic, and readily forms a microemulsion upon dilution with water.

  • Characterization: Evaluate the self-emulsification time and the resulting droplet size of the emulsion.

  • Animal Dosing: Administer the developed SEDDS formulation to fasted rats via oral gavage. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) for pharmacokinetic analysis.

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for enhancing the oral bioavailability of poorly soluble compounds by maintaining the drug in a high-energy amorphous state.[5][6]

Table 2: Example Pharmacokinetic Data for a Poorly Soluble Compound as an ASD in Dogs

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Crystalline Drug580 ± 256.0640 ± 1808
ASD (25% Drug Load)5750 ± 1502.04800 ± 95060
IV Solution1900 ± 2000.258000 ± 1500100

Data are hypothetical and for illustrative purposes.

Experimental Protocol: Preparation and Evaluation of an ASD

  • Polymer Selection: Choose a suitable polymer for creating the solid dispersion, such as HPMC-AS, PVP VA64, or Soluplus®.

  • Preparation of ASD:

    • Spray Drying: Dissolve ARRY-403 and the selected polymer in a common solvent. Spray the solution into a drying chamber to rapidly remove the solvent, leaving the drug dispersed in the polymer matrix.

    • Hot Melt Extrusion: Blend ARRY-403 with the polymer and process the mixture through a hot melt extruder.

  • Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

  • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to demonstrate the solubility advantage over the crystalline form.

  • Animal Dosing: Administer the ASD, typically as a suspension of the spray-dried powder or milled extrudate, to fasted dogs. Collect blood samples for pharmacokinetic analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation Screen Excipients Screen Excipients Develop Formulation Develop Formulation Screen Excipients->Develop Formulation Solubility Data Characterize Formulation Characterize Formulation Develop Formulation->Characterize Formulation Prototype Select Animal Model Select Animal Model Characterize Formulation->Select Animal Model Optimized Formulation Administer Formulation Administer Formulation Select Animal Model->Administer Formulation Collect Samples Collect Samples Administer Formulation->Collect Samples Analyze Pharmacokinetics Analyze Pharmacokinetics Collect Samples->Analyze Pharmacokinetics

Caption: A typical experimental workflow for developing and evaluating a bioavailability-enhancing formulation.

signaling_pathway ARRY-403_Formulation ARRY-403 Formulation (e.g., SEDDS, ASD) GI_Tract Gastrointestinal Tract ARRY-403_Formulation->GI_Tract Oral Administration Dissolution Enhanced Dissolution & Solubilization GI_Tract->Dissolution Absorption Increased Absorption (Enterocytes) Dissolution->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Bioavailability Improved Bioavailability Systemic_Circulation->Bioavailability

Caption: The logical relationship between advanced formulations and improved oral bioavailability.

References

Technical Support Center: aMG-151 and Off-Target Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Initial searches for "aMG-151" identify it as ARRY-403, a glucokinase activator with observed side effects including hypoglycemia and hypertriglyceridemia.[1][2][3] However, the query regarding off-target activity and control measures strongly aligns with the well-documented profile of AMG 510 (Sotorasib) , a first-in-class KRAS G12C inhibitor.[4][5] This guide will focus on the off-target activities of AMG 510 (Sotorasib) to provide a comprehensive resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for AMG 510 (Sotorasib)?

AMG 510 is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[4][6] This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways involved in cell proliferation and promoting apoptosis.[6] The specificity of Sotorasib (B605408) for the G12C mutant minimizes its effects on wild-type KRAS.[6]

Q2: What are the known off-target activities of AMG 510 (Sotorasib)?

While highly selective, AMG 510 has been shown to have off-target activities. Notably, it can covalently modify other proteins with reactive cysteines.[5][7] Studies have identified over 300 potential off-target sites.[5][7] Key off-target interactions include:

  • KEAP1: AMG 510 can modify cysteine 288 of KEAP1, leading to the accumulation of NRF2 in the nucleus, which is independent of the KRAS G12C mutation.[5][7]

  • Glycolysis Enzymes: Several enzymes in the glycolysis pathway, such as ALDOA, can be modified by AMG 510.[5]

  • PPARγ Signaling: Sotorasib can activate PPAR-γ signaling, which upregulates fatty acid oxidation. This has been linked to interstitial lung disease (ILD) by triggering mitochondrial ROS overproduction and subsequent alveolar epithelial apoptosis and fibrosis.[8]

Q3: What are the potential clinical implications of these off-target effects?

Off-target activities can contribute to the side effects observed in patients treated with Sotorasib. These can include diarrhea, nausea, fatigue, and elevated liver enzymes.[6] The off-target engagement of PPARγ is a potential mechanism for the observed life-threatening interstitial lung disease (ILD) in some patients.[8]

Q4: How can I control for off-target effects in my experiments?

Several strategies can be employed to minimize and control for off-target effects:

  • Use the Lowest Effective Concentration: Titrate AMG 510 to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.[9]

  • Employ Control Compounds: Use a structurally similar but inactive analog of AMG 510 as a negative control.[9]

  • Genetic Knockdown/Knockout: Utilize techniques like siRNA or CRISPR-Cas9 to silence the intended target (KRAS G12C). If the observed phenotype persists, it is likely due to an off-target effect.[9]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring the thermal stability of the target protein upon ligand binding.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Expression levels of on-target (KRAS G12C) or off-target proteins may vary.1. Characterize the expression levels of KRAS G12C and key off-targets (e.g., KEAP1) in your cell lines. 2. Choose cell lines with well-defined genetic backgrounds.
Unexpected phenotype not consistent with KRAS G12C inhibition. Off-target effects on other signaling pathways.1. Perform a kinase profiling screen to identify other kinases inhibited by your compound concentration. 2. Use genetic controls (siRNA/CRISPR) to confirm the phenotype is KRAS G12C-dependent.
Toxicity observed at effective concentrations. Off-target effects or metabolite-induced toxicity.1. Lower the concentration of AMG 510 and/or reduce the treatment duration. 2. Investigate the metabolic profile of AMG 510 in your experimental system.

Data Presentation

Table 1: On-Target and Off-Target Activity of Sotorasib (AMG 510)

Target Effect IC50 / Potency Potential Consequence Reference
KRAS G12C (On-Target) Covalent Inhibition0.004 µM - 0.032 µM (in cell lines)Tumor regression, inhibition of cell proliferation[6]
KEAP1 (Off-Target) Covalent Modification (Cys288)Not specifiedNRF2 accumulation, potential for altered redox homeostasis[5][7]
ALDOA (Off-Target) Covalent Modification (Cys339)Not specifiedInhibition of enzyme activity, impact on glycolysis[5]
PPARγ (Off-Target) Activation of SignalingNot specifiedUpregulation of fatty acid oxidation, potential for lung toxicity[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.[10]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[10]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.[10]

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[10]

  • Incubation: Incubate the plate for a predetermined time to allow for the kinase reaction to proceed.

  • Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in intact cells.[9]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the soluble protein fraction.

  • Protein Quantification: Separate the soluble and aggregated protein fractions (e.g., by centrifugation).

  • Western Blot Analysis: Detect the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualization

Signaling_Pathway AMG 510 On- and Off-Target Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways AMG510_on AMG 510 (Sotorasib) KRAS_G12C KRAS G12C AMG510_on->KRAS_G12C Inhibits Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_G12C->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits AMG510_off AMG 510 (Sotorasib) KEAP1 KEAP1 AMG510_off->KEAP1 Inhibits PPARg PPARγ AMG510_off->PPARg Activates NRF2 NRF2 KEAP1->NRF2 Degrades FAO Fatty Acid Oxidation PPARg->FAO Upregulates ROS Mitochondrial ROS FAO->ROS Increases Lung_Toxicity Lung Toxicity ROS->Lung_Toxicity Induces

Caption: On- and off-target signaling pathways of AMG 510 (Sotorasib).

Experimental_Workflow Workflow for Assessing Off-Target Activity start Start: Observe Unexpected Phenotype kinase_profiling In Vitro Kinase Profiling start->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa genetic_control Genetic Controls (siRNA/CRISPR) start->genetic_control off_target_id Off-Target Identification kinase_profiling->off_target_id phenotype_confirmation Phenotype Confirmation cetsa->phenotype_confirmation genetic_control->phenotype_confirmation phenotype_confirmation->off_target_id

Caption: Experimental workflow for identifying and confirming off-target activity.

References

aRRY-403 degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARRY-403. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

General Information

  • What is ARRY-403? ARRY-403 is a small molecule that acts as a glucokinase activator.[1] Glucokinase is a key enzyme in glucose metabolism, and by activating it, ARRY-403 was investigated as a potential treatment for type 2 diabetes.[2]

  • What is the mechanism of action of ARRY-403? ARRY-403 is a dual-acting glucokinase activator, meaning it targets glucokinase in both the pancreas and the liver. In the pancreas, this activation leads to increased insulin (B600854) secretion in a glucose-dependent manner. In the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[2]

Experimental Design and Protocols

  • What are some general considerations for designing in vitro experiments with ARRY-403? When designing in vitro experiments, it is crucial to select appropriate cell lines that express glucokinase, such as pancreatic beta-cell lines (e.g., INS-1, MIN6) or primary hepatocytes. The glucose concentration in the culture medium is a critical variable, as the activity of glucokinase activators is glucose-dependent. It is recommended to test a range of glucose concentrations to characterize the glucose-sensitizing effects of ARRY-403.

  • How should I design an in vivo study to evaluate the efficacy of ARRY-403? In vivo studies should be conducted in relevant animal models of type 2 diabetes. Key endpoints to measure include fasting plasma glucose, postprandial glucose excursions, and HbA1c levels. It is also important to monitor for potential adverse effects such as hypoglycemia and changes in plasma triglycerides.

Troubleshooting Guides

Unexpected Results

  • I am not observing a significant glucose-lowering effect in my animal model. What could be the reason? Several factors could contribute to a lack of efficacy. Ensure the compound is being administered at an appropriate dose and via a suitable route. The choice of animal model is also critical; the model should have a pathophysiology relevant to glucokinase activation. Additionally, check the formulation and stability of the dosing solution.

  • My in vitro assay shows high variability. How can I improve it? High variability in in vitro assays can be due to several factors. Ensure consistent cell passage numbers and seeding densities. The glucose concentration in the assay medium must be tightly controlled. Pre-incubating cells with ARRY-403 for an appropriate duration before the assay may also reduce variability.

Adverse Events and Management

  • My animals are experiencing hypoglycemia. How can I manage this? Hypoglycemia is a known risk with glucokinase activators.[2] To mitigate this, consider dose reduction or co-administration with a glucose source. Continuous glucose monitoring can help in identifying the timing and severity of hypoglycemic events, allowing for better management.

  • I am observing an increase in plasma triglycerides in my long-term animal study. Is this expected? Yes, an increase in plasma triglycerides has been reported as a side effect of some glucokinase activators, including ARRY-403.[2] This is thought to be due to the increased flux through glycolysis in the liver, leading to an increase in de novo lipogenesis. Monitoring lipid profiles is an important aspect of preclinical safety assessment for this class of compounds.

Quantitative Data Summary

Table 1: Clinical Trial Data on ARRY-403

ParameterFindingReference
Indication Type 2 Diabetes[3]
Mechanism of Action Glucokinase Activator[1]
Key Adverse Events Hypoglycemia, Increased Serum Triglycerides[2]
Development Status Discontinued[1]

Note: Specific quantitative data on the degradation pathways and byproducts of ARRY-403 are not publicly available.

Experimental Protocols & Visualizations

General Protocol for Evaluating Glucokinase Activator Activity in Pancreatic Beta-Cells

  • Cell Culture: Culture a suitable pancreatic beta-cell line (e.g., INS-1E) in standard culture medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • Starvation: The following day, gently wash the cells with Krebs-Ringer Bicarbonate buffer (KRBH) containing 2.8 mM glucose and incubate for 2 hours.

  • Treatment: Replace the starvation buffer with KRBH containing a range of glucose concentrations (e.g., 2.8, 5.6, 8.4, 16.7 mM) with and without various concentrations of ARRY-403.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant to measure insulin secretion.

  • Insulin Measurement: Quantify insulin concentration in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Plot insulin secretion as a function of glucose concentration for both vehicle and ARRY-403 treated cells to determine the effect of the compound on glucose-stimulated insulin secretion.

Diagrams

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic Beta-Cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Transporter Glucose_pancreas->GLUT2_pancreas Glucokinase_pancreas Glucokinase GLUT2_pancreas->Glucokinase_pancreas G6P_pancreas Glucose-6-Phosphate Glucokinase_pancreas->G6P_pancreas Metabolism_pancreas Glycolysis & ATP Production G6P_pancreas->Metabolism_pancreas Insulin_Secretion Insulin Secretion Metabolism_pancreas->Insulin_Secretion ARRY403_pancreas ARRY-403 ARRY403_pancreas->Glucokinase_pancreas Activates Glucose_liver Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Glucokinase_liver Glucokinase GLUT2_liver->Glucokinase_liver G6P_liver Glucose-6-Phosphate Glucokinase_liver->G6P_liver Glycogen_Synthesis Glycogen Synthesis G6P_liver->Glycogen_Synthesis Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver ARRY403_liver ARRY-403 ARRY403_liver->Glucokinase_liver Activates

Caption: Mechanism of action of ARRY-403 in pancreas and liver.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Cell_Culture Pancreatic Beta-Cell Culture Treatment Treat with ARRY-403 at various glucose concentrations Cell_Culture->Treatment Insulin_Assay Measure Insulin Secretion (ELISA) Treatment->Insulin_Assay Data_Interpretation Analyze dose-response and safety profile Insulin_Assay->Data_Interpretation Animal_Model Select Diabetic Animal Model Dosing Administer ARRY-403 Animal_Model->Dosing Monitoring Monitor Blood Glucose & Triglycerides Dosing->Monitoring Efficacy_Endpoint Assess Glycemic Control (e.g., OGTT) Monitoring->Efficacy_Endpoint Efficacy_Endpoint->Data_Interpretation

Caption: Experimental workflow for evaluating ARRY-403.

References

aMG-151 batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AMG-151, an antibody-drug conjugate (ADC).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an antibody-drug conjugate designed for targeted cancer therapy. It consists of a humanized monoclonal antibody that specifically binds to a tumor-associated antigen, which is highly expressed on the surface of various cancer cells. The antibody is covalently linked to a potent cytotoxic payload via a stable linker. Upon binding to the target antigen, this compound is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the cytotoxic agent, which then induces cell death.

Q2: What are the critical quality attributes (CQAs) for this compound that may contribute to batch-to-batch variability?

Several critical quality attributes of this compound can influence its efficacy and safety, and variations in these attributes may lead to batch-to-batch inconsistencies.[1][2] Key CQAs include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter affecting the ADC's potency.[3][4]

  • Distribution of Drug-Loaded Species: The homogeneity of the ADC population, including the distribution of different DAR species (e.g., DAR2, DAR4, DAR6), is important.

  • Free Drug Levels: The amount of unconjugated cytotoxic payload in the final product must be strictly controlled to minimize off-target toxicity.[3]

  • Aggregation: The presence of ADC aggregates can impact efficacy and potentially induce an immunogenic response.[5][6][7]

  • Charge Variants: Variations in the charge of the ADC can affect its stability and binding affinity.[8]

  • Antigen Binding Affinity: The ability of the antibody component to bind to its target antigen is crucial for its therapeutic action.

  • In Vitro Cytotoxicity: The potency of the ADC in killing target cancer cells in culture is a key functional attribute.

Troubleshooting Guides

Issue 1: Higher Than Expected In Vitro Cytotoxicity in a New Batch of this compound

Possible Causes and Solutions

Possible Cause Recommended Action
Higher average Drug-to-Antibody Ratio (DAR). Determine the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC). Compare the results with the certificate of analysis for the reference batch.
Increased levels of free cytotoxic payload. Quantify the amount of free drug using Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the levels are within the acceptable range.
Alterations in the distribution of drug-loaded species. Analyze the ADC population using HIC to assess the distribution of different DAR species. A higher proportion of highly conjugated species can lead to increased potency.
Issue 2: Reduced Antigen Binding Affinity Observed in a New Batch

Possible Causes and Solutions

Possible Cause Recommended Action
Conjugation process affecting the antigen-binding site. Perform a competitive binding assay, such as an ELISA or Surface Plasmon Resonance (SPR), to quantify the binding affinity. Compare the results with a well-characterized reference standard.
Protein aggregation. Use Size Exclusion Chromatography (SEC) to detect and quantify aggregates. If aggregation is high, consider optimizing storage and handling conditions.[5]
Changes in post-translational modifications of the antibody. Characterize the antibody's primary structure and post-translational modifications using techniques like peptide mapping and mass spectrometry.[2][8]

Quantitative Data Summary

Table 1: Representative Batch-to-Batch Comparison of this compound Quality Attributes

Quality Attribute Batch A (Reference) Batch B (New) Acceptance Criteria
Average DAR (by HIC) 3.94.53.5 - 4.5
Free Drug (%) < 0.5< 0.5≤ 1.0
Monomer Purity (by SEC, %) 98.597.8≥ 95.0
Antigen Binding (KD, nM) 1.21.50.8 - 2.0
In Vitro Cytotoxicity (IC50, nM) 5.54.24.0 - 7.0

Experimental Protocols

Protocol 1: Determination of Average Drug-to-Antibody Ratio (DAR) by HIC

Methodology:

  • Sample Preparation: Dilute the this compound batch sample to a final concentration of 1 mg/mL in the mobile phase A.

  • Chromatographic System: Utilize an HPLC system equipped with a HIC column.

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: Run a linear gradient from 0% to 100% mobile phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The different DAR species will separate based on their hydrophobicity. Calculate the weighted average DAR from the peak areas of the different species.

Visualizations

AMG151_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Antigen Antigen This compound->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Experimental_Workflow_DAR_Analysis Start Start Sample_Prep Sample Preparation (1 mg/mL) Start->Sample_Prep HIC_Column HIC Column Equilibration Sample_Prep->HIC_Column Injection Inject Sample HIC_Column->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution UV_Detection UV Detection at 280 nm Gradient_Elution->UV_Detection Data_Analysis Data Analysis and DAR Calculation UV_Detection->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Start Inconsistent Biological Activity Check_DAR Is average DAR within specification? Start->Check_DAR Check_Free_Drug Are free drug levels within specification? Check_DAR->Check_Free_Drug Yes Root_Cause_DAR Investigate conjugation process parameters Check_DAR->Root_Cause_DAR No Check_Binding Is antigen binding affinity normal? Check_Free_Drug->Check_Binding Yes Root_Cause_Free_Drug Investigate purification process Check_Free_Drug->Root_Cause_Free_Drug No Check_Aggregation Is aggregation level acceptable? Check_Binding->Check_Aggregation Yes Root_Cause_Binding Analyze antibody structure and modifications Check_Binding->Root_Cause_Binding No Root_Cause_Aggregation Review formulation and storage conditions Check_Aggregation->Root_Cause_Aggregation No Pass Batch meets specifications Check_Aggregation->Pass Yes

References

Validation & Comparative

The Synergistic Potential of aMG-151 and DPP-4 Inhibitors in Type 2 Diabetes Mellitus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the glucokinase activator aMG-151 (also known as ARRY-403) and Dipeptidyl Peptidase-4 (DPP-4) inhibitors, focusing on their potential synergistic effects in the management of Type 2 Diabetes Mellitus (T2DM). While clinical trials have been designed to evaluate this compound in patients treated with DPP-4 inhibitors, specific quantitative data on the synergistic outcomes of this combination are not extensively available in the public domain. This guide, therefore, synthesizes the known mechanisms of action of each drug class to explore their potential for enhanced glycemic control when used in combination.

Introduction to this compound and DPP-4 Inhibitors

This compound is an allosteric glucokinase (GK) activator.[1][2] Glucokinase is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a catalyst for glucose metabolism in the liver.[3] By activating glucokinase, this compound enhances glucose-stimulated insulin (B600854) secretion and increases hepatic glucose uptake and glycogen (B147801) synthesis.[3]

DPP-4 inhibitors are a class of oral hypoglycemic agents that increase the levels of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] They achieve this by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretins.[4] Enhanced incretin levels lead to a glucose-dependent increase in insulin secretion, suppression of glucagon (B607659) release, and a slowing of gastric emptying.[6]

Mechanism of Action and Potential Synergy

The distinct yet complementary mechanisms of this compound and DPP-4 inhibitors suggest a strong potential for synergistic effects on glycemic control.

This compound (Glucokinase Activator):

  • Pancreatic Action: Directly enhances the sensitivity of pancreatic β-cells to glucose, leading to increased insulin secretion in response to rising blood glucose levels.

  • Hepatic Action: Promotes the uptake and storage of glucose in the liver, thereby reducing hepatic glucose output.

DPP-4 Inhibitors:

  • Incretin Enhancement: Increase the circulating levels of active GLP-1 and GIP.

  • Pancreatic Action: GLP-1 and GIP potentiate glucose-dependent insulin secretion from β-cells and suppress glucagon secretion from α-cells.

  • Extra-pancreatic Effects: GLP-1 can also slow gastric emptying and promote satiety.

Hypothesized Synergistic Mechanism:

The combination of this compound and a DPP-4 inhibitor could lead to a more robust and sustained improvement in glycemic control than either agent alone. The DPP-4 inhibitor-mediated increase in GLP-1 would enhance the glucose-dependent insulin secretion from β-cells that are already sensitized to glucose by this compound. This dual action on the β-cell could result in a more significant insulin response to a meal. Furthermore, the suppression of glucagon by DPP-4 inhibitors would complement the reduction in hepatic glucose output promoted by this compound's direct action on the liver.

Data Presentation

While specific data from clinical trials combining this compound and DPP-4 inhibitors are not publicly available, the following tables summarize the known and expected effects of each drug class and their potential synergistic outcomes based on their mechanisms of action.

Table 1: Comparison of Mechanistic Effects

FeatureThis compound (Glucokinase Activator)DPP-4 InhibitorsPotential Synergistic Effect
Primary Target GlucokinaseDipeptidyl Peptidase-4 (DPP-4)Dual targeting of key glucose regulatory pathways
Pancreatic β-cell Effect Increases glucose sensitivity, enhances glucose-stimulated insulin secretionIncreases incretin-mediated glucose-dependent insulin secretionPotentiated and more sustained insulin secretion
Pancreatic α-cell Effect No direct effect on glucagon secretionSuppresses glucagon secretion (via GLP-1)Enhanced suppression of postprandial glucagon
Hepatic Effect Increases glucose uptake and glycogen synthesis, reduces hepatic glucose outputReduces hepatic glucose output (indirectly via glucagon suppression)More potent reduction in hepatic glucose output
Incretin Levels No direct effectIncreases active GLP-1 and GIP levelsMaintained increase in active incretin levels

Table 2: Comparison of Clinical Parameters (Expected Outcomes)

ParameterThis compound (Monotherapy)DPP-4 Inhibitors (Monotherapy)Expected Synergistic Effect of Combination Therapy
HbA1c Reduction ModerateModerateSignificant
Fasting Plasma Glucose (FPG) Reduction Moderate to SignificantMild to ModerateSignificant
Postprandial Glucose (PPG) Reduction SignificantModerateSignificant
Risk of Hypoglycemia Present, dose-dependentLowPotentially increased compared to DPP-4 inhibitor monotherapy
Effect on Body Weight Neutral to slight increaseNeutralNeutral
Gastrointestinal Side Effects Not a primary side effectLow incidenceLow incidence

Experimental Protocols

Detailed experimental protocols for clinical trials specifically investigating the synergistic effects of this compound and DPP-4 inhibitors are not publicly available. However, to provide insight into the methodologies used for evaluating glucokinase activators, a representative experimental protocol for a Phase 3 clinical trial of dorzagliatin, another glucokinase activator, is outlined below.

Representative Experimental Protocol: Phase 3 Study of a Glucokinase Activator (Dorzagliatin) in Drug-Naïve Patients with Type 2 Diabetes (Adapted from NCT03141073) [3]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Drug-naïve patients with Type 2 Diabetes aged 18 years or older, with an HbA1c between 7.5% and 11.0%.

  • Intervention:

    • Treatment Group: Dorzagliatin administered orally.

    • Control Group: Placebo administered orally.

  • Primary Endpoint: Change from baseline in HbA1c at 24 weeks.

  • Secondary Endpoints:

    • Change from baseline in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG) after a standardized meal.

    • Proportion of patients achieving an HbA1c target (e.g., <7.0%).

    • Assessment of β-cell function using the homeostasis model assessment 2 (HOMA2-β).

    • Safety and tolerability, including the incidence of adverse events and hypoglycemia.

  • Methodology for Key Assessments:

    • Glycemic Control: HbA1c, FPG, and PPG are measured at baseline and at specified intervals throughout the study. A standardized meal tolerance test is performed to assess PPG.

    • β-cell Function: HOMA2-β is calculated from fasting glucose and C-peptide concentrations.

    • Safety Monitoring: Adverse events are recorded at each visit. Hypoglycemic events are defined by plasma glucose levels and/or symptoms and are classified by severity.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of this compound and DPP-4 inhibitors, their proposed synergistic interaction, and a typical experimental workflow for a clinical trial evaluating these agents.

cluster_aMG151 This compound Pathway aMG151 This compound GK Glucokinase (GK) aMG151->GK Activates Pancreas Pancreatic β-cell GK->Pancreas Liver Liver GK->Liver Insulin ↑ Insulin Secretion Pancreas->Insulin HGU ↑ Hepatic Glucose Uptake Liver->HGU HGO ↓ Hepatic Glucose Output Liver->HGO

This compound (Glucokinase Activator) Signaling Pathway.

cluster_DPP4 DPP-4 Inhibitor Pathway DPP4i DPP-4 Inhibitor DPP4 DPP-4 Enzyme DPP4i->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Degrades Pancreas_beta Pancreatic β-cell GLP1->Pancreas_beta Pancreas_alpha Pancreatic α-cell GLP1->Pancreas_alpha Insulin_d ↑ Insulin Secretion Pancreas_beta->Insulin_d Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon

DPP-4 Inhibitor Signaling Pathway.

cluster_combined Synergistic Pathway aMG151 This compound GK_c Glucokinase (GK) aMG151->GK_c Activates Liver_c Liver aMG151->Liver_c Directly acts on DPP4i DPP-4 Inhibitor GLP1_c ↑ Active GLP-1 DPP4i->GLP1_c Increases Pancreas_beta_c Pancreatic β-cell GK_c->Pancreas_beta_c Sensitizes GLP1_c->Pancreas_beta_c Stimulates GLP1_c->Liver_c Indirectly acts on (via glucagon) Insulin_c Greatly ↑ Insulin Secretion Pancreas_beta_c->Insulin_c HGO_c Greatly ↓ Hepatic Glucose Output Liver_c->HGO_c

Proposed Synergistic Mechanism of this compound and DPP-4 Inhibitors.

Screening Patient Screening (T2DM, on DPP-4i) Randomization Randomization (1:1) Screening->Randomization GroupA Group A: This compound + DPP-4i Randomization->GroupA GroupB Group B: Placebo + DPP-4i Randomization->GroupB Treatment Treatment Period (e.g., 24 Weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (HbA1c, FPG, PPG, Safety) Treatment->FollowUp Analysis Data Analysis (Comparison of Endpoints) FollowUp->Analysis

Typical Experimental Workflow for a Combination Therapy Clinical Trial.

Conclusion

The combination of the glucokinase activator this compound and a DPP-4 inhibitor represents a rational and promising approach for the management of Type 2 Diabetes Mellitus. Their distinct and complementary mechanisms of action are expected to result in a synergistic improvement in glycemic control, addressing both fasting and postprandial hyperglycemia more effectively than either agent alone. While definitive clinical data on the synergistic effects of this compound in combination with DPP-4 inhibitors are awaited, the scientific rationale for this combination therapy is strong. Further research, including dedicated clinical trials with published outcomes, is necessary to fully elucidate the clinical benefits and safety profile of this combination.

References

aMG-151 and the Quest for Beta-Cell Longevity: A Comparative Analysis of Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the preservation of pancreatic beta-cell health and survival remains a cornerstone in the development of next-generation diabetes therapies. This guide provides a comparative analysis of aMG-151 (ARRY-403), a novel glucokinase activator, against other therapeutic alternatives, focusing on their long-term effects on beta-cell function and survival. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

This compound: A Glucokinase Activator with a Double-Edged Sword

This compound is a small molecule activator of glucokinase, a key enzyme that acts as a glucose sensor in pancreatic beta-cells and hepatocytes, playing a crucial role in glucose homeostasis.[1][2] By enhancing glucokinase activity, this compound aims to increase glucose-stimulated insulin (B600854) secretion from beta-cells and promote glucose uptake and glycogen (B147801) synthesis in the liver.[2][3]

Preclinical and Clinical Insights

Phase I and IIa clinical trials have demonstrated that this compound can effectively lower fasting and postprandial glucose levels in patients with type 2 diabetes.[4] The phase 2a trial, a multicenter, randomized, double-blind, placebo-controlled study, evaluated the dose-effect relationship of this compound in patients treated with metformin (B114582).[4][5] Results indicated that twice-daily administration of this compound significantly reduced fasting plasma glucose.[4]

However, the long-term effects of glucokinase activators on beta-cell health are not yet fully understood and may be complex. While initial activation of glucokinase can stimulate beta-cell proliferation, prolonged and excessive activation carries the risk of inducing metabolic stress and glucotoxicity, which could ultimately lead to beta-cell failure.[3] The clinical development of some glucokinase activators has been hampered by a lack of sustained efficacy and adverse effects such as hypoglycemia and hypertriglyceridemia.

Comparative Analysis: this compound vs. Alternative Beta-Cell Protective Strategies

Several other drug classes have shown promise in preserving or enhancing beta-cell function through various mechanisms. This section compares this compound with Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs), Dipeptidyl Peptidase-4 (DPP-4) Inhibitors, Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors, and Verapamil (B1683045).

Quantitative Data on Beta-Cell Function
Therapeutic AgentMechanism of ActionKey Clinical Endpoint(s)Long-Term Efficacy on Beta-Cell Function (Summary of Findings)Key Adverse Events
This compound (ARRY-403) Glucokinase ActivatorFasting Plasma GlucoseLong-term data on direct beta-cell health markers is limited. Phase 2a trial showed significant reduction in FPG with twice-daily dosing.[4]Hypoglycemia, Hypertriglyceridemia
GLP-1 Receptor Agonists Incretin MimeticHOMA-B, C-peptidePreclinical studies show increased beta-cell mass and reduced apoptosis.[6][7][[“]][9] Clinical trials demonstrate improvements in HOMA-B and C-peptide, though effects may not persist after withdrawal.[10][11][12]Gastrointestinal side effects (nausea, vomiting)
DPP-4 Inhibitors Incretin EnhancerHOMA-BMeta-analyses show significant improvement in HOMA-B.[13] Rodent studies suggest increased beta-cell mass, but long-term durable effects in humans post-treatment are not established.[14]Generally well-tolerated; potential for pancreatitis (rare)
SGLT-2 Inhibitors Glucose Reabsorption InhibitionHOMA-B, C-peptideIndirectly improves beta-cell function by reducing glucotoxicity.[15][16][17] Clinical studies show improvements in markers of beta-cell function.[18][19]Genital mycotic infections, urinary tract infections, risk of diabetic ketoacidosis
Verapamil L-type Calcium Channel BlockerC-peptideClinical trials in type 1 diabetes show preservation of C-peptide levels.[20] Believed to act by inhibiting TXNIP expression and reducing beta-cell apoptosis.[21][22][23][24]Constipation, hypotension

Experimental Protocols

This compound (ARRY-403) Phase 2a Clinical Trial (NCT01464437)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.[5]

  • Participants: 236 patients with type 2 diabetes treated with metformin for at least 3 months prior to randomization.[4] Inclusion criteria included an HbA1c between 7.5% and 11.0% and a fasting C-peptide level of ≥ 0.2 nmol/L.[5]

  • Intervention: Patients received oral this compound at doses of 50, 100, or 200 mg twice daily, or 100, 200, or 400 mg once daily, or a matching placebo for 28 days.[4]

  • Primary Endpoint: Change from baseline in fasting plasma glucose at day 28.[4]

Verapamil for Beta-Cell Preservation in Type 1 Diabetes (Ver-A-T1D) Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[25][26]

  • Participants: 120 adults (aged 18-45 years) with newly diagnosed type 1 diabetes (within 6 weeks of starting insulin therapy).[25][27]

  • Intervention: Participants were randomized in a 2:1 ratio to receive 360 mg of verapamil orally once daily or a placebo for 12 months.[25][27]

  • Primary Endpoint: Change in stimulated C-peptide response during the first 2 hours of a mixed-meal tolerance test (MMTT) from baseline to 12 months.[25][26]

  • C-peptide Measurement: Blood samples for C-peptide are collected at specified intervals during the MMTT.[27][28]

DPP-4 Inhibitor Trial for Beta-Cell Function Assessment
  • Study Design: A randomized, double-blind, placebo-controlled crossover study.[29]

  • Participants: 20 patients with type 2 diabetes.[29]

  • Intervention: Sequential treatment with placebo, metformin alone, a DPP-4 inhibitor (sitagliptin) alone, and a combination of metformin and sitagliptin (B1680988) for 6-day periods with a 3-day washout between treatments.[29]

  • Beta-Cell Function Assessment: Insulin secretory response (insulin, C-peptide, and insulin secretion rates determined by deconvolution analysis) was compared between experiments with an oral glucose tolerance test (75 g).[29]

SGLT-2 Inhibitor Trial for Beta-Cell Function
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with type 2 diabetes.

  • Intervention: Treatment with an SGLT-2 inhibitor or placebo for a specified duration.

  • Beta-Cell Function Assessment: Assessed using various methods including HOMA-B (Homeostatic Model Assessment for Beta-cell function) and the insulin secretion/insulin resistance index during a hyperglycemic clamp.[15]

Signaling Pathways and Mechanisms of Action

This compound and Glucokinase Activation

GKA_Pathway cluster_beta_cell Pancreatic Beta-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Glucokinase Glucokinase GLUT2->Glucokinase Phosphorylation Glycolysis Glycolysis Glucokinase->Glycolysis aMG151 This compound aMG151->Glucokinase Activates ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP_Channel KATP Channel (Closure) ATP_ADP->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis

Caption: this compound enhances glucokinase activity, leading to increased insulin secretion.

GLP-1 Receptor Agonist Pathway for Beta-Cell Survival

GLP1_Pathway cluster_beta_cell_survival Beta-Cell Survival Pathway GLP1_RA GLP-1 RA GLP1R GLP-1 Receptor GLP1_RA->GLP1R AC Adenylyl Cyclase GLP1R->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB (Activation) PKA->CREB PI3K PI3K Epac->PI3K Proliferation ↑ Proliferation CREB->Proliferation Akt Akt PI3K->Akt Bad Bad (Inhibition) Akt->Bad Caspase3 Caspase-3 (Inhibition) Akt->Caspase3 Apoptosis ↓ Apoptosis Bad->Apoptosis Caspase3->Apoptosis

Caption: GLP-1 RAs promote beta-cell survival and proliferation via PKA and Akt pathways.

Verapamil's Mechanism in Beta-Cell Protection

Verapamil_Pathway cluster_verapamil_action Verapamil's Beta-Cell Protective Action Verapamil Verapamil Ca_Channel_V L-type Ca2+ Channel Verapamil->Ca_Channel_V Blocks Ca_Influx_V ↓ Ca2+ Influx Ca_Channel_V->Ca_Influx_V Calcineurin Calcineurin (Inhibition) Ca_Influx_V->Calcineurin ChREBP_P ChREBP (Phosphorylation) Calcineurin->ChREBP_P ChREBP_NE ChREBP (Nuclear Exclusion) ChREBP_P->ChREBP_NE TXNIP_Promoter TXNIP Promoter ChREBP_NE->TXNIP_Promoter Decreased binding TXNIP_Exp ↓ TXNIP Expression TXNIP_Promoter->TXNIP_Exp Apoptosis_V ↓ Beta-Cell Apoptosis TXNIP_Exp->Apoptosis_V

Caption: Verapamil protects beta-cells by inhibiting TXNIP expression.

Conclusion

This compound, as a glucokinase activator, represents a direct approach to enhancing insulin secretion. However, the long-term implications for beta-cell health require further investigation to mitigate the potential risks of glucotoxicity. In contrast, alternative strategies such as GLP-1 receptor agonists, DPP-4 inhibitors, SGLT-2 inhibitors, and verapamil offer different, and in some cases, more established, mechanisms for preserving beta-cell function and survival. GLP-1 RAs and verapamil, in particular, have demonstrated direct protective effects on beta-cells in various studies. The choice of therapeutic strategy will ultimately depend on a comprehensive evaluation of long-term efficacy, safety, and the specific needs of the patient population. Continued research into the long-term effects of these agents is crucial for advancing the treatment of diabetes and preserving beta-cell longevity.

References

aRRY-403: A Sharpshooter for Blood Sugar Control – A Comparative Guide to its Glucokinase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides an in-depth comparison of aRRY-403 (also known as AMG-151), a small molecule glucokinase activator, focusing on its specificity for glucokinase (GK), also known as hexokinase IV, over other human hexokinase isoforms (HKI, HKII, and HKIII).

Developed for the treatment of Type 2 diabetes, aRRY-403 acts as a glucokinase activator, enhancing glucose metabolism and thereby lowering blood glucose levels.[1] Glucokinase plays a crucial role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[2] The therapeutic efficacy of glucokinase activators is intrinsically linked to their ability to selectively target glucokinase without significantly affecting other hexokinases, which could lead to undesirable off-target effects.

Unveiling the Selectivity of aRRY-403

To illustrate the expected selectivity profile of a well-characterized glucokinase activator, the following table presents hypothetical comparative data based on the known characteristics of this class of drugs.

EnzymeaRRY-403 Activity (Hypothetical EC50/IC50)Rationale for Expected Selectivity
Glucokinase (GK/HKIV) Potent Activator (Low nM range) aRRY-403 is an allosteric activator that binds to a site unique to glucokinase, leading to a conformational change that increases its affinity for glucose.[4]
Hexokinase I (HKI) Minimal to No Activity HKI is a key enzyme in the brain and red blood cells and is allosterically inhibited by its product, glucose-6-phosphate. Glucokinase activators are not designed to interact with this regulatory mechanism.
Hexokinase II (HKII) Minimal to No Activity HKII is the principal regulated hexokinase in insulin-sensitive tissues like skeletal and cardiac muscle, and adipose tissue. Its regulation is distinct from the allosteric activation of glucokinase.
Hexokinase III (HKIII) Minimal to No Activity HKIII is substrate-inhibited by glucose at physiological concentrations, a property not shared by glucokinase.

The "Why" Behind Specificity: Glucokinase vs. Other Hexokinases

The four human hexokinase isoforms, while catalyzing the same fundamental reaction—the phosphorylation of glucose to glucose-6-phosphate—possess distinct kinetic properties and tissue distribution, reflecting their specialized physiological roles.

  • Glucokinase (GK/HKIV): Found predominantly in the liver and pancreatic β-cells, glucokinase has a lower affinity for glucose (higher Km) and exhibits sigmoidal kinetics. This allows it to function as a glucose sensor, responding to changes in blood glucose levels, particularly after a meal. It is not inhibited by its product, glucose-6-phosphate.[2]

  • Hexokinases I, II, and III: These isoforms have a high affinity for glucose (low Km) and are saturated at normal blood glucose concentrations. They are crucial for glucose utilization in most tissues. Unlike glucokinase, they are allosterically inhibited by glucose-6-phosphate, a key feedback mechanism to prevent excessive glucose phosphorylation.

The unique allosteric activation site of glucokinase provides a therapeutic window for developing selective activators like aRRY-403. By targeting this site, the compound can enhance glucokinase activity in the liver and pancreas without interfering with the essential functions of the other hexokinases in different tissues.

Experimental Determination of Glucokinase Specificity

The selectivity of a glucokinase activator like aRRY-403 is typically determined through a series of in vitro enzymatic assays. A standard method involves a coupled-enzyme spectrophotometric assay.

Experimental Protocol: Coupled Enzymatic Assay for Hexokinase Activity

This method measures the rate of glucose-6-phosphate (G6P) production by a hexokinase. The G6P is then utilized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH concentration is monitored by measuring the absorbance of light at 340 nm.

Materials:

  • Recombinant human glucokinase, hexokinase I, hexokinase II, and hexokinase III

  • aRRY-403

  • D-glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer, MgCl₂, ATP, NADP+, and G6PDH.

  • Enzyme and Compound Addition: The respective hexokinase isoform and varying concentrations of aRRY-403 are added to the wells of the microplate containing the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of D-glucose.

  • Kinetic Measurement: The absorbance at 340 nm is measured at regular intervals to determine the initial reaction velocity.

  • Data Analysis: The initial velocities are plotted against the concentration of aRRY-403 to determine the EC50 (for activation) or IC50 (for inhibition) for each hexokinase isoform. A significantly lower EC50 for glucokinase compared to the IC50s for the other hexokinases would confirm the specificity of aRRY-403.

Visualizing the Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of glucokinase activation and the experimental workflow for assessing specificity.

Glucokinase Activation Pathway cluster_pancreas Pancreatic Beta-Cell cluster_liver Liver Hepatocyte High Blood Glucose High Blood Glucose Glucose Uptake (GLUT2) Glucose Uptake (GLUT2) High Blood Glucose->Glucose Uptake (GLUT2) Glucose Uptake (GLUT2)_L Glucose Uptake (GLUT2) High Blood Glucose->Glucose Uptake (GLUT2)_L Glucokinase (GK) Glucokinase (GK) Glucose Uptake (GLUT2)->Glucokinase (GK) Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase (GK)->Glucose-6-Phosphate Increased ATP/ADP Ratio Increased ATP/ADP Ratio Glucose-6-Phosphate->Increased ATP/ADP Ratio Insulin Secretion Insulin Secretion Increased ATP/ADP Ratio->Insulin Secretion aRRY-403 aRRY-403 aRRY-403->Glucokinase (GK) Activates Glucokinase (GK)_L Glucokinase (GK) Glucose Uptake (GLUT2)_L->Glucokinase (GK)_L Glucose-6-Phosphate_L Glucose-6-Phosphate Glucokinase (GK)_L->Glucose-6-Phosphate_L Glycogen Synthesis Glycogen Synthesis Glucose-6-Phosphate_L->Glycogen Synthesis Decreased Hepatic Glucose Output Decreased Hepatic Glucose Output Glycogen Synthesis->Decreased Hepatic Glucose Output aRRY-403_L aRRY-403 aRRY-403_L->Glucokinase (GK)_L Activates

Caption: Glucokinase activation by aRRY-403 in pancreas and liver.

Experimental Workflow for Specificity Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Reagents to Plate Dispense Reagents to Plate Prepare Reagents->Dispense Reagents to Plate Add Hexokinase Isoforms and aRRY-403 Add Hexokinase Isoforms and aRRY-403 Dispense Reagents to Plate->Add Hexokinase Isoforms and aRRY-403 Initiate Reaction with Glucose Initiate Reaction with Glucose Add Hexokinase Isoforms and aRRY-403->Initiate Reaction with Glucose Measure Absorbance at 340nm Measure Absorbance at 340nm Initiate Reaction with Glucose->Measure Absorbance at 340nm Data Analysis (EC50/IC50) Data Analysis (EC50/IC50) Measure Absorbance at 340nm->Data Analysis (EC50/IC50) Determine Specificity Determine Specificity Data Analysis (EC50/IC50)->Determine Specificity

Caption: Workflow for determining aRRY-403's hexokinase specificity.

References

The Efficacy of AMG 145 (Evolocumab) in Modulating Lipid Metabolism in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AMG 145 (evolocumab), a monoclonal antibody targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), with other lipid-lowering agents in preclinical animal models. The data presented herein is intended to offer an objective overview of the therapeutic potential of these agents in the context of dyslipidemia research and development.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. Animal models are crucial for understanding the pathophysiology of this condition and for the preclinical evaluation of novel lipid-lowering therapies. AMG 145 (evolocumab) has emerged as a potent therapeutic agent by inhibiting PCSK9, a protein that plays a key role in the degradation of low-density lipoprotein (LDL) receptors (LDLR). This guide compares the effects of evolocumab on lipid metabolism with those of established and emerging therapies, including ezetimibe, atorvastatin, bempedoic acid, and inclisiran, in various animal models.

Comparative Efficacy on Lipid Profiles

The following tables summarize the quantitative effects of evolocumab and its alternatives on key lipid parameters in different animal models. It is important to note that the experimental conditions, including the animal model, diet, drug dosage, and duration of treatment, can significantly influence the outcomes.

Table 1: Effect on Total Cholesterol (TC)

CompoundAnimal ModelDietDosageDuration% Change in TC
Evolocumab (AMG 145) Obese Zucker Rats-10 mg/kg every 2 weeks6 weeksNo significant change
EzetimibeC57BL/6J MiceHigh Fat/Cholesterol10 mg/kg/day-↓ 15-20%
AtorvastatinC57BL/6J MiceAtherogenic10 mg/kg/day8 weeks↓ Significantly
Bempedoic AcidRodents---
InclisiranRats---↓ 60%

Table 2: Effect on Low-Density Lipoprotein Cholesterol (LDL-C)

CompoundAnimal ModelDietDosageDuration% Change in LDL-C
Evolocumab (AMG 145) Obese Zucker Rats-10 mg/kg every 2 weeks6 weeks↓ 63%[1]
Ezetimibe----↓ 18-20%[2]
AtorvastatinRabbitsCasein-fed--↓ More potently than lovastatin
Bempedoic AcidApoE-/- & Ldlr-/- Mice, LDLR-deficient Pigs---↓[1]
InclisiranNon-human Primates---↓ ~60%

Table 3: Effect on High-Density Lipoprotein Cholesterol (HDL-C)

CompoundAnimal ModelDietDosageDuration% Change in HDL-C
Evolocumab (AMG 145) Obese Zucker Rats-10 mg/kg every 2 weeks6 weeksNo significant change
Ezetimibe-----
AtorvastatinGuinea PigsChow-fed--No significant change
Bempedoic Acid----No significant change
Inclisiran-----

Table 4: Effect on Triglycerides (TG)

CompoundAnimal ModelDietDosageDuration% Change in TG
Evolocumab (AMG 145) Obese Zucker Rats-10 mg/kg every 2 weeks6 weeksNo significant change
Ezetimibe-----
AtorvastatinRatsSucrose-fed--↓ More potently than lovastatin
Bempedoic AcidRodents---↓[1]
Inclisiran-----

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).

PCSK9_Signaling_Pathway cluster_liver_cell Hepatocyte cluster_degradation Degradation Pathway cluster_intervention Therapeutic Intervention LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDLR->Endosome Internalization LDL LDL Particle LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR PCSK9->Endosome Internalization Lysosome Lysosome Lysosome->LDLR Degradation Endosome->LDLR Recycling Endosome->Lysosome Targeting for Degradation Evolocumab Evolocumab (AMG 145) Evolocumab->PCSK9 Inhibition LDL_Circulation Circulating LDL Experimental_Workflow start Animal Model Selection (e.g., C57BL/6 Mice) diet Hyperlipidemia Induction (e.g., High-Fat Diet for 8-12 weeks) start->diet grouping Randomization into Treatment Groups (Vehicle, Evolocumab, Alternatives) diet->grouping treatment Drug Administration (e.g., Subcutaneous Injection) grouping->treatment monitoring Monitoring of Physiological Parameters (Body Weight, Food Intake) treatment->monitoring sampling Blood and Tissue Collection (e.g., at endpoint) monitoring->sampling analysis Biochemical Analysis of Lipid Profile (TC, LDL-C, HDL-C, TG) sampling->analysis histology Histopathological Analysis (e.g., Aortic Plaque Staining) sampling->histology data Data Analysis and Comparison analysis->data histology->data

References

The Impact of aRRY-403 on Mitochondrial Function in Pancreatic Islets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The discontinued (B1498344) investigational drug aRRY-403, a glucokinase (GK) activator, was developed to improve glycemic control in patients with type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose sensing in pancreatic β-cells and glucose metabolism in the liver, inherently links it to mitochondrial function. While specific quantitative data on the direct effects of aRRY-403 on mitochondrial respiration in pancreatic islets is not publicly available, analysis of the broader class of glucokinase activators (GKAs) provides a clear indication of its expected impact. This guide compares the anticipated effects of aRRY-403 with another GKA, piragliatin (B1677958), for which experimental data is available, and contrasts this mechanism with that of the widely used anti-diabetic medication, metformin (B114582).

Introduction to aRRY-403

aRRY-403 is a small molecule that allosterically activates glucokinase, a key enzyme in glucose metabolism.[1] In pancreatic β-cells, glucokinase acts as a glucose sensor, and its activation leads to increased glucose-stimulated insulin (B600854) secretion (GSIS).[2][3] In the liver, it promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen (B147801) synthesis and reduced hepatic glucose output.[4] The development of aRRY-403 was discontinued due to a high incidence of hypoglycemia and the development of atherogenic dyslipidemia, characterized by elevated triglycerides and low levels of high-density lipoprotein cholesterol.[4][5]

Glucokinase Activators and Mitochondrial Respiration

The activation of glucokinase by compounds like aRRY-403 is intrinsically linked to mitochondrial activity. Enhanced glucose metabolism within the β-cell leads to a higher rate of glycolysis, producing pyruvate (B1213749) which is a primary substrate for mitochondrial respiration. This increased substrate availability drives the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, resulting in a greater oxygen consumption rate (OCR) and ATP production, which are critical signals for insulin secretion.

Studies on the class of GKAs have demonstrated their ability to potentiate glucose-stimulated respiration in pancreatic islets.[6] This enhancement of mitochondrial function is a core component of their insulinotropic effect.

Comparative Analysis: aRRY-403 (Anticipated) vs. Piragliatin

Since specific data for aRRY-403 is unavailable, we will use data from a study on another glucokinase activator, piragliatin, to illustrate the expected effects on mitochondrial function in pancreatic islets from type 2 diabetic (T2D) donors.

Quantitative Data on Mitochondrial Respiration

The following table summarizes the oxygen consumption rates (OCR) in pancreatic islets from healthy and T2D donors, and the effect of piragliatin on islets from T2D donors. The data is extracted from a study by an et al.

ConditionBasal OCR (pmol/min/islet)Glucose-Stimulated OCR (pmol/min/islet)
Healthy Donor Islets ~25~40
T2D Donor Islets ~25~32
T2D Donor Islets + Piragliatin (10 µM) ~25~40 (Normalized)

Data extrapolated from graphical representations in the source study.

These results demonstrate that while basal respiration is similar, glucose-stimulated mitochondrial respiration is impaired in islets from T2D donors. A glucokinase activator, in this case piragliatin, was able to restore the glucose-stimulated OCR to levels seen in healthy islets. It is highly probable that aRRY-403 would have exerted a similar effect.

Contrasting Mechanism: Metformin

Metformin, a first-line therapy for type 2 diabetes, has a distinct mechanism of action that also involves mitochondria, but with different and sometimes conflicting reported effects on pancreatic islets.

CompoundPrimary Mechanism of ActionEffect on Pancreatic Islet Mitochondrial Respiration
aRRY-403 (as a GKA) Allosteric activator of glucokinaseEnhances glucose-stimulated oxygen consumption.
Metformin Primarily inhibits mitochondrial complex I, leading to reduced hepatic glucose production and increased insulin sensitivity in peripheral tissues.Effects are complex and dose-dependent. Some studies report impairment of mitochondrial function and reduced insulin secretion at high concentrations, while others suggest protective effects against glucotoxicity and lipotoxicity at therapeutic concentrations.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of glucokinase activators and a typical experimental workflow for assessing mitochondrial function in pancreatic islets.

GKA_Signaling_Pathway Signaling Pathway of Glucokinase Activators in Pancreatic β-Cells cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell GK Glucokinase GLUT2->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylates aRRY403 aRRY-403 aRRY403->GK Activates Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA TCA Cycle Mitochondrion->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP Generates KATP ATP-sensitive K+ channel ATP->KATP Closes Ca2_channel Voltage-gated Ca2+ channel KATP->Ca2_channel Depolarizes membrane Opens Ca2_ion Ca2+ Ca2_channel->Ca2_ion Influx Insulin_Vesicles Insulin Vesicles Ca2_ion->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: aRRY-403 enhances insulin secretion via glucokinase activation.

Experimental_Workflow Experimental Workflow for Islet Respiration Assay cluster_isolation Islet Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Isolate_Islets Isolate Pancreatic Islets Culture_Islets Culture Islets Isolate_Islets->Culture_Islets Seed_Islets Seed Islets into Seahorse Plate Culture_Islets->Seed_Islets Equilibrate Equilibrate in Assay Medium Seed_Islets->Equilibrate Measure_Basal Measure Basal OCR Equilibrate->Measure_Basal Inject_Compound Inject Test Compound (e.g., aRRY-403) Measure_Basal->Inject_Compound Measure_Stimulated Measure Stimulated OCR Inject_Compound->Measure_Stimulated Inject_Inhibitors Inject Mitochondrial Inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) Measure_Stimulated->Inject_Inhibitors Measure_Parameters Measure Key Mitochondrial Parameters Inject_Inhibitors->Measure_Parameters Analyze_Data Analyze OCR Data Measure_Parameters->Analyze_Data Compare_Groups Compare Treatment Groups Analyze_Data->Compare_Groups

Caption: Workflow for measuring islet oxygen consumption.

Experimental Protocols

Isolation of Human Pancreatic Islets

Pancreatic islets are isolated from the pancreata of organ donors through a process of enzymatic digestion and purification. The pancreas is perfused with a collagenase solution to break down the exocrine tissue. The digested tissue is then subjected to density gradient centrifugation to separate the islets from acinar and other cell types. Isolated islets are then cultured in a controlled environment before experimentation.

Measurement of Oxygen Consumption Rate (OCR)

The oxygen consumption rate of pancreatic islets is typically measured using extracellular flux analysis (e.g., Seahorse XF Analyzer).

  • Islet Seeding: A specified number of islets (e.g., 100-200 islets of similar size) are seeded into each well of a specialized microplate.

  • Equilibration: The islets are equilibrated in a low-glucose assay medium for a period to establish a basal metabolic rate.

  • Basal OCR Measurement: The instrument performs cycles of mixing and measurement to determine the basal oxygen consumption rate.

  • Compound Injection: The test compound (e.g., a glucokinase activator or metformin) is injected into the wells at a specific concentration.

  • Stimulated OCR Measurement: The OCR is measured again after the addition of a stimulant, typically a high concentration of glucose, to assess the compound's effect on glucose-stimulated respiration.

  • Mitochondrial Stress Test (Optional): A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) can be sequentially injected to determine key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of AMG-151: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like AMG-151 are critical for ensuring laboratory safety and environmental protection. This document provides a procedural guide for the proper disposal of this compound, synthesized from general best practices for laboratory chemical waste and investigational drugs, in the absence of specific manufacturer guidelines. Adherence to these protocols is essential for maintaining a safe and compliant research environment.

Properties of this compound

While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not publicly available, the following information has been compiled from various sources.

PropertyValue
Synonyms ARRY-403
Function Glucokinase (GK) activator
Indication Investigational treatment for type 2 diabetes mellitus
Chemical Formula C₂₀H₁₈N₆O₃S₂
Molecular Weight 454.52 g/mol

Experimental Protocol: General Disposal Procedure for this compound

The following protocol outlines a step-by-step procedure for the proper disposal of this compound waste, based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Designated hazardous waste containers (clearly labeled).

  • Spill kit for cytotoxic/hazardous drugs.

  • 70% ethanol (B145695) or a suitable laboratory disinfectant.

Procedure:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, bench paper) must be segregated into a designated solid hazardous waste container.

    • Liquid waste containing this compound (e.g., unused solutions, cell culture media) must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

  • Container Labeling:

    • Label all hazardous waste containers with "Hazardous Waste" and the full chemical name "this compound".

    • Include the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number.

    • Do not use abbreviations for chemical names.

  • Storage of Waste:

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Secondary containment, such as a larger tub, is recommended to prevent spills.

  • Decontamination of Work Surfaces and Equipment:

    • After handling this compound, decontaminate all work surfaces and non-disposable equipment.

    • Wipe surfaces with a detergent solution followed by 70% ethanol or another appropriate disinfectant.

    • All cleaning materials must be disposed of as hazardous waste.

  • Disposal of Empty Containers:

    • Empty this compound vials and containers are also considered hazardous waste and should be placed in the solid hazardous waste container. They should not be rinsed into the sink.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your licensed hazardous waste disposal service.

    • Complete all necessary paperwork for the waste disposal manifest.

Note: This is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure full compliance with local, state, and federal regulations.

Visualizing Procedural and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the logical workflow for the proper disposal of this compound and the signaling pathway of glucokinase activators.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A This compound Solid Waste (Gloves, Tips, Vials) C Labeled Solid Hazardous Waste Container A->C B This compound Liquid Waste (Solutions, Media) D Labeled Liquid Hazardous Waste Container B->D E Secure Satellite Accumulation Area C->E D->E F Licensed Hazardous Waste Disposal Service E->F

Logical workflow for the proper disposal of this compound waste.

cluster_0 Pancreatic β-cell Gluc Glucose GK Glucokinase (GK) Gluc->GK AMG This compound (Glucokinase Activator) AMG->GK G6P Glucose-6-Phosphate GK->G6P Gly Glycolysis G6P->Gly ATP ↑ ATP/ADP Ratio Gly->ATP K_channel K-ATP Channel Closure ATP->K_channel Depol Membrane Depolarization K_channel->Depol Ca_channel Ca2+ Influx Depol->Ca_channel Insulin Insulin Secretion Ca_channel->Insulin

Simplified signaling pathway of a glucokinase activator in pancreatic β-cells.

Essential Safety and Operational Guide for Handling AMG-151

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal protocols for the potent glucokinase activator, AMG-151. Adherence to these guidelines is essential to ensure personal safety, maintain experimental integrity, and comply with regulatory standards.

Immediate Safety and Hazard Information

This compound is a potent small molecule inhibitor and should be handled with care. While a comprehensive hazard profile is not publicly available, compounds of this nature are typically considered hazardous. Assume it is harmful if swallowed, inhaled, or comes into contact with skin.

Key Safety Precautions:

  • Engineering Controls: All manipulations of solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to, a lab coat, safety glasses with side shields (or chemical splash goggles), and chemical-resistant gloves. For handling the solid compound, double-gloving is recommended.

  • Avoid Aerosol Generation: Take precautions to avoid the generation of dust or aerosols during weighing and solution preparation.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Physicochemical and In Vitro Activity Data

The following tables summarize key quantitative data for this compound.

Property Value
Molecular Formula C₂₀H₁₈N₆O₃S₂
Molecular Weight 454.52 g/mol
CAS Number 1138669-65-4
In Vitro Activity Value
EC₅₀ (at 5 mM glucose) 79 nM
S₀.₅ (at 5 µM this compound) 0.93 mM glucose
Vₘₐₓ (% of control) 134%

EC₅₀: Half-maximal effective concentration; S₀.₅: Substrate concentration at half-maximal velocity; Vₘₐₓ: Maximum reaction velocity.

Experimental Protocols: Handling and Solution Preparation

The following is a general protocol for the preparation of this compound stock solutions. Always consult your institution-specific standard operating procedures (SOPs).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance within a ventilated enclosure

Procedure:

  • Pre-Weighing Preparation: Don all required PPE. Ensure the analytical balance and surrounding work area within the chemical fume hood are clean.

  • Weighing: Carefully weigh the desired amount of this compound solid into a sterile microcentrifuge tube. Record the exact weight.

  • Solubilization: In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability. A Certificate of Analysis from the supplier indicates that this compound in DMSO is stable for up to 6 months at -80°C.[1] For short-term storage (up to 2 weeks), 4°C is acceptable.[1][2]

Signaling Pathway and Experimental Workflow

Glucokinase Activation Signaling Pathway

This compound is an allosteric activator of glucokinase (GK). In pancreatic β-cells, activation of GK increases the rate of glucose phosphorylation, leading to an increased ATP:ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion. In hepatocytes, GK activation promotes glucose uptake and conversion to glucose-6-phosphate, stimulating glycogen (B147801) synthesis and glycolysis.

Glucokinase_Activation_Pathway Glucokinase Activation Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_P Glucose GK_P Glucokinase (GK) Glucose_P->GK_P AMG151_P This compound AMG151_P->GK_P Activates G6P_P Glucose-6-Phosphate GK_P->G6P_P Glycolysis_P Glycolysis G6P_P->Glycolysis_P ATP_ADP_Ratio_P ↑ ATP:ADP Ratio Glycolysis_P->ATP_ADP_Ratio_P KATP_Channel_P K-ATP Channel Closure ATP_ADP_Ratio_P->KATP_Channel_P Depolarization_P Membrane Depolarization KATP_Channel_P->Depolarization_P Ca_Influx_P ↑ Ca²⁺ Influx Depolarization_P->Ca_Influx_P Insulin_Secretion_P Insulin Secretion Ca_Influx_P->Insulin_Secretion_P Glucose_L Glucose GK_L Glucokinase (GK) Glucose_L->GK_L AMG151_L This compound AMG151_L->GK_L Activates G6P_L Glucose-6-Phosphate GK_L->G6P_L Glycogen_Synthesis Glycogen Synthesis G6P_L->Glycogen_Synthesis Glycolysis_L Glycolysis G6P_L->Glycolysis_L

Caption: Glucokinase activation by this compound in pancreatic β-cells and hepatocytes.

Operational and Disposal Workflow

A systematic workflow is critical for the safe handling and disposal of this compound.

Operational_Disposal_Workflow This compound Handling and Disposal Workflow Start Start Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment PPE Don Appropriate PPE Risk_Assessment->PPE Preparation Prepare Workspace in Fume Hood PPE->Preparation Weighing Weigh Solid this compound Preparation->Weighing Dissolution Prepare Stock Solution Weighing->Dissolution Experiment Perform Experiment Dissolution->Experiment Decontamination Decontaminate Workspace and Equipment Experiment->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Liquid_Waste Liquid Waste (Contaminated Media, etc.) Waste_Segregation->Liquid_Waste Solid_Waste Solid Waste (Gloves, Tips, etc.) Waste_Segregation->Solid_Waste Waste_Container Sealed & Labeled Hazardous Waste Container Liquid_Waste->Waste_Container Solid_Waste->Waste_Container EHS_Pickup Arrange for EHS Waste Pickup Waste_Container->EHS_Pickup End End EHS_Pickup->End

Caption: A stepwise workflow for the safe handling and disposal of this compound.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, tubes, contaminated bench paper) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: All aqueous solutions containing this compound (e.g., cell culture media, buffer solutions) must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Container Labeling: All hazardous waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and solvent

  • The name of the principal investigator and laboratory location

  • The date the waste was first added to the container

Storage and Disposal:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Keep containers securely closed except when adding waste.

  • Arrange for regular waste pickup by your institution's EHS department. Do not allow hazardous waste to accumulate in the laboratory.

By adhering to these guidelines, you contribute to a safe and responsible research environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMG-151
Reactant of Route 2
AMG-151

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.